Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-4-3-5-12(8)7-11-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBOVOPFBPEEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CN2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376956 | |
| Record name | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107407-80-7 | |
| Record name | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
Introduction
The pyrrolo[1,2-c]pyrimidine scaffold is a nitrogen-containing heterocyclic system of significant interest in the fields of medicinal chemistry and drug development. Its unique structural and electronic properties have made it a valuable core in the design of novel therapeutic agents. This guide provides a comprehensive overview of a robust and efficient method for the synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, a key intermediate for the elaboration of more complex molecules with potential biological activity. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed and practical understanding of this synthetic transformation.
Synthetic Strategy: A Direct and Efficient Approach
The synthesis of this compound is effectively achieved through a direct, one-pot condensation and cyclization reaction between pyrrole-2-carboxaldehyde and ethyl isocyanoacetate. This method is favored for its operational simplicity, high atom economy, and the ready availability of the starting materials. The reaction is typically facilitated by a non-nucleophilic organic base in an aprotic solvent.
The choice of a strong, non-nucleophilic base is crucial to promote the initial deprotonation of the α-carbon of ethyl isocyanoacetate, thereby generating the key nucleophile for the subsequent reaction with the aldehyde. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice for this purpose, as it is a strong base that is unlikely to compete in nucleophilic addition to the aldehyde. Anhydrous dioxane is a suitable solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.
Reaction Mechanism
The formation of this compound proceeds through a well-established mechanistic pathway involving an initial condensation followed by an intramolecular cycloaddition.[1]
-
Deprotonation: The base (DBU) abstracts a proton from the α-carbon of ethyl isocyanoacetate to form a resonance-stabilized carbanion.
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of pyrrole-2-carboxaldehyde, leading to the formation of an alkoxide intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, where the nitrogen of the isocyano group attacks the newly formed hydroxyl group (or its conjugate base), leading to the formation of a five-membered ring.
-
Aromatization: Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic pyrrolo[1,2-c]pyrimidine ring system.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents:
-
Pyrrole-2-carboxaldehyde (1.0 eq)[2]
-
Ethyl isocyanoacetate (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Dioxane
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrole-2-carboxaldehyde (1.0 eq) and anhydrous dioxane. Stir the mixture until the aldehyde is completely dissolved.
-
Addition of Reagents: To the stirred solution, add ethyl isocyanoacetate (1.1 eq) followed by the dropwise addition of DBU (1.2 eq) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure solid.
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound.
| Parameter | Value |
| Reactant 1 | Pyrrole-2-carboxaldehyde |
| Reactant 2 | Ethyl isocyanoacetate |
| Base | DBU |
| Solvent | Anhydrous Dioxane |
| Stoichiometry (Aldehyde:Isocyanoacetate:Base) | 1.0 : 1.1 : 1.2 |
| Reaction Temperature | Reflux (~101 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
Visualization of Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The described synthetic protocol offers a reliable and efficient method for the preparation of this compound. The procedure is straightforward, utilizes readily available reagents, and provides good yields of the desired product. This versatile intermediate can be further functionalized to generate a library of novel pyrrolo[1,2-c]pyrimidine derivatives for evaluation in various drug discovery programs. The presented in-depth guide, including the mechanistic insights and detailed experimental procedure, serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- Baumann, M., et al. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. ResearchGate.
- Sayed, S. M., et al. (2016). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Semantic Scholar.
- Shaabani, A., et al. (n.d.).
- AbacipharmTech (n.d.). This compound. AbacipharmTech.
- Narayan, E., Fu, L., & Gribble, G. W. (n.d.). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate.
- Google Patents (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
- Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal.
- Tighineanu, E., et al. (n.d.). Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. National Institutes of Health.
- NIST (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST WebBook.
- Synocule (n.d.). Pyrrole-2-carboxaldehyde. Synocule.
- Al-Tel, T. H., et al. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health.
- Li, D., et al. (2022). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Royal Society of Chemistry.
- Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.
- Portilla, J., et al. (n.d.). Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. National Institutes of Health.
- Patel, S., et al. (n.d.). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed.
- Schmidt, A. W., et al. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health.
Sources
Chemical properties of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate.
An In-depth Technical Guide to the Chemical Properties of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
The landscape of medicinal chemistry is rich with heterocyclic structures that form the backbone of numerous therapeutic agents. Among these, the pyrrolopyrimidine core, a fusion of pyrrole and pyrimidine rings, stands out for its structural resemblance to endogenous purines, making it a "privileged scaffold" in drug design.[1] While the pyrrolo[2,3-d]pyrimidine isomer (7-deazapurine) has been extensively studied and has led to approved drugs, its constitutional isomers, such as the pyrrolo[1,2-c]pyrimidine system, offer unique electronic and steric properties for the development of novel chemical entities.[2][3][4]
This guide provides a comprehensive technical overview of This compound , a key derivative of this scaffold. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and utility. As a versatile building block, understanding its chemical properties is paramount for leveraging its full potential in synthetic and medicinal chemistry programs.
Molecular Structure and Physicochemical Profile
This compound is a bicyclic aromatic compound featuring a bridgehead nitrogen atom. This arrangement defines its three-dimensional shape and the distribution of electron density, which in turn governs its reactivity.
Caption: Chemical structure of this compound.
A summary of its fundamental physicochemical properties is presented below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 107407-80-7 | [5][6] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | [7][8] |
| Flash Point | 69 °C | |
| SMILES | CCOC(=O)C1=CC2=CC=CN2C=N1 | |
| XLogP3 | 1.5 | [7] |
Synthesis and Characterization: Forging the Core Scaffold
The construction of the pyrrolo[1,2-c]pyrimidine core is a critical step that dictates the overall efficiency of any synthetic endeavor. The most direct and well-documented approach for this specific ester involves a base-mediated intramolecular cycloaddition.
Core Synthetic Strategy: The Isocyanoacetate Annulation
The primary route to this scaffold is the reaction between a pyrrole-2-carboxaldehyde and an isocyanoacetate ester, facilitated by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[9] This reaction proceeds via the formation of an intermediate that undergoes an intramolecular cycloaddition, followed by elimination to yield the aromatic bicyclic system. The choice of DBU is critical; its strong, yet sterically hindered, basicity is ideal for promoting the initial condensation without competing in nucleophilic side reactions.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of Mthis compound
The following protocol, adapted from the synthesis of the corresponding methyl ester, serves as a reliable template.[9]
-
Reaction Setup: To a solution of DBU (0.13 mol) in anhydrous tetrahydrofuran (THF, 200 ml), add a mixture of pyrrole-2-carboxaldehyde (0.13 mol) and methyl isocyanoacetate (0.13 mol) dissolved in THF (90 ml) dropwise over 30 minutes with stirring. Maintain the reaction temperature at 40-45 °C.
-
Reaction Progression: Stir the mixture for 2 hours at the same temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
Work-up: Quench the reaction by adding 10% aqueous acetic acid (70 ml). Remove the THF under reduced pressure.
-
Extraction: Extract the resulting residue with ethyl acetate. The organic layer is then extracted with 5% hydrochloric acid (300 ml).
-
Neutralization & Isolation: Neutralize the acidic aqueous solution with sodium bicarbonate. The product will precipitate or can be extracted with ethyl acetate.
-
Purification: Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo. The crude product can be purified by recrystallization from ethyl acetate or methanol to yield the final product.
Spectroscopic Characterization
Structural confirmation relies on standard spectroscopic techniques. While a full dataset for the ethyl ester is proprietary, data from its close analog, the methyl ester, provides a robust characterization framework.[9][10]
| Data Type | Description (based on Methyl Ester analog[9]) |
| ¹H NMR | δ 9.20 (s, 1H, C-1 H), 8.25 (s, 1H, C-4 H), 7.90 (d, 1H, C-7 H), 7.05 (dd, 1H, C-6 H), 6.87 (d, 1H, C-5 H), 3.87 (s, 3H, OCH₃). The ethyl group of the target compound would show a characteristic triplet and quartet. |
| IR (Nujol) | 3100 cm⁻¹ (aromatic C-H), 1710 cm⁻¹ (ester C=O stretch). |
| Mass Spec (MS) | Confirms the molecular weight of 190.2 g/mol . |
Chemical Reactivity: A Functional Scaffold for Derivatization
The reactivity of this compound is dictated by the interplay between the electron-rich pyrrole ring, the electron-deficient pyrimidine ring, and the versatile ester functionality. This creates multiple handles for synthetic modification, which is the cornerstone of generating compound libraries for screening.
Caption: Key reactive sites and potential transformations of the scaffold.
Reactions at the Ester Group
The ethyl carboxylate at the C-3 position is the most accessible functional group for diversification.
-
Amidation: This is arguably the most critical reaction for drug discovery. Coupling the corresponding carboxylic acid (obtained via hydrolysis) or activating the ester directly for reaction with a diverse panel of amines allows for the rapid synthesis of an amide library. This strategy is frequently employed in the development of kinase inhibitors and other targeted therapies.[11][12]
-
Hydrolysis: Standard acidic or basic hydrolysis will convert the ester to the corresponding carboxylic acid, which is itself a key intermediate for amide coupling or other transformations.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the primary alcohol, providing another point for synthetic elaboration.
Reactions on the Heterocyclic Core
-
Electrophilic Aromatic Substitution: The pyrrole moiety is susceptible to electrophilic attack. Reactions such as halogenation (using reagents like N-halosuccinimides) can introduce halogens onto the ring, which can serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.[13]
-
N-Alkylation: The non-bridgehead nitrogen atom in the pyrimidine ring can be targeted for alkylation, a strategy that can modulate the compound's solubility, cell permeability, and target engagement.[14]
Representative Protocol: Amide Bond Formation
The following is a generalized protocol for amide synthesis, a common follow-up step after hydrolyzing the parent ester to its carboxylic acid. This method draws from standard procedures used for related heterocyclic systems.[11][12]
-
Acid Formation: Hydrolyze this compound to pyrrolo[1,2-c]pyrimidine-3-carboxylic acid using standard conditions (e.g., NaOH in EtOH/H₂O, followed by acidic workup).
-
Amide Coupling:
-
Dissolve the carboxylic acid (1 equiv.), the desired amine (1.1 equiv.), and a coupling agent like DCC (dicyclohexylcarbodiimide, 1.2 equiv.) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a catalytic amount of an activator such as DMAP (4-dimethylaminopyridine).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea byproduct and purify the product using column chromatography.
-
Applications in Drug Development: A Scaffold of Opportunity
The true value of this compound lies in its role as a foundational building block for creating molecules with therapeutic potential. The broader class of pyrrolopyrimidines has demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][15]
-
Kinase Inhibition: Many pyrrolo[2,3-d]pyrimidine derivatives are potent kinase inhibitors due to their ability to mimic the adenine core of ATP and bind in the kinase hinge region.[4] By functionalizing the pyrrolo[1,2-c]pyrimidine scaffold, particularly through amide derivatives at the 3-position, novel inhibitors targeting various kinases (e.g., JAK, CDK) can be explored.[11]
-
Anticancer Agents: The pyrrolopyrimidine core is present in numerous compounds evaluated for their antiproliferative activity.[13][16][17] Derivatization of the core allows for fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity against cancer cell lines.[4]
-
Fragment-Based Drug Design (FBDD): The compact and functionalized nature of this molecule makes it an excellent starting point or fragment for FBDD campaigns, where it can be grown or linked to build more potent and specific ligands for biological targets.
Conclusion
This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and organic synthesis. Its well-defined synthesis, predictable reactivity at multiple sites, and membership in the medicinally significant pyrrolopyrimidine family make it a highly valuable tool. For researchers and drug development professionals, a thorough understanding of its chemical properties—from its synthesis and characterization to its potential for derivatization—is the key to unlocking its potential in the quest for novel therapeutics.
References
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. (n.d.). Beilstein Journals.
- Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (n.d.). PubMed.
- Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2024, November 6). Bentham Science Publishers.
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2025, August 6).
- Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. (n.d.).
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (n.d.). Chemical Reviews.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- This compound(107407-80-7) 1 h nmr. (n.d.). ChemicalBook.
- Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxyl
- The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry
- Synthesis of heterocyclic compounds using isocyano compounds. 1. A novel synthesis of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid. (n.d.).
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (n.d.). OUCI.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024, September 1). Bentham Science.
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (n.d.). Semantic Scholar.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed.
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (n.d.). Beilstein Journals.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PubMed Central.
- Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxyl
- ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxyl
- ETHYL PYRROLO[1,2-C]PYRIMIDINE-3-CARBOXYL
- 107407-80-7(this compound) Product Description. (n.d.). ChemicalBook.
- Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxyl
Sources
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. This compound | 107407-80-7 [chemicalbook.com]
- 7. ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | C10H10N2O2 | CID 44630701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound(107407-80-7) 1H NMR spectrum [chemicalbook.com]
- 11. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular formula for Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, and potential applications, offering a technical resource for researchers in drug discovery and development.
Core Compound Identification
Physicochemical and Structural Characteristics
This compound is a fused bicyclic heterocycle. The pyrrolo[1,2-c]pyrimidine core is a key structural motif found in various biologically active molecules. Understanding its physicochemical properties is crucial for its application in research and development.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 190.2 g/mol | [3] |
| Flash Point | 69 °C | |
| Appearance | Yellow-orange solid (for related substituted compounds) | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. While the specific spectra for this compound are not publicly available, data for a closely related analog, Ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate, provides valuable insights into the expected spectral characteristics.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolo-pyrimidine core, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.[1]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the carbons of the ethyl group.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group and C-N and C=C stretching vibrations within the aromatic rings.
Synthesis and Mechanism
The synthesis of the pyrrolo[1,2-c]pyrimidine ring system is a topic of significant interest in synthetic organic chemistry. A robust and efficient method for the construction of this scaffold is the base-induced condensation of pyrrole-2-carbaldehydes with ethyl isocyanoacetate.[1]
Reaction Mechanism
The formation of this compound proceeds through a proposed intramolecular cycloaddition mechanism. The reaction is initiated by the deprotonation of the ethyl isocyanoacetate by a base, followed by its addition to the pyrrole-2-carbaldehyde. The resulting intermediate then undergoes cyclization to form the fused pyrrolo[1,2-c]pyrimidine ring system.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol based on the synthesis of related compounds.[1]
-
Reaction Setup: To a solution of a suitable base (e.g., DBU) in an appropriate solvent (e.g., THF), add a mixture of pyrrole-2-carbaldehyde and ethyl isocyanoacetate dropwise at a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature for a specified period, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a weak acid (e.g., 10% acetic acid) and remove the solvent under reduced pressure.
-
Extraction: Extract the resulting residue with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with an acidic solution, followed by a saturated sodium chloride solution.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.
Applications in Drug Discovery and Development
The pyrrolopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific biological data for this compound is limited in the public domain, the broader class of pyrrolopyrimidines has shown significant promise in several therapeutic areas.
Potential Therapeutic Areas
-
Anticancer Agents: Many pyrrolopyrimidine derivatives have been investigated as potent anticancer agents.[4] They can act through various mechanisms, including the inhibition of kinases, which are crucial for cell signaling and proliferation. The structural similarity of this compound to these active compounds suggests its potential as a starting point for the development of novel oncology drugs. Some pyrrolopyrimidine-based compounds have been designed as dual degraders of cyclin D1/3 and CDK4/6, key regulators of the cell cycle, highlighting a modern approach to cancer therapy.[5]
-
Antimicrobial Agents: The pyrrolopyrimidine core is also present in compounds with antibacterial and antifungal properties.[6] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.
-
Kinase Inhibitors: Pyrrolopyrimidines are known to be effective kinase inhibitors. Kinases play a central role in a multitude of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.
Caption: A generalized workflow for the evaluation of this compound in a drug discovery program.
Future Directions and Conclusion
This compound represents a versatile scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Future research should focus on a thorough biological evaluation of this compound and its derivatives to uncover their specific mechanisms of action and therapeutic potential. The exploration of different isomers of the pyrrolopyrimidine core has yielded promising results in various disease models, and the pyrrolo[1,2-c]pyrimidine class warrants further investigation.
References
- Narayan, E., Fu, L., & Gribble, G. W. (n.d.). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate.
- Abreu, R. M. F., Tiedemann, R., Ehlers, P., & Langer, P. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010–1017.[9]
- Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., Khaibullina, S., & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-634.[4]
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
- Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 006-011.[5]
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Journal of the Mexican Chemical Society.[11]
- AbacipharmTech. (n.d.). This compound.
- 107407-80-7(this compound) Product Description. (n.d.). ChemicalBook.[12]
- Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8).[14]
- Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.[16]
- Khaled, M. H. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Pharmaceutical Journal.[17]
- Proposed mechanism for the formation of ethyl 7-methyl-5-oxo-3,4,5,8-tetrahydro-2H-pyrano[2,3-b]pyridine-6-carboxylate (6). (n.d.).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. (n.d.). Organic & Biomolecular Chemistry.[6]
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the synthesis of pyrrolopyrimidines.
An In-Depth Technical Guide to the Synthesis of Pyrrolopyrimidines
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold of Pyrrolopyrimidines
The fusion of a pyrrole ring with a pyrimidine core gives rise to the pyrrolopyrimidine scaffold, a class of nitrogen-containing heterocyclic compounds of immense interest in medicinal chemistry.[1][2][3] These structures are often considered purine isosteres, particularly the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) skeleton, which allows them to interact with a wide array of biological targets by mimicking natural nucleobases.[1] This unique characteristic has established pyrrolopyrimidines as a "privileged scaffold," leading to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5]
Several FDA-approved drugs, such as the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, and the cyclin-dependent kinase (CDK) inhibitor Ribociclib, feature the pyrrolo[2,3-d]pyrimidine core, underscoring its clinical significance.[1] The versatility of this scaffold stems from the multiple isomers possible based on the fusion of the two rings, with pyrrolo[2,3-d]-, pyrrolo[3,2-d]-, and pyrrolo[1,2-a]pyrimidines being the most extensively studied.
This guide provides a comprehensive overview of the core synthetic strategies employed to construct these vital heterocyclic systems. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind key experimental choices, and provide detailed protocols for their synthesis, offering field-proven insights for researchers in drug discovery and development.
Part 1: Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)
The pyrrolo[2,3-d]pyrimidine isomer is arguably the most important due to its prevalence in clinically approved drugs. Synthetic strategies generally fall into two major categories: constructing the pyrrole ring onto a pre-functionalized pyrimidine (Route A) or building the pyrimidine ring from a substituted pyrrole precursor (Route B).
Route A: Pyrrole Ring Annulation onto a Pyrimidine Core
This is a powerful and widely used approach, often starting from readily available substituted aminopyrimidines. A prominent example is the palladium- or copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization.
Causality in Experimental Design: The Sonogashira-Cyclization Cascade
The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. In the synthesis of pyrrolo[2,3-d]pyrimidines, a 4-amino-5-halopyrimidine is coupled with a suitable terminal alkyne.
-
Choice of Catalyst: While palladium catalysts (e.g., Pd(PPh₃)₄) have been traditionally used, they can be costly and toxic. Consequently, more economical and greener copper-based catalytic systems have been developed. The copper(I) co-catalyst is crucial as it is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) species in the catalytic cycle.
-
Role of the Base: A base, typically an amine like triethylamine or N,N-diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and also to neutralize the hydrogen halide produced during the reaction.
-
Intramolecular Cyclization: Following the coupling, the newly introduced alkyne at the C5 position is positioned perfectly for an intramolecular nucleophilic attack by the C4-amino group. This cyclization step, often promoted by heat or a base (like TBAF), forms the five-membered pyrrole ring, yielding the fused bicyclic system.
Caption: Workflow for Sonogashira coupling and subsequent cyclization.
Experimental Protocol: Copper-Catalyzed Synthesis of a Key Pyrrolo[2,3-d]pyrimidine Intermediate
This protocol describes the synthesis of (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, a key intermediate.
Step 1: Synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (Starting Material)
-
To a solution of 5-bromo-2,4-dichloropyrimidine in N,N-diisopropylethylamine, add cyclopentylamine.
-
Stir the reaction mixture to allow for selective N-arylation at the more reactive C4 position.
-
Purify the product to obtain the starting material for the coupling reaction.
Step 2: Copper-Catalyzed Sonogashira Reaction/Cyclization
-
Charge a Schlenk tube with 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (8 mmol), CuCl (0.8 mmol), 6-methylpicolinic acid (2.4 mmol), NaI (16 mmol), and K₂CO₃ (24 mmol).
-
Evacuate the tube and backfill with argon three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent oxidative side reactions and catalyst deactivation.
-
Add a solution of propargyl alcohol (32 mmol) in DMSO (16 mL) via syringe. DMSO is used as a high-boiling polar aprotic solvent suitable for this reaction temperature.
-
Stir the reaction mixture at 100°C for 48 hours. The elevated temperature is necessary to drive both the coupling and the subsequent cyclization.
-
After cooling to room temperature, add a saturated NH₄Cl solution (100 mL) to quench the reaction.
-
Extract the product with an organic solvent, wash the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol.
| Reactant | Catalyst/Reagents | Solvent | Temp. | Time | Yield | Ref. |
| 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | CuCl, 6-methylpicolinic acid, NaI, K₂CO₃ | DMSO | 100°C | 48 h | 60% | |
| 5-bromo-2,4-dichloropyrimidine derivative | Pd(PPh₃)₄/CuI, TBAF | DMF/Et₃N | 70°C | 12 h | 51-84% | [5] |
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[6] This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.[7][8]
Causality in Experimental Design: One-Pot Three-Component Synthesis
A common MCR strategy for pyrrolo[2,3-d]pyrimidines involves the reaction of a 6-aminopyrimidine (like 6-amino-1,3-dimethyluracil), an arylglyoxal, and a C-H acid (like a barbituric acid derivative).[6][7]
-
Choice of Catalyst: The reaction is often facilitated by a catalyst. While various catalysts can be used, tetra-n-butylammonium bromide (TBAB) has been shown to be effective.[7] TBAB is a phase-transfer catalyst, but in this homogenous reaction, it likely acts as a mild Lewis acid or ionic liquid, activating the substrates and promoting the cascade of reactions.
-
Solvent System: Ethanol is frequently used as a solvent. It is an environmentally friendly choice and has appropriate polarity to dissolve the reactants while facilitating the reaction sequence.[7]
-
Reaction Mechanism: The probable mechanism involves an initial Knoevenagel condensation between the arylglyoxal and the barbituric acid, followed by a Michael addition of the 6-aminouracil. The resulting intermediate then undergoes an intramolecular cyclization via condensation, eliminating water to form the pyrrole ring.
Caption: Multicomponent reaction for pyrrolopyrimidine synthesis.
Experimental Protocol: One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives[7]
-
To a mixture of arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and a barbituric acid derivative (1 mmol) in ethanol (10 mL), add tetra-n-butylammonium bromide (TBAB) (5 mol%, 0.05 mmol).
-
Stir the resulting mixture at 50°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 60-80 minutes), cool the reaction mixture to room temperature.
-
The solid product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold water and then cold ethanol to remove any unreacted starting materials and the catalyst.
-
Dry the product. This procedure often yields the product in high purity without the need for column chromatography.
| Component 1 | Component 2 | Component 3 | Catalyst | Yield Range | Ref. |
| Arylglyoxals | 6-Amino-1,3-dimethyluracil | Barbituric acid derivatives | TBAB (5 mol%) | 73-95% | [7] |
| 6-Aminopyrimidines | Dimedone | Arylglyoxals | (Not specified) | N/A | [6] |
Part 2: Synthesis of Pyrrolo[1,2-a]pyrimidines
The pyrrolo[1,2-a]pyrimidine scaffold is another important isomer with interesting biological and photophysical properties.[9] Synthetic approaches often involve the cyclization of substituted pyrroles or domino reactions.
Domino Ring-Closure and Retro-Diels-Alder Strategy
An elegant method for preparing enantiomerically pure pyrrolo[1,2-a]pyrimidines utilizes a domino ring-closure followed by a microwave-induced retro-Diels-Alder (RDA) reaction.[10][11]
Causality in Experimental Design
This strategy leverages the chirality of a norbornene scaffold to control the stereochemistry of the final product.
-
Domino Reaction: The initial step involves a domino reaction of a 2-aminonorbornene hydroxamic acid. This cascade forms a tetracyclic intermediate where the pyrrolopyrimidine core is fused to the norbornene framework.
-
Microwave-Induced RDA: The crucial step is the retro-Diels-Alder reaction. Microwaves are used to supply the high thermal energy required (e.g., 240-250°C) in a short time to induce the fragmentation of the tetracyclic intermediate.[10] This reaction extrudes cyclopentadiene, a stable molecule, which is the thermodynamic driving force for the reaction, leaving behind the desired aromatic pyrrolo[1,2-a]pyrimidine. The chirality established in the starting material is transferred to the final product.[11]
Experimental Protocol: Synthesis of Pyrrolo[1,2-a]pyrimidines via RDA[10]
-
Dissolve the tetracyclic precursor (e.g., (+)-6a, 0.19 mmol) in 1,2-dichlorobenzene (DCB, 2 mL) in a 10 mL sealed microwave reaction vial. DCB is chosen for its very high boiling point, which is necessary for the high temperature of the RDA reaction.
-
Place the sealed vial in a microwave reactor and irradiate at a maximum of 300 W, stirring the solution at 240°C for 20 minutes.
-
After the reaction, cool the vial and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (2 mL) and purify by column chromatography on silica gel.
-
Crystallize the purified product from a suitable solvent system (e.g., diisopropyl ether) to obtain the pure pyrrolo[1,2-a]pyrimidine enantiomer.
Conclusion
The synthesis of pyrrolopyrimidines is a rich and evolving field, driven by the scaffold's proven success in medicinal chemistry. The strategies outlined in this guide, from classic transition-metal-catalyzed cyclizations to modern multicomponent reactions, provide a robust toolkit for chemists. The choice of synthetic route depends critically on the desired substitution pattern and the availability of starting materials. Understanding the causality behind experimental conditions—the role of the catalyst, the choice of solvent, and the reaction mechanism—is paramount to achieving high yields and purity. As new synthetic methods continue to be developed, particularly those emphasizing green chemistry and atom economy, the accessibility and diversity of this privileged scaffold will undoubtedly continue to expand, fueling the discovery of next-generation therapeutics.
References
- De Clercq, E., & Holý, A. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 1-84. [Link]
- Kumar, R., & Rawal, R. K. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 829-854. [Link]
- Shaabani, A., Soleimani, E., & Maleki, A. (2010). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 54(3), 163-166. [Link]
- Adel, M., Serya, R. A. T., Lasheen, D. S., & Abouzid, K. A. M. (2017). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Future Medicinal Chemistry, 9(13), 1541-1565. [Link]
- Forgács, A., Czugler, M., & Faigl, F. (2017). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules, 22(4), 629. [Link]
- Senga, K., Robins, R. K., & O'Brien, D. E. (1980). New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. Journal of Heterocyclic Chemistry, 17(4), 695-699. [Link]
- Wang, L., Zheng, L., Kong, X., Zhang, W., Chen, G., & Wang, J. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(2), 42-47. [Link]
- (Author not available). (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
- Kumar, R., & Rawal, R. K. (2018).
- Martinez-Vargas, A., et al. (2023). Synthesis of Fluorescent Pyrrolo[1,2-a]pyrimidines from Fischer Carbene Complexes as Building Blocks. The Journal of Organic Chemistry, 88(13), 8823-8833. [Link]
- Forgács, A., Czugler, M., & Faigl, F. (2017). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol.
- Shaker, R. M. (2018). Application of Arylglyoxals in Synthesis of Pyrrolo[2,3-d] pyrimidines via Multicomponent Reactions.
- Gangjee, A., et al. (2005). Studies on Pyrrolopyrimidines as Selective Inhibitors of Multidrug-Resistance-Associated Protein in Multidrug Resistance. Journal of Medicinal Chemistry, 48(23), 7215-7225. [Link]
- Gill, C., et al. (2016). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry, 40(10), 8349-8355. [Link]
- El-Mekabaty, A. (2022). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 26(1), 2-26. [Link]
- Simokaitiene, B., et al. (2022).
- Chen, J., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Advances, 15(36), 29627-29645. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 8. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The structure of this guide is designed to offer a logical flow of information, beginning with the fundamental properties of the molecule and progressing to its synthesis and biological relevance, providing field-proven insights for researchers in drug discovery and development.
Introduction to this compound
This compound (CAS No. 107407-80-7) belongs to the pyrrolopyrimidine class of fused heterocyclic compounds.[1][2] This scaffold is a key structural motif in numerous biologically active molecules and is recognized as a "privileged structure" in drug discovery.[3] Pyrrolopyrimidines, including the pyrrolo[1,2-c]pyrimidine isomer, are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The ethyl carboxylate moiety at the 3-position of the pyrrolo[1,2-c]pyrimidine core provides a versatile handle for further chemical modifications, making this compound an attractive starting material for the synthesis of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
General and Physical Properties
The fundamental properties of this compound are summarized in the table below. The compound presents as a light yellow to light brown solid at room temperature.[5] There are conflicting reports regarding its melting point, with values of 61-63 °C and 69-70 °C cited in the literature, which may suggest sensitivity to experimental conditions or the presence of different crystalline forms.[5]
| Property | Value | Source(s) |
| CAS Number | 107407-80-7 | |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.2 g/mol | |
| Appearance | Light yellow to light brown solid | [5] |
| Melting Point | 61-63 °C or 69-70 °C | [5] |
| Boiling Point | Not available (decomposes) | |
| Flash Point | 69 °C | |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | -0.16 ± 0.30 | [5] |
Solubility Profile
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the identity and purity of a synthesized compound.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The reported ¹H NMR data for this compound is consistent with its proposed structure.
-
¹³C NMR Spectroscopy: Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. While specific experimental data for the title compound is not available, the expected chemical shifts for the pyrrolo[1,2-c]pyrimidine core can be predicted based on data from similar structures.[4][7][8] The carbonyl carbon of the ethyl ester would be expected to appear in the range of 160-170 ppm, while the carbons of the heterocyclic rings would resonate between 100 and 150 ppm.
-
Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretch of the ester group (around 1700-1720 cm⁻¹), C-O stretching vibrations (around 1200-1300 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).[7][9]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 190. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene molecule (CH₂=CH₂) via a McLafferty rearrangement.[10][11]
Stability
The stability of a compound is a critical parameter, particularly for pharmaceutical applications. While specific thermal and photostability studies for this compound have not been reported, studies on other fused pyrimidine heterocycles indicate that they generally possess good thermal stability.[12][13] However, as with many organic molecules, prolonged exposure to high temperatures or UV light could lead to degradation. It is advisable to store the compound in a cool, dry, and dark place to ensure its integrity.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between a pyrrole-2-carboxaldehyde and an isocyanoacetate derivative. This method provides a straightforward and efficient route to the desired pyrrolopyrimidine scaffold.
Synthetic Pathway
The reaction proceeds via a base-catalyzed condensation of pyrrole-2-carboxaldehyde with ethyl isocyanoacetate. A plausible mechanism involves the formation of an intermediate that undergoes an intramolecular cyclization to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from general procedures for similar transformations.[14][15][16]
Materials:
-
Pyrrole-2-carboxaldehyde
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere, add ethyl isocyanoacetate (1.0 eq).
-
Slowly add a solution of DBU (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Self-Validating System: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and by high-performance liquid chromatography (HPLC) to determine its percentage purity. The melting point should also be recorded and compared with literature values.
Applications in Drug Discovery and Development
The pyrrolopyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, particularly in oncology and infectious diseases.[3][17]
Kinase Inhibition
Many pyrrolopyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The structural similarity of the pyrrolopyrimidine core to the purine base of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.[4][17]
Caption: Mechanism of kinase inhibition by pyrrolopyrimidine derivatives.
Antimicrobial Activity
The pyrrolopyrimidine nucleus is also found in compounds with significant antimicrobial activity. These compounds can interfere with various essential microbial pathways, making them attractive candidates for the development of new antibiotics and antifungal agents to combat drug-resistant pathogens.[18][19]
Anti-inflammatory Properties
Certain pyrrolopyrimidine derivatives have demonstrated anti-inflammatory effects, suggesting their potential in treating inflammatory diseases. Their mechanism of action may involve the inhibition of pro-inflammatory enzymes or signaling pathways.
Future Perspectives
This compound is a valuable building block for the synthesis of diverse libraries of pyrrolopyrimidine derivatives. The ethyl ester functionality allows for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, and reduction to the alcohol, providing access to a wide range of analogs with potentially improved biological activities and physicochemical properties. Future research in this area will likely focus on the design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets, as well as the optimization of their ADME properties for in vivo applications.
References
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxyl
- Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry. [Link]
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. [Link]
- Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Arom
- SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES.
- Ethyl 3-coumarincarboxyl
- Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxyl
- Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
- Process for the preparation of pyrrolo[2,3-d]pyrimidines.
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
- The FTIR spectrum for Pyrrole.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
- Thermal analysis of some novel pyrimidine derivatives.
- Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K.
- Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions. [Link]
- FT-IR data of pyrimidine derivatives compounds.
- 13C NMR Chemical Shifts.
- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC. [Link]
- Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties.
- Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
- Developments of pyridodipyrimidine heterocycles and their biological activities. PMC. [Link]
- Pyrrolopyrimidines: An update on recent advancements in their medicinal
- Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
- Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. NIH. [Link]
- Syllabus for Chemistry (SCQP08).
- Mass Spec 3e Carboxylic Acids. YouTube. [Link]
- FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical applic
Sources
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound | 107407-80-7 [chemicalbook.com]
- 3. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 107407-80-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. ajol.info [ajol.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 3-coumarincarboxylate [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents [patents.google.com]
- 15. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 16. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to endogenous purines and its ability to interact with a wide array of biological targets.[1][2][3] Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, as a key derivative of this scaffold, represents a versatile starting point for the synthesis of novel bioactive compounds. This technical guide explores the potential research applications of this specific molecule, moving from its foundational role as a synthetic building block to its application in developing targeted therapeutics, particularly in oncology and infectious diseases. We provide a detailed examination of its synthetic accessibility, propose strategic modifications, and outline robust experimental workflows for screening and validation, thereby offering a comprehensive roadmap for researchers aiming to leverage the potential of this promising chemical entity.
Introduction: The Significance of the Pyrrolopyrimidine Core
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, and nitrogen-containing fused rings are of particular interest. The pyrrolopyrimidine core, a fusion of a pyrrole and a pyrimidine ring, is a notable "deazapurine" analog.[2] This structural mimicry of adenine allows pyrrolopyrimidine derivatives to function as competitive inhibitors for ATP-binding sites in various enzymes, most notably protein kinases.[2] Consequently, this scaffold has been extensively explored for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][4][5]
This compound (CAS No: 107407-80-7) is a specific, synthetically accessible derivative within this class. Its ester functionality provides a reactive handle for straightforward chemical modification, making it an ideal starting platform for the generation of diverse chemical libraries. This guide will elucidate the strategic pathways for harnessing this molecule in modern drug discovery and chemical biology.
Physicochemical Properties & Synthesis Overview
A foundational understanding of the molecule's properties is crucial for its application.
| Property | Value | Source |
| CAS Number | 107407-80-7 | |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.2 g/mol | |
| Appearance | Solid (Varies) | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate) | General Knowledge |
Synthesis Overview: The synthesis of the pyrrolo[1,2-c]pyrimidine core can be achieved through various organic chemistry reactions. A notable method involves the reaction of pyrrole-2-carboxaldehydes with methyl isocyanoacetate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which proceeds via an intramolecular cycloaddition.[6] This approach provides a direct and efficient route to the core structure, enabling the production of the ethyl carboxylate derivative for further research.
Potential Research Application I: Anticancer Drug Discovery
The most prominent application of the pyrrolopyrimidine scaffold is in the development of anticancer agents, primarily through the inhibition of protein kinases.[2][4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Rationale: Targeting Protein Kinases
The structural similarity of the pyrrolopyrimidine core to ATP makes it an ideal candidate for designing competitive kinase inhibitors.[2] Derivatives have shown potent activity against a range of kinases implicated in cancer, such as:
-
Receptor Tyrosine Kinases (RTKs): Including EGFR, VEGFR2, and Her2, which are involved in tumor growth, proliferation, and angiogenesis.[7]
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation; their inhibition can lead to cell cycle arrest and apoptosis.[7][8][9]
-
Other Kinases: Such as FMS kinase, which is over-expressed in ovarian, prostate, and breast cancers.[10]
This compound can serve as the foundational scaffold for creating a library of kinase inhibitors. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate target specificity and potency.
Proposed Research Workflow: From Scaffold to Lead Compound
The following diagram and protocols outline a strategic workflow for developing novel anticancer agents from the title compound.
Caption: A streamlined workflow for anticancer drug discovery.
Experimental Protocol: Antiproliferative MTT Assay
This protocol details a standard method for assessing the cytotoxic effects of newly synthesized derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, HT-29 for colon).[11][12][13]
-
DMEM or RPMI-1640 medium with 10% FBS.
-
96-well plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Self-Validation: The inclusion of vehicle and positive controls ensures the assay is performing correctly. A robust Z-factor can be calculated to assess assay quality.
Potential Research Application II: Antimicrobial Agent Development
The emergence of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of novel antimicrobial agents.[5][14] Pyrrolopyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][15][16][17]
Rationale: Novel Mechanisms of Action
Pyrrolopyrimidines can act on various bacterial targets.[16] Their purine-like structure allows them to potentially interfere with nucleic acid synthesis or other essential metabolic pathways.[1][16] For example, some derivatives have been identified as inhibitors of bacterial enzymes like thymidylate monophosphate kinase (TMPK), which is distinct from the human counterpart, offering a window for selective toxicity.[16]
The this compound scaffold can be modified to explore structure-activity relationships (SAR) for antimicrobial activity. Key modifications could include introducing halogenated or hydroxylated aryl groups, which have been shown to be important for activity against Staphylococcus aureus.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.
Objective: To find the lowest concentration of a compound that visibly inhibits microbial growth.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa).[15][16]
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.
Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance.
Data Presentation: MIC values provide clear, quantitative data for comparing the potency of different derivatives.
| Compound Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 4a | 8 | >128 |
| Derivative 4b (Halogenated) | 4 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Future Directions and Conclusion
The research applications of this compound are vast and promising. While this guide has focused on oncology and antimicrobials, the scaffold's versatility extends to other areas like antiviral and anti-inflammatory research.[1][4]
Future research should focus on:
-
Multi-target Inhibitors: Designing derivatives that can inhibit multiple kinases simultaneously to overcome drug resistance in cancer.[7]
-
Chemical Probes: Synthesizing fluorescently-tagged or biotinylated derivatives to identify novel cellular targets.
-
Synergistic Studies: Investigating the combination of novel pyrrolopyrimidine derivatives with existing antibiotics or chemotherapies to enhance efficacy and combat resistance.[16]
References
- Adel, M., Serya, R. A. T., Lasheen, D. S., & Abouzid, K. A. M. (n.d.). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research.
- Bandaru, P. K., Nidasanametla, S. K. R., & Shyamala, P. (n.d.). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Scilit.
- (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central.
- Wang, C., Zhang, Y., Yang, S., et al. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- (n.d.). Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues. ResearchGate.
- (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. National Institutes of Health.
- (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science Publishers.
- (2016). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Semantic Scholar.
- (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing.
- Alotaibi, A. A., Alanazi, M. M., & Rahman, A. F. M. M. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel), 16(9), 1324.
- Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301133.
- (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
- (n.d.). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.
- (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central.
- (n.d.). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.
- (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health.
- (n.d.). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PubMed Central.
- Suzuki, K., et al. (1975). Synthesis of heterocyclic compounds using isocyano compounds. 1. A novel synthesis of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid. Synthesis, 1975(10), 609-610.
- (n.d.). This compound. Biosynth.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS No: 107407-80-7). Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this heterocyclic compound. The guide offers not only the spectral data but also the underlying principles and experimental methodologies, ensuring a thorough understanding for practical application.
Introduction to this compound
This compound is a fused heterocyclic system with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol . The pyrrolo[1,2-c]pyrimidine core is of significant interest in medicinal chemistry due to its structural resemblance to purines, making it a scaffold for potential therapeutic agents.[1] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
A general protocol for acquiring the ¹H NMR spectrum of a pyrrolopyrimidine derivative is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: The spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
¹H NMR Data and Interpretation
The reported ¹H NMR spectrum of this compound in CDCl₃ at 500 MHz shows the following signals:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.85 | s | - | 1H | H-1 |
| 8.22 | s | - | 1H | H-3 |
| 7.53 | dd | 4.0, 1.5 | 1H | H-7 |
| 7.00 | dd | 2.5, 1.5 | 1H | H-5 |
| 6.93 | dd | 4.0, 2.5 | 1H | H-6 |
| 4.47 | q | 7.0 | 2H | -OCH₂CH₃ |
| 1.45 | t | 7.0 | 3H | -OCH₂CH₃ |
Source: Gribble, G. W., et al. (2014). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate.
The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient nature of the pyrimidine ring. The ethyl ester group gives rise to a characteristic quartet and triplet pattern.
Diagram: Molecular Structure and ¹H NMR Assignments
Caption: Molecular structure with ¹H NMR chemical shift assignments.
¹³C NMR (Carbon-13 NMR) Spectroscopy
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.
-
Instrumentation: The spectrum is recorded on the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans is usually necessary to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample (typically ~1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectrum
For this compound (C₁₀H₁₀N₂O₂), the expected exact mass is 190.0742 g/mol . In a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 191.0815.
Fragmentation Pathway
The fragmentation of pyrrolopyrimidine derivatives in the mass spectrometer can provide valuable structural information. A plausible fragmentation pathway for the target compound is initiated by the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.
Diagram: Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Interpretation: The absorption bands (in cm⁻¹) are correlated with specific functional group vibrations.
Expected IR Data and Interpretation
Based on the functional groups present in this compound, the following characteristic IR absorption bands are expected:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3100-3000 | Medium | C-H (aromatic) | Stretching |
| ~2980-2850 | Medium | C-H (aliphatic) | Stretching |
| ~1720-1700 | Strong | C=O (ester) | Stretching |
| ~1600-1450 | Medium-Strong | C=C and C=N | Stretching |
| ~1250-1000 | Strong | C-O (ester) | Stretching |
The strong absorption band around 1700-1720 cm⁻¹ is a key indicator of the ester carbonyl group. The C-O stretching of the ester will also be prominent. The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic pyrrolopyrimidine ring system.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The ¹H NMR data, in particular, offers a clear fingerprint of the molecule. While specific ¹³C NMR, MS, and IR data were not found in the literature for the exact compound, the analysis of related structures provides a reliable basis for the interpretation of experimentally obtained spectra. The detailed experimental protocols serve as a practical resource for researchers working with this and similar heterocyclic compounds.
References
- Pop, A., et al. (2018). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry, 14, 2386-2395.
- Gribble, G. W., et al. (2014). Synthesis of Pyrrolo[1,2-c]pyrimidines.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
Sources
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The described protocol is a robust and efficient method involving a base-induced condensation reaction between a pyrrole-2-carboxaldehyde and ethyl isocyanoacetate. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, and provides essential data for the successful execution of the synthesis and characterization of the final product.
Introduction: The Significance of the Pyrrolo[1,2-c]pyrimidine Core
The pyrrolo[1,2-c]pyrimidine ring system is a nitrogen-containing fused heterocycle that has garnered considerable attention from the scientific community. As a "privileged scaffold," its derivatives have been explored for a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. The strategic placement of nitrogen atoms and the planar aromatic nature of the core structure allow for diverse functionalization, making it an attractive template for the design of novel therapeutic agents and functional organic materials. The title compound, this compound, serves as a key intermediate for further chemical modifications to explore this vast chemical space.
Mechanistic Insights: The van Leusen Reaction
The synthesis of the pyrrolo[1,2-c]pyrimidine core from a pyrrole-2-carboxaldehyde and an isocyanoacetate ester is a variation of the van Leusen reaction. The reaction proceeds via an initial base-catalyzed condensation of the deprotonated isocyanoacetate with the aldehyde. This is followed by an intramolecular cyclization and subsequent elimination of water to afford the aromatic pyrrolo[1,2-c]pyrimidine ring system. The choice of base is crucial for the efficient deprotonation of the α-carbon of the isocyanoacetate without promoting undesirable side reactions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly employed non-nucleophilic strong base for this transformation[1].
Experimental Protocol
This protocol outlines the synthesis of this compound from pyrrole-2-carboxaldehyde and ethyl isocyanoacetate.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| Pyrrole-2-carboxaldehyde | C₅H₅NO | 95.10 | 1003-29-8 | Starting material. Should be pure. |
| Ethyl isocyanoacetate | C₅H₇NO₂ | 113.11 | 2999-46-4 | Reagent. Handle with care due to potential toxicity. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | 6674-22-2 | Base. Anhydrous conditions recommended. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous solvent. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction. |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | - | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.13 mol) in anhydrous tetrahydrofuran (THF) (200 ml) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a mixture of pyrrole-2-carboxaldehyde (0.13 mol) and ethyl isocyanoacetate (0.13 mol) dissolved in THF (90 ml) dropwise at 40-45 °C over a period of 30 minutes with continuous stirring[1].
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at the same temperature for 2 hours[1]. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add 10% acetic acid (70 ml) to the reaction mixture to neutralize the base. Remove the THF under reduced pressure.
-
Extraction: Extract the resulting residue with ethyl acetate. The organic layer should then be further extracted with 5% hydrochloric acid (300 ml).
-
Neutralization and Final Extraction: Neutralize the acidic aqueous layer with sodium bicarbonate. Extract the product from the neutralized aqueous layer with ethyl acetate.
-
Drying and Concentration: Wash the combined organic extracts with a saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate, and then evaporate the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate to yield this compound as a solid.
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.2 g/mol
-
Appearance: Typically a solid.
-
¹H NMR (DMSO-d₆): δ 9.20 (s, 1H), 8.25 (s, 1H), 7.90 (d, 1H), 7.05 (dd, 1H), 6.87 (d, 1H), 3.87 (s, 3H, for methyl ester)[1]. Note: The provided literature data is for the methyl ester; the ethyl ester will show a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.
-
IR (Nujol): 3100 cm⁻¹ (C-H), 1710 cm⁻¹ (C=O, ester)[1].
Workflow and Reaction Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety and Handling Precautions
-
Conduct all steps of the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl isocyanoacetate is toxic and should be handled with extreme care.
-
DBU is a strong base and can cause skin and eye irritation.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
The protocol detailed in this application note presents a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the step-by-step procedure, researchers can successfully synthesize this valuable heterocyclic building block for further applications in drug discovery and materials science.
References
- Wong, J. L., Brown, M. S., & Rapoport, H. (1965). The Synthesis of Pyrrolo[1,2-c]pyrimidine (6-Azapyrrocoline)1. The Journal of Organic Chemistry, 30(7), 2384–2388. [Link]
- Gribble, G. W., Narayan, E., & Fu, L. (n.d.). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES.
- Suzuki, M., Tomie, M., Yoneda, N., & Miyoshi, M. (1975). Synthesis of heterocyclic compounds using isocyano compounds. 1. A novel synthesis of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid. The Journal of Organic Chemistry, 40(5), 609-610. [Link]
Sources
The Versatile Scaffold: Harnessing Pyrrolo[1,2-c]pyrimidines in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Among the myriad of heterocyclic scaffolds, the pyrrolo[1,2-c]pyrimidine core has emerged as a structure of significant interest. This fused bicyclic system, characterized by a pyrrole ring fused to a pyrimidine ring, offers a unique three-dimensional architecture and electronic distribution, making it an attractive framework for designing targeted therapies. Its structural rigidity, coupled with the potential for diverse substitutions, allows for the fine-tuning of physicochemical properties and biological activity.
The interest in pyrrolo[1,2-c]pyrimidines and their isomers, such as the widely studied pyrrolo[2,3-d]pyrimidines (7-deazapurines), stems from their ability to mimic endogenous purines, enabling them to interact with a wide array of biological targets.[1] This has led to their exploration in various therapeutic areas, most notably in oncology and virology. This guide will provide an in-depth exploration of the applications of pyrrolo[1,2-c]pyrimidines and their related isomers in medicinal chemistry, offering detailed protocols and insights for researchers and drug development professionals.
Anticancer Applications: Targeting the Engines of Malignancy
The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. Pyrrolopyrimidine derivatives have demonstrated considerable promise as inhibitors of these crucial enzymes, effectively halting the uncontrolled proliferation of cancer cells.[2][3]
Mechanism of Action: Kinase Inhibition
A significant number of pyrrolopyrimidine derivatives exert their anticancer effects by functioning as ATP-competitive inhibitors of protein kinases.[4] These small molecules occupy the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to substrate proteins and thereby disrupting downstream signaling cascades that promote cell growth, survival, and proliferation. Key kinase families targeted by pyrrolopyrimidine-based inhibitors include Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).[3][5]
Signaling Pathway: Inhibition of the JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates numerous cellular processes, including inflammation, immunity, and hematopoiesis. Its aberrant activation is implicated in various malignancies. Pyrrolo[1,2-c]pyrimidine derivatives can be designed to specifically target and inhibit JAKs, thereby blocking the downstream phosphorylation of STAT proteins and mitigating the pro-cancerous signaling.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[1,2-c]pyrimidine derivative.
Application Note: Development of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives as Antitumor Agents
Recent research has focused on the synthesis of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives and their evaluation as potential antitumor agents.[6] These compounds have shown significant cytotoxic activity against various cancer cell lines, including HeLa, MCF-7, and HT-29.[6][7] For instance, certain (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine derivatives have exhibited potent activity against HT-29 colon cancer cells.[6][7]
Data Presentation: In Vitro Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of representative tricyclic pyrrolo[2,3-d]pyrimidine derivatives against various human cancer cell lines.
| Compound ID | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | Reference |
| 8a | 19.22 ± 0.96 | >50 | >50 | [7] |
| 8f | >50 | >50 | 4.55 ± 0.23 | [6][7] |
| 8g | >50 | >50 | 4.01 ± 0.20 | [6][7] |
| 10a | 25.11 ± 1.25 | >50 | >50 | [7] |
| 10b | >50 | 30.15 ± 1.51 | >50 | [7] |
Antiviral Applications: Combating Viral Infections
The structural similarity of pyrrolopyrimidines to purine nucleosides makes them ideal candidates for the development of antiviral agents.[8] They can interfere with viral replication by targeting key viral enzymes, such as polymerases.
Mechanism of Action: Inhibition of Viral Polymerase
Pyrrolopyrimidine-based nucleoside analogues can be phosphorylated in vivo to their triphosphate form. These triphosphates can then act as competitive inhibitors or alternative substrates for viral RNA or DNA polymerases. Incorporation of these analogues into the growing viral nucleic acid chain can lead to chain termination, thus halting viral replication. This mechanism is particularly relevant for viruses like Hepatitis C (HCV) and coronaviruses.[9]
Experimental Workflow: Antiviral Screening Assay
The evaluation of novel pyrrolopyrimidine derivatives for antiviral activity typically involves a multi-step process, from initial cytotoxicity assessment to specific viral replication assays.
Caption: A generalized workflow for screening pyrrolo[1,2-c]pyrimidine derivatives for antiviral activity.
Application Note: Pyrrolopyrimidine Derivatives as Inhibitors of SARS-CoV-2
Recent studies have identified pyrrolo-pyrimidine based compounds that inhibit the macrodomain 1 (Mac1) of SARS-CoV-2.[10] Mac1 is an enzyme crucial for the virus's ability to replicate, particularly in the presence of an interferon-gamma (IFN-γ) induced host cell response. Inhibition of Mac1 has been shown to repress SARS-CoV-2 replication in cell culture.[10] This highlights a promising therapeutic strategy against COVID-19 by targeting a non-structural viral protein.
Protocols: Synthesis and Biological Evaluation
Protocol 1: General Synthesis of Pyrrolo[1,2-c]pyrimidines via TosMIC Condensation
This protocol describes a general method for the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold from pyrrole-2-carbaldehydes using toluenesulfonylmethyl isocyanide (TosMIC).[11]
Materials:
-
Substituted pyrrole-2-carbaldehyde
-
Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a solution of the pyrrole-2-carbaldehyde (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add TosMIC (1.1 eq).
-
Base Addition: Slowly add a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF to the reaction mixture. The addition should be done dropwise to maintain the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired pyrrolo[1,2-c]pyrimidine.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized pyrrolo[1,2-c]pyrimidine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized pyrrolo[1,2-c]pyrimidine compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion and Future Directions
The pyrrolo[1,2-c]pyrimidine scaffold and its isomers represent a highly versatile and privileged framework in medicinal chemistry. Their demonstrated efficacy as anticancer and antiviral agents, primarily through the inhibition of key enzymes, underscores their therapeutic potential. The synthetic accessibility and the amenability to structural modification provide a robust platform for the development of next-generation targeted therapies. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic targets, and advancing the most promising candidates into clinical development. The continued exploration of this remarkable heterocycle is poised to deliver innovative solutions to pressing medical challenges.
References
- Kumar Bandaru, P., Nidasanametla, S. K. R., & Shyamala, P. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432. [Link]
- Narayan, E., Fu, L., & Gribble, G. W. (2021). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. HETEROCYCLES, 103(1), 476. [Link]
- Adel, M., & Abouzid, K. A. M. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research, 68(11), 603-616. [Link]
- Bandaru, P. K., Nidasanametla, S. K. R., & Shyamala, P. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432. [Link]
- Soror, S. H., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 184-194. [Link]
- Fehr, A. R., et al. (2022).
- Rawal, R. K., et al. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 1031-1055. [Link]
- Bandaru, P. K., Rao, N. S. K., & Pulipaka, S. (2024). Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. Asian Journal of Chemistry, 36(8), 2827-2834. [Link]
- Al-Tel, T. H., et al. (2022).
- Al-Obaid, A. M., et al. (2022). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 27(13), 4242. [Link]
- Wong, J. L., Brown, M. S., & Rapoport, H. (1965). The Synthesis of Pyrrolo[1,2-c]pyrimidine (6-Azapyrrocoline). The Journal of Organic Chemistry, 30(8), 2398–2402. [Link]
- De Clercq, E. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 48-86. [Link]
- El-Sayed, N. N. E. (2016). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Mini-Reviews in Organic Chemistry, 13(5), 349-368. [Link]
- Gribble, G. W., & Narayan, E. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. HETEROCYCLES, 103(1), 476. [Link]
- Varaprasad, C. V. N. S., et al. (2007). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Bioorganic Chemistry, 35(1), 25-34. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Gupta, P. K., et al. (1988). Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. Journal of Medicinal Chemistry, 31(4), 790-795. [Link]
- El-Sayed, N. N. E., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735-1749. [Link]
- Bond, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
- Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1083. [Link]
- Dekhne, A. S., et al. (2022). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 21(4), 586-599. [Link]
- Al-Tel, T. H., et al. (2022).
- Etemadi, Y., et al. (2020). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores, 1(1), 1-5. [Link]
- El-Sayed, N. N. E., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28(14), 1146-1175. [Link]
- Li, Y., et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry, 22(1), 108-117. [Link]
- Rai, G., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(13), 8829–8845. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a series of pyrrolo-pyrimidine based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate as a Strategic Building Block in Synthetic and Medicinal Chemistry
Introduction: The Significance of the Pyrrolo[1,2-c]pyrimidine Core
The pyrrolo[1,2-c]pyrimidine scaffold is a noteworthy heterocyclic system that has garnered significant interest in the fields of medicinal chemistry and materials science. As a fused bicyclic aromatic system, it combines the electron-rich characteristics of a pyrrole ring with the electron-deficient nature of a pyrimidine ring, resulting in a unique electronic landscape that is amenable to a variety of chemical transformations. This scaffold is an isomer of the more extensively studied pyrrolo[2,3-d]pyrimidines, which are known as 7-deazapurines and are present in a number of biologically active compounds and approved drugs.[1] The distinct arrangement of nitrogen atoms in the pyrrolo[1,2-c]pyrimidine core imparts different physicochemical properties and reactivity patterns, making it a valuable platform for the design of novel bioactive molecules and functional materials.
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, in particular, is a strategically important derivative of this heterocyclic system. The ethyl ester functionality at the 3-position serves as a versatile handle for a range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this compound as a key chemical building block. Detailed protocols for its synthesis and subsequent transformations into valuable derivatives such as the corresponding carboxylic acid, carboxamide, and primary alcohol are provided, along with insights into the rationale behind the experimental choices.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key properties.
| Property | Value | Reference(s) |
| CAS Number | 107407-80-7 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | Light yellow solid | [3] |
| Melting Point | 61-63 °C | [3] |
| Flash Point | 69 °C | |
| SMILES | CCOC(=O)C1=CC2=CC=CN2C=N1 |
Spectroscopic Characterization:
The structural integrity of this compound should be confirmed by spectroscopic methods. The following data has been reported for this compound:
-
¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.85 (s, 1H), 8.22 (s, 1H), 7.53 (d, J = 4.0 Hz, 1H), 7.00 (dd, J = 2.5, 4.0 Hz, 1H), 6.80 (d, J = 2.5 Hz, 1H), 4.40 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H).[3]
Application Notes and Protocols
The ethyl ester group of the title compound is a versatile functional group that can be readily transformed into other key functionalities, such as carboxylic acids, amides, and alcohols. These transformations open up a wide array of possibilities for derivatization and the synthesis of target molecules with potential biological activity.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a cyclization reaction between pyrrole-2-carbaldehyde and ethyl isocyanoacetate. This reaction proceeds via an initial Knoevenagel-type condensation followed by an intramolecular cyclization.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
-
Materials:
-
Pyrrole-2-carbaldehyde
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
-
Procedure:
-
To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous THF, add ethyl isocyanoacetate (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[3]
-
-
Expected Yield: 70-80%[3]
Protocol 2: Hydrolysis to Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid
The ethyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This carboxylic acid derivative is a key intermediate for the synthesis of amides via coupling reactions and other transformations. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide for ester hydrolysis in mixed aqueous-organic solvent systems due to its superior performance in some cases.[4][5]
Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Detailed Experimental Protocol:
-
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid. The product may be purified further by recrystallization if necessary.[6][7]
-
Protocol 3: Direct Amination to Pyrrolo[1,2-c]pyrimidine-3-carboxamide
The conversion of the ethyl ester to the primary amide can be achieved by direct aminolysis with ammonia. This transformation is typically carried out in a sealed vessel at elevated temperatures to facilitate the reaction.
Detailed Experimental Protocol:
-
Materials:
-
This compound
-
7 N Ammonia in methanol
-
Methanol
-
-
Procedure:
-
Dissolve this compound in a minimal amount of methanol.
-
Add a solution of 7 N ammonia in methanol in excess.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
-
Protocol 4: Reduction to (Pyrrolo[1,2-c]pyrimidin-3-yl)methanol
The ethyl ester can be reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This reaction must be carried out under anhydrous conditions. The resulting alcohol provides another point for diversification of the scaffold.
Caption: Workflow for the reduction of the ethyl ester to the primary alcohol.
Detailed Experimental Protocol:
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[1]
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser work-up).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or EtOAc.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude alcohol can be purified by column chromatography on silica gel.
-
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for its synthesis and subsequent chemical modifications. The resulting carboxylic acid, carboxamide, and alcohol derivatives are key intermediates for the development of new chemical entities with potential applications in drug discovery and materials science. The unique electronic properties of the pyrrolo[1,2-c]pyrimidine scaffold, combined with the synthetic flexibility offered by the 3-carboxylate group, make this compound a highly attractive starting material for further exploration. Future work could focus on the development of C-H functionalization and cross-coupling reactions on the heterocyclic core to further expand the chemical space accessible from this promising building block.
References
- Narayan, E., Fu, L., & Gribble, G. W. (n.d.). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- (2016). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Semantic Scholar.
- (2023).
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. (n.d.).
- This compound(107407-80-7) 1 h nmr - ChemicalBook. (n.d.).
- (2021).
- (2023).
- (2021).
- Ester to Acid - Common Conditions. (n.d.).
- (2022).
- (2018). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold | Organometallics.
- (2004). CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
- (2019). Carboxylic Acids to Alcohols, Part 4: LiAlH4. YouTube.
- Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.).
- (1965). The Synthesis of Pyrrolo[1,2-c]pyrimidine (6-Azapyrrocoline)1.
- (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. NIH.
- This compound | 107407-80-7 | HEA40780 - Biosynth. (n.d.).
- (n.d.).
- This compound - AbacipharmTech-Global Chemical supplier. (n.d.).
- (n.d.). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Princeton University.
- (2024).
- (2022).
- (2023). Why are my ester hydrolysis not working : r/Chempros. Reddit.
- (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.
- (2012). Direct amide formation from unactivated carboxylic acids and amines. Semantic Scholar.
- (2012).
- (2022).
- (2017).
- (2022). Base hydrolysis of esters. YouTube.
- (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
Introduction
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to purines, making it a valuable scaffold for the synthesis of various bioactive molecules. The pyrrolo[1,2-c]pyrimidine core is found in a number of natural products and designed molecules with potential therapeutic applications. The purity of this compound is paramount for its use in subsequent synthetic steps and for accurate biological evaluation. This document provides detailed application notes and protocols for the purification of this compound, catering to researchers, scientists, and drug development professionals.
The methodologies described herein are grounded in established principles of organic chemistry and are designed to be robust and reproducible. This guide emphasizes not only the procedural steps but also the underlying scientific rationale, enabling researchers to adapt and optimize the protocols for their specific needs.
Understanding the Compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.2 g/mol | |
| Appearance | Expected to be a solid at room temperature | Inferred from related structures |
| Solubility | Likely soluble in polar organic solvents such as ethanol, methanol, ethyl acetate, and dichloromethane. Limited solubility in non-polar solvents like hexanes and petroleum ether. | [2] |
| CAS Number | 107407-80-7 | [1] |
Purification Strategies: A Multi-pronged Approach
The choice of purification technique depends on the nature and quantity of impurities present in the crude product. The synthesis of pyrrolo[1,2-c]pyrimidines can result in various side products and unreacted starting materials. Therefore, a combination of techniques is often the most effective approach to achieving high purity. This guide will focus on two primary methods: recrystallization and column chromatography .
Workflow for Purification
Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a chosen solvent system. The principle relies on dissolving the crude material in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving the impurities in the solution.
Rationale for Solvent Selection: Based on the purification of similar pyrimidine derivatives, ethanol is a promising solvent for the recrystallization of this compound.[3] A mixture of ethanol and water can also be effective, as it allows for fine-tuning of the solvent polarity to maximize the recovery of the pure product while excluding impurities.[4]
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Step-by-Step Protocol:
-
Solvent Screening (Small Scale):
-
Place a small amount of the crude product (approx. 50 mg) into a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals. A good recrystallization solvent will result in the formation of well-defined crystals and a significant amount of precipitate.
-
Repeat with different solvents or solvent mixtures (e.g., ethanol/water) to find the optimal conditions.
-
-
Recrystallization Procedure (Scale-up):
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to add the solvent in small portions to avoid using an excess, which would reduce the yield.
-
Once the solid is fully dissolved, remove the flask from the heat source. If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes before hot filtration to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity. Compounds will travel down the column at different rates depending on their affinity for the silica gel and solubility in the eluent.
Rationale for Stationary and Mobile Phase Selection: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds. For the mobile phase, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The ratio of these solvents is optimized to achieve good separation. For pyrrolopyrimidine derivatives, solvent systems such as petroleum ether/ethyl acetate (3:1) have been successfully employed.[5] A gradient elution, where the polarity of the mobile phase is gradually increased, can be beneficial for separating complex mixtures.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes or petroleum ether
-
Ethyl acetate
-
Glass chromatography column
-
Compressed air or nitrogen source (for flash chromatography)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
-
Rotary evaporator
Step-by-Step Protocol:
-
TLC Analysis and Solvent System Optimization:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a ratio of 3:1).
-
Visualize the plate under a UV lamp. The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.4. Adjust the solvent ratio as needed; increasing the proportion of ethyl acetate will increase the Rf values.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent (the starting, less polar solvent mixture).
-
Pour the slurry into the column, taking care to avoid air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to force the solvent through the column at a steady rate.
-
Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Chromatography Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Provides a good polarity range for elution. |
| Initial Eluent Ratio | 3:1 (Hexanes:Ethyl Acetate) | A good starting point for many pyrrolopyrimidines.[5] |
| Elution Mode | Isocratic or Gradient | Gradient elution can improve separation of complex mixtures. |
| Detection | UV light (254 nm) | Aromatic nature of the compound allows for UV visualization. |
Purity Assessment
After purification, it is essential to assess the purity of the this compound. The following techniques are recommended:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and is an excellent method for identifying and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the molecular weight of the compound and can detect trace impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in recrystallization | Too much solvent used; compound is too soluble in the chosen solvent. | Use the minimum amount of hot solvent; try a different solvent or a solvent mixture. |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound; impurities are depressing the melting point. | Use a lower boiling point solvent; try a different solvent system. |
| Poor separation in column chromatography | Inappropriate solvent system; column overloading. | Optimize the eluent using TLC; use a larger column or less crude material. |
| Streaking on TLC plate | Compound is too polar or acidic/basic; sample is too concentrated. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent; dilute the sample. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be toxic.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. The protocols detailed in this guide for recrystallization and flash column chromatography provide a solid foundation for obtaining this compound in high purity. Researchers are encouraged to use these protocols as a starting point and to optimize the conditions based on their specific experimental outcomes. Rigorous purity assessment is paramount to ensure the reliability of subsequent scientific investigations.
References
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- Revista de la Sociedad Química de México. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
- AbacipharmTech. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Google Patents. (n.d.). US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines.
- European Patent Office. (n.d.). Crystal forms of N-[2-(diethylamino) ethyl]-5-[fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl].
- Semantic Scholar. (2016). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- PMC. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- ResearchGate. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
- Beilstein Journals. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Reddit. (2016). Column chromatography of carboxylic acids?.
- LookChem. (n.d.). Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid, 8-cyano-4,7-diphenyl-, ethyl ester.
- Inveniolife. (2021). List of Impurities.
- Pandawa Institute. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
- PubChem. (n.d.). 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid.
Sources
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester () for sale [vulcanchem.com]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable methodology for the synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The described protocol is optimized for large-scale production, emphasizing safety, efficiency, and high purity of the final product. This document provides a thorough understanding of the reaction mechanism, a step-by-step experimental protocol, and critical process parameters for successful scale-up.
Introduction
The pyrrolo[1,2-c]pyrimidine core is a prominent heterocyclic system due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] this compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutics and functional materials. The growing interest in this scaffold necessitates the development of a reliable and scalable synthetic route to ensure a consistent supply for research and development.
This application note provides a detailed protocol for the large-scale synthesis of this compound, primarily focusing on the well-established condensation reaction between pyrrole-2-carbaldehyde and ethyl isocyanoacetate.[2] The causality behind experimental choices, safety considerations for large-scale operations, and methods for ensuring high purity of the final product are thoroughly discussed.
Synthetic Strategy and Mechanism
The synthesis of this compound is most effectively achieved through a base-induced condensation of pyrrole-2-carbaldehyde with ethyl isocyanoacetate. This method is advantageous for its operational simplicity and the ready availability of the starting materials.
The reaction mechanism proceeds through several key steps:
-
Deprotonation: The base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates the α-carbon of ethyl isocyanoacetate, generating a nucleophilic carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of pyrrole-2-carbaldehyde, forming an intermediate aldol-type adduct.
-
Cyclization: The intermediate undergoes an intramolecular cyclization, where the nitrogen of the pyrrole ring attacks the isocyano group.
-
Aromatization: Subsequent elimination of water and tautomerization leads to the formation of the stable, aromatic pyrrolo[1,2-c]pyrimidine ring system.
Caption: Reaction mechanism for the synthesis of this compound.
Large-Scale Synthesis Protocol
This protocol is designed for a multi-liter scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Equipment
-
Reactors: 20 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Reagents:
-
Pyrrole-2-carbaldehyde
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Large rotary evaporator
-
Vacuum pump
-
Filtration apparatus
-
Standard laboratory glassware
-
Experimental Procedure
Caption: Experimental workflow for the large-scale synthesis.
Step-by-Step Methodology:
-
Reactor Setup: Assemble the 20 L jacketed glass reactor with an overhead stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen to maintain an inert atmosphere.
-
Reagent Charging: Charge the reactor with pyrrole-2-carbaldehyde (1.0 eq) and anhydrous THF (10 L). Stir the mixture until the aldehyde is fully dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition: Slowly add DBU (1.2 eq) to the cooled solution over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Isocyanoacetate Addition: Add ethyl isocyanoacetate (1.2 eq) dropwise to the reaction mixture over 30-45 minutes. A slight exotherm may be observed; maintain the temperature below 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to 10-15 °C and quench by the slow addition of water (5 L).
-
Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 4 L).
-
Combine the organic layers and wash with brine (2 x 3 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 70:30).
-
Combine the fractions containing the pure product and concentrate in vacuo to yield this compound as a solid.
-
Data and Results
| Parameter | Value |
| Starting Material | Pyrrole-2-carbaldehyde |
| Key Reagents | Ethyl isocyanoacetate, DBU |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Safety and Handling
-
Pyrrole-2-carbaldehyde: Irritant. Handle in a fume hood.
-
Ethyl isocyanoacetate: Lachrymator and toxic. Handle with extreme care in a well-ventilated fume hood.
-
DBU: Corrosive. Avoid contact with skin and eyes.
-
Anhydrous THF: Highly flammable. Use in a well-ventilated area away from ignition sources. Can form explosive peroxides; use freshly distilled or inhibitor-free solvent.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and drug development professionals can produce this valuable intermediate in high yield and purity, facilitating further exploration of the chemical and biological properties of the pyrrolo[1,2-c]pyrimidine scaffold.
References
- Gribble, G. W., & Narayan, E. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines.
- Narayan, E., Fu, L., & Gribble, G. W. (n.d.). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES.
Sources
Application Notes and Protocols for the Analytical Characterization of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Abstract
This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundational framework for robust and reliable characterization. The methodologies cover spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), chromatographic separation via High-Performance Liquid Chromatography (HPLC), and compositional verification through Elemental Analysis. Each section is crafted to provide not only step-by-step instructions but also the underlying scientific principles and rationale for experimental choices, ensuring a deep and practical understanding.
Introduction
This compound belongs to the pyrrolo[1,2-c]pyrimidine class of N-fused heterocyclic compounds. This scaffold is of significant interest due to its presence in various biologically active molecules and its potential applications in medicinal chemistry.[1][2][3] The precise characterization of such compounds is a critical step in the research and development pipeline, ensuring the identity, purity, and stability of the molecule. Inaccurate or incomplete characterization can lead to erroneous biological data and developmental setbacks.
This guide presents a multi-faceted analytical approach to ensure the comprehensive characterization of this compound (Molecular Formula: C₁₀H₁₀N₂O₂, Molecular Weight: 190.2 g/mol ). The synergistic use of NMR, MS, HPLC, and elemental analysis provides orthogonal data points, leading to an unambiguous confirmation of the chemical structure and a reliable assessment of its purity.
Integrated Analytical Workflow
A logical and efficient workflow is paramount for the complete characterization of a novel chemical entity. The proposed workflow for this compound integrates several analytical techniques, each providing unique and complementary information.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework, while 2D NMR experiments (like COSY and HSQC) can confirm assignments.
Rationale and Key Considerations
The pyrrolo[1,2-c]pyrimidine core has a unique electronic environment that influences the chemical shifts of its protons and carbons.[4][5] The ethyl ester group will present characteristic signals that are readily identifiable. Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds, but solubility should always be tested first.
Protocol for ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution, the use of a high-purity solvent is recommended.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).
-
Integrate the ¹H signals and analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign protons.
-
Analyze the chemical shifts of the ¹³C signals to assign the carbon atoms.
-
Expected Spectral Data
While specific chemical shifts can vary slightly, the following table provides an expected range for the key signals based on published data for similar pyrrolopyrimidine structures.[3][6]
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| Pyrimidine CH | 8.5 - 9.0 | s | 135 - 140 |
| Pyrrole CH | 6.5 - 8.5 | m | 105 - 130 |
| -OCH₂- | 4.3 - 4.6 | q | 60 - 65 |
| -CH₃ | 1.3 - 1.5 | t | 14 - 15 |
| C=O | - | - | 160 - 165 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the target compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Rationale and Key Considerations
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula can be determined, distinguishing it from other potential structures with the same nominal mass. The fragmentation pattern can also offer structural insights, though it may be minimal with ESI.[7][8]
Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation.
-
-
Instrumental Parameters (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Acquisition Mode: Full scan.
-
-
Data Interpretation:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₀N₂O₂), the expected exact mass for [M+H]⁺ is 191.0815.
-
Compare the measured accurate mass with the theoretical mass. A mass accuracy of <5 ppm is considered a strong confirmation of the elemental composition.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the synthesized compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.[9]
Rationale and Key Considerations
Reversed-phase HPLC is the most common and effective technique for analyzing moderately polar organic compounds like this compound.[10][11] A C18 column is a good starting point. The mobile phase composition (typically a mixture of water and acetonitrile or methanol) and the use of buffers or acid modifiers are critical for achieving good peak shape and resolution.[12]
Protocol for Purity Analysis by RP-HPLC
-
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of about 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm and 280 nm |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The retention time of the main peak should be consistent across multiple injections.
-
Elemental Analysis
Elemental analysis provides a fundamental confirmation of the compound's composition by determining the mass percentages of carbon, hydrogen, and nitrogen.[13][14]
Rationale and Key Considerations
This technique involves the complete combustion of a small, precisely weighed sample. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the elemental composition. The experimental values should be within ±0.4% of the theoretical values to be considered a good match.
Protocol for CHN Analysis
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any residual solvents, which can significantly affect the hydrogen and carbon percentages.
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
-
Instrumental Analysis:
-
Analyze the sample using a commercial CHN elemental analyzer according to the manufacturer's instructions. The instrument uses high-temperature combustion to convert the sample into gaseous products.
-
-
Data Interpretation:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₁₀H₁₀N₂O₂).
-
| Element | Theoretical % |
| Carbon (C) | 63.15% |
| Hydrogen (H) | 5.30% |
| Nitrogen (N) | 14.73% |
Data Integration and Final Assessment
The final confirmation of the structure and purity of this compound relies on the congruent evidence from all the analytical techniques employed.
Caption: A flowchart illustrating the integration of analytical data for final confirmation.
A successful characterization will show:
-
NMR spectra that are fully assignable to the proposed structure.
-
HRMS data that confirms the elemental formula with high accuracy.
-
An HPLC chromatogram indicating high purity, typically >95%.
-
Elemental analysis results that are in close agreement with the theoretical composition.
By following these detailed protocols and integrating the data logically, researchers can confidently establish the identity and quality of their synthesized this compound, providing a solid foundation for subsequent research and development activities.
References
- A. V. Gerasimov, et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281–292.
- Barnes, C. S., et al. (1973). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry, 26(5), 1031-1041.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Pirogov, A. V., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(16), 4945. [Link]
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Díez-Varga, A., et al. (2021). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics, 40(15), 2419–2430. [Link]
- Moldoveanu, C., et al. (2014). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry, 10, 231-237.
- Unknown. (n.d.). Element analysis.
- Holland, B. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.
- IS MUNI. (n.d.).
- van der Zande, H., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5567–5578. [Link]
- Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines.
- S. Z. Levin. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS.
- Lee, C., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Sigma-Aldrich. (n.d.). HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica).
- Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. [Link]
- Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432.
- Narayan, E., et al. (n.d.). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES.
- Uddin, M. K. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
- ChemicalBook. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR spectrum.
- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376. [Link]
- Utepova, E. A., et al. (2022).
- Nedol'ko, V. V., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
- Utepova, E. A., et al. (2022).
- Biosynth. (n.d.).
- AbacipharmTech. (n.d.).
- ChemicalBook. (n.d.).
- S. S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 001-013.
- D’Andrea, S. V., et al. (2003). Diversity-Oriented Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidines with Variation of the Pyrimidine Ring Nitrogen Substituents. The Journal of Organic Chemistry, 68(24), 9338–9344. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively [beilstein-journals.org]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 7. connectsci.au [connectsci.au]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Pyrrolopyrimidine Derivatives
Introduction: The Versatility of the Pyrrolopyrimidine Scaffold
Pyrrolopyrimidine derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, most notably protein kinases, which are pivotal regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[4] Several pyrrolopyrimidine derivatives have been successfully developed into FDA-approved drugs or are currently in clinical trials for various indications.[1]
This guide provides a comprehensive overview of the in vitro and in vivo methodologies employed to characterize the biological activity of novel pyrrolopyrimidine derivatives. The protocols detailed herein are designed to be robust and self-validating, offering researchers a solid foundation for their drug discovery and development efforts. We will delve into the rationale behind experimental design, ensuring a deep understanding of not just the "how," but also the "why."
Part 1: In Vitro Evaluation of Pyrrolopyrimidine Derivatives
The initial assessment of a compound's biological activity is typically performed using in vitro assays. These cell-free or cell-based assays provide crucial information on a compound's potency, selectivity, and mechanism of action in a controlled environment.
Primary Screening: Assessing Kinase Inhibition
Given that many pyrrolopyrimidine derivatives function as kinase inhibitors, a primary screen to evaluate their activity against a panel of relevant kinases is a logical starting point.[1][3]
Rationale: Kinase assays are essential for determining the potency (often expressed as the IC50 value) of a compound against its intended target.[4][5] They can be performed in a high-throughput format, allowing for the rapid screening of numerous compounds. Various detection methods are available, including radiometric, luminescent, and fluorescence-based readouts.[6][7]
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a general procedure for a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity and, conversely, an increase in luminescence suggests inhibition.[7]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Pyrrolopyrimidine derivative (test compound)
-
Kinase assay buffer (optimized for the specific kinase)
-
ATP
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrrolopyrimidine derivative in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a multiwell plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.[5] Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.[7]
-
Measurement: After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
| Parameter | Description | Typical Value/Range |
| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | Varies (nM to µM) |
| ATP Concentration | Should be close to the Km value for the specific kinase to ensure accurate IC50 determination for competitive inhibitors.[5] | Varies (µM) |
| Kinase Concentration | Optimized to produce a robust signal within the linear range of the assay. | Varies (ng/well) |
Cellular Activity: Assessing Cytotoxicity and Viability
Once a compound demonstrates target engagement in a biochemical assay, the next critical step is to evaluate its effect on whole cells. Cell viability assays are fundamental to understanding a compound's therapeutic window and potential toxicity.[8]
Rationale: The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[11] The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[12][13]
-
Complete cell culture medium
-
Pyrrolopyrimidine derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrrolopyrimidine derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control and determine the IC50 value.
Mechanism of Action: Investigating Apoptosis and Signaling Pathways
To understand how a pyrrolopyrimidine derivative exerts its cytotoxic effects, it is crucial to investigate its impact on key cellular processes like apoptosis and intracellular signaling pathways.
Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. A key feature of apoptosis is the activation of a family of proteases called caspases. Caspase-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis.[14] Assays that measure the activity of these caspases can confirm an apoptotic mechanism of action.[14][15]
Protocol: Caspase-3/7 Activity Assay (Luminescent)
This protocol utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7 to release a substrate for luciferase, generating a luminescent signal.[14][16]
Materials:
-
Cells treated with the pyrrolopyrimidine derivative
-
Luminescent caspase-3/7 assay reagent (e.g., Caspase-Glo® 3/7)[16]
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells in a 96-well plate with the test compound for the desired time.
-
Reagent Addition: Add the luminescent caspase-3/7 assay reagent directly to the wells.[14]
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.[15]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence compared to untreated control cells indicates an induction of caspase-3/7 activity.
Rationale: Western blotting is a powerful technique used to detect specific proteins in a complex mixture, such as a cell lysate.[17][18] It is invaluable for investigating the effect of a pyrrolopyrimidine derivative on specific signaling pathways. For instance, if a compound is designed to inhibit a particular kinase, Western blotting can be used to assess the phosphorylation status of its downstream substrates.[19]
Protocol: Western Blotting for Phosphorylated Protein Targets
Materials:
-
Cells treated with the pyrrolopyrimidine derivative
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[20]
-
Primary antibodies (specific for the phosphorylated and total protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated cells and determine the protein concentration of the lysates.[18]
-
Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.[21]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[17][20]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[21]
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.
Signaling Pathway Visualization
Caption: A generic kinase signaling pathway and the inhibitory action of a pyrrolopyrimidine derivative.
Part 2: In Vivo Evaluation of Pyrrolopyrimidine Derivatives
Following promising in vitro results, the evaluation of a compound's efficacy and safety in a living organism is the next essential step. In vivo studies provide a more complex and physiologically relevant context to assess a drug candidate's potential.
Anticancer Efficacy: Human Tumor Xenograft Models
Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[19][22] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living system.[23] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are widely used, with PDX models often better preserving the heterogeneity of the original tumor.[19][24][25]
Protocol: Subcutaneous Xenograft Model
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Pyrrolopyrimidine derivative formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrrolopyrimidine derivative and a vehicle control to the respective groups according to a predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[23] Tumor volume can be calculated using the formula: (Length x Width²)/2.[23]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.
| Parameter | Description | Metric |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in the treated group compared to the control group. | % TGI |
| Body Weight Change | An indicator of the compound's general toxicity. | % Change |
In Vivo Experimental Workflow
Caption: A streamlined workflow for an in vivo xenograft study.
Anti-inflammatory Activity: Animal Models of Inflammation
Rationale: For pyrrolopyrimidine derivatives with potential anti-inflammatory properties, various animal models can be used to induce and assess inflammation.[26][27][28] These models allow for the evaluation of a compound's ability to reduce common signs of inflammation, such as edema and cellular infiltration.[29]
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley)
-
Carrageenan solution (1% in saline)
-
Pyrrolopyrimidine derivative
-
Pletysmometer or calipers
Procedure:
-
Grouping: Divide the rats into control and treatment groups.
-
Drug Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Inflammation Induction: After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion
The study of pyrrolopyrimidine derivatives is a dynamic and promising area of drug discovery. The protocols and application notes provided in this guide offer a robust framework for the in vitro and in vivo characterization of these versatile compounds. By employing a systematic and mechanistically driven approach, researchers can effectively identify and advance promising candidates toward clinical development.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Experimental & Molecular Medicine. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT (Assay protocol). Protocols.io. [Link]
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Cancer. [Link]
- Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]
- Caspase Activity Assay.
- Caspase Protocols in Mice. Methods in Molecular Biology. [Link]
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology. [Link]
- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. XenoSTART. [Link]
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Journal of Drug Delivery and Therapeutics. [Link]
- Caspase 3/7 Activity. Protocols.io. [Link]
- Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology. [Link]
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology. [Link]
- Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflamm
- Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Current Medicinal Chemistry. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]
- Kinase assays. BMG LABTECH. [Link]
- Western Blot: Principles, Procedures, and Clinical Applications.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
- How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
- Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes.
- Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Bentham Science. [Link]
- Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry. [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Western Blot Protocol: Step-by-Step Guide. BosterBio. [Link]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
- Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Letters in Drug Design & Discovery. [Link]
Sources
- 1. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT (Assay protocol [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. xenograft.org [xenograft.org]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. karger.com [karger.com]
- 24. startresearch.com [startresearch.com]
- 25. abnova.com [abnova.com]
- 26. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijpsr.com [ijpsr.com]
- 28. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpras.com [ijpras.com]
Handling, storage, and safety precautions for Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate.
Introduction: A Proactive Approach to Safety and Handling
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS No. 107407-80-7) is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with any novel or specialized chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. These application notes provide a comprehensive guide to the safe handling, storage, and emergency procedures for this compound, grounded in established safety protocols and data synthesized from Safety Data Sheets (SDS). The principle of causality—understanding why a precaution is necessary—is emphasized throughout to foster a proactive safety culture.
Section 1: Hazard Identification and Risk Assessment
A foundational element of safe laboratory practice is a comprehensive risk assessment. The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), necessitate careful and deliberate handling.[1][2]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
Expert Insight: The combination of oral toxicity with skin, eye, and respiratory irritation indicates that the primary routes of exposure are through accidental ingestion, direct contact, and inhalation of airborne particulates. Therefore, all protocols must be designed to rigorously prevent the compound from entering the body through any of these pathways.
Physicochemical Properties Summary:
| Property | Value | Source |
| CAS Number | 107407-80-7 | |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |
| Molecular Weight | 190.2 g/mol | [3] |
| Appearance | Light yellow to light brown solid | [3] |
| Melting Point | 69-70°C | [3] |
| Flash Point | 69°C |
Section 2: Safe Handling Protocols & Personal Protective Equipment (PPE)
Handling this compound requires engineering controls and PPE to mitigate the risks of exposure. All manipulations should occur within a certified chemical fume hood to control airborne particulates.[4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[4][5]
-
Body Protection: A lab coat must be worn at all times.[6]
-
Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved respirator may be required.[7]
Protocol for Weighing and Preparing Solutions:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent).
-
Don PPE: Wear all required PPE, including gloves, safety goggles, and a lab coat.
-
Transfer: Carefully transfer the required amount of the solid compound from its storage container to a weigh boat using a clean spatula. Perform this step slowly to minimize dust generation.[8]
-
Weighing: Weigh the compound on an analytical balance located within the fume hood or in close proximity for immediate transfer.
-
Solubilization: Add the solvent to the vessel containing the weighed compound. Ensure the container is appropriately sized to prevent splashing.
-
Cleanup: After use, decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated consumables in the designated solid chemical waste container.[5]
-
Doff PPE: Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[1][5]
Scientist's Note: The causality behind performing all manipulations in a fume hood is to contain any fine powder that may become airborne. The compound's potential for respiratory irritation makes this non-negotiable.[1] Washing hands after glove removal is a critical final step to remove any potential residual contamination.
Below is a workflow diagram illustrating the essential steps for safely handling the compound.
Caption: Standard workflow for handling this compound.
Section 3: Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of the compound and ensuring laboratory safety.
Storage Conditions Summary:
| Parameter | Recommendation | Rationale | Source |
| Temperature | Room Temperature or Refrigerated (2-8°C) | To ensure long-term stability. Check supplier recommendation. | [3] |
| Atmosphere | Store in a dry, well-ventilated place. | Prevents degradation from moisture. | [8] |
| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture/air. | [4][8] |
| Incompatibilities | Strong oxidizing agents, strong acids. | To prevent potentially hazardous chemical reactions. | [4][5] |
Trustworthiness Principle: Storing the compound in a tightly sealed container in a dry environment is a self-validating protocol. It directly addresses the primary degradation pathway (hydrolysis or reaction with atmospheric components) and prevents the release of hazardous dust, thus ensuring both sample purity and personnel safety.
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical. Personnel should be familiar with the location of safety showers and eyewash stations.[4]
First Aid Measures:
-
In case of Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or physician.[1]
-
In case of Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor immediately. Do not induce vomiting.[1][4]
Spill Response Protocol:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[5][8]
-
Clean the spill area thoroughly with soap and water.
-
Do not let the product enter drains.[1]
The following diagram outlines the decision-making process for responding to an emergency.
Caption: Emergency response workflow for incidents involving the compound.
Section 5: Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) and excess solid compound should be placed in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][9] Do not mix with other waste streams unless explicitly permitted.
Section 6: References
-
Sigma-Aldrich, Safety Data Sheet for a similar Pyrrolo[2,3-d]pyrimidine derivative. (2024-09-06). Sigma-Aldrich.
-
BOC Sciences, Safety Data Sheet for Ethyl 4,5-dihydro-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. BOC Sciences.
-
Biosynth, Product Page for this compound. Biosynth.
-
Fisher Scientific, Safety Data Sheet for 6-Chloro-7-deazapurine. (2025-12-22). Fisher Scientific.
-
Fisher Scientific, Safety Data Sheet for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. (2021-12-28). Fisher Scientific.
-
ChemicalBook, Product Properties for this compound. ChemicalBook.
-
Sigma-Aldrich, Product Page for this compound. Sigma-Aldrich.
-
Fisher Scientific, Safety Data Sheet for Pyrimidine. (2025-12-19). Fisher Scientific.
-
Sigma-Aldrich, Safety Data Sheet for Dimethyl sulfoxide. (2025-09-28). Sigma-Aldrich.
-
Sigma-Aldrich, Safety Data Sheet for a related pyrimidine derivative. (2024-09-08). Sigma-Aldrich.
-
Sigma-Aldrich, Safety Data Sheet for a related chemical. (2025-11-06). Sigma-Aldrich.
-
Cole-Parmer, Material Safety Data Sheet for a related pyrrolo[2,3-d]pyrimidine derivative. Cole-Parmer.
-
Capot Chemical, MSDS of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate. Capot Chemical.
-
Sigma-Aldrich, Safety Data Sheet for Ammonium chloride. (2024-08-07). Sigma-Aldrich.
-
AbacipharmTech, Product Page for this compound. AbacipharmTech.
-
Capot Chemical, MSDS of Pyrrolo[1,2-A]pyrimidine-6-carboxylic acid ethyl ester. (2025-10-05). Capot Chemical.
-
Cayman Chemical, Safety Data Sheet for TP-434. (2018-06-09). Cayman Chemical.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 107407-80-7 [sigmaaldrich.com]
- 3. 107407-80-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.cn [capotchem.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Here are some common questions and quick answers to get you started. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in pyrrole-2-carboxaldehyde or ethyl isocyanoacetate can lead to side reactions.
-
Base Strength and Concentration: The choice and amount of base, such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene), are critical. Too little may result in an incomplete reaction, while too much can promote side product formation.
-
Reaction Temperature: The temperature for the cycloaddition needs to be carefully controlled. Deviations can affect the reaction rate and selectivity.
-
Moisture Content: The presence of water can hydrolyze the isocyanoacetate and affect the base's effectiveness.
-
Inefficient Purification: The final product might be lost during extraction or chromatography if the procedure is not optimized.
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?
A2: The formation of dark, polymeric material is a common issue in reactions involving pyrroles and aldehydes, especially under basic conditions. This is likely due to the self-polymerization of pyrrole-2-carboxaldehyde or side reactions of the intermediate. To minimize this:
-
Ensure slow, dropwise addition of the reactants to the base solution to maintain a low concentration of reactive intermediates.
-
Maintain the recommended reaction temperature; avoid overheating.
-
Use fresh, purified starting materials.
Q3: How can I effectively purify the final product, this compound?
A3: Purification is typically achieved through a combination of techniques:
-
Acid-Base Extraction: After the reaction, an acidic wash can help remove the basic catalyst (DBU) and other basic impurities. The product can then be extracted into an organic solvent after neutralization.
-
Column Chromatography: Silica gel chromatography is often effective for final purification. A gradient of ethyl acetate in hexane is a good starting point for elution.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent like ethyl acetate or methanol can provide a high-purity final product.[1]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Formation
A low yield or complete failure of the reaction is a primary concern. This guide will walk you through a systematic approach to identify and resolve the root cause.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Step-by-Step Analysis and Solutions
-
Reagent Quality:
-
Causality: Ethyl isocyanoacetate is susceptible to hydrolysis and polymerization. Pyrrole-2-carboxaldehyde can oxidize or polymerize on storage. Anhydrous conditions are crucial as water can interfere with the base and reactants.
-
Validation: Check the purity of your starting materials by NMR or GC-MS. Ensure your solvent (THF) is anhydrous.
-
Protocol:
-
Distill pyrrole-2-carboxaldehyde if it appears discolored.
-
Use freshly opened or newly purchased ethyl isocyanoacetate.
-
Dry THF over sodium/benzophenone or use a commercial solvent purification system.
-
-
-
Reaction Conditions:
-
Causality: The reaction involves an intramolecular cycloaddition of an intermediate formed from the reaction of pyrrole-2-carboxaldehyde and ethyl isocyanoacetate in the presence of a base.[1] The temperature needs to be optimal for this cyclization to occur efficiently without promoting side reactions.
-
Validation: Monitor the reaction temperature closely with a calibrated thermometer.
-
Protocol:
-
Maintain the reaction temperature at 40-45 °C as suggested in the literature.[1]
-
If the reaction is slow, consider a slight increase in temperature, but monitor for byproduct formation by TLC.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
-
Base and Its Addition:
-
Causality: DBU acts as a strong, non-nucleophilic base to deprotonate the α-carbon of the isocyanoacetate, initiating the reaction. The rate of addition of the reactants to the base solution is important to control the concentration of the reactive intermediate and minimize polymerization.
-
Validation: Use a fresh, high-purity grade of DBU.
-
Protocol:
-
Add the mixture of pyrrole-2-carboxaldehyde and ethyl isocyanoacetate dropwise to the DBU solution in THF over a period of 30 minutes.[1]
-
Ensure the molar equivalents of the reactants and base are correct.
-
-
Problem 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield.
Visualizing the Reaction and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Common Byproducts and Mitigation Strategies
-
Michael Adducts: The deprotonated isocyanoacetate can potentially act as a Michael donor to an α,β-unsaturated carbonyl system, although less likely in this specific reaction, it's a possibility in related syntheses.
-
Polymeric Materials: As mentioned in the FAQs, polymerization of the aldehyde is a common issue.
-
Mitigation: Slow addition of reactants and strict temperature control are key.
-
-
Hydrolysis Products: If water is present, ethyl isocyanoacetate can hydrolyze to ethyl glycinate.
-
Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
Optimized Synthesis of this compound
This protocol is adapted from the synthesis of the methyl ester and optimized for the ethyl ester.[1]
Materials:
-
Pyrrole-2-carboxaldehyde
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Acetic Acid
-
Ethyl Acetate
-
5% Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of DBU (0.13 mol) in anhydrous THF (200 ml) in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add dropwise a mixture of pyrrole-2-carboxaldehyde (0.13 mol) and ethyl isocyanoacetate (0.13 mol) dissolved in anhydrous THF (90 ml) at 40-45 °C over a period of 30 minutes with stirring.
-
After the addition is complete, continue stirring for 2 hours at the same temperature. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and add 10% acetic acid (70 ml) to neutralize the DBU.
-
Remove the THF under reduced pressure.
-
Extract the resulting residue with ethyl acetate.
-
Wash the organic extract with 5% hydrochloric acid, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from ethyl acetate or methanol.
Data Presentation: Expected Yields
The following table presents yields for analogous methyl esters, which can serve as a benchmark for the ethyl ester synthesis.[1]
| R1 | R2 | R3 | Product (Methyl Ester) | Yield (%) |
| H | H | H | Mthis compound | 69 |
| COOC2H5 | CH3 | COOC2H5 | 59 | |
| CH3 | COO-CH3 | CH3 | 55 |
Data adapted from Matsumoto et al., 1976.[1]
References
- Matsumoto, K., Suzuki, M., Tomie, N., Yoneda, N., & Miyoshi, M. (1976). Synthesis of heterocyclic compounds using isocyano compounds. 1. A novel synthesis of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid. Journal of Organic Chemistry.
- Al-Tel, T. H. (2021). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry.
- Shaabani, A., Soleimani, E., & Maleki, A. (2008). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
- Zug, I., Csupor-Loffler, B., & Ion, M. (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry.
- Gedawy, E. M., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry.
Sources
Technical Support Center: Pyrrolo[1,2-c]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[1,2-c]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established literature and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the pyrrolo[1,2-c]pyrimidine core is resulting in a complex mixture of products with low yield of the desired compound. What are the likely causes?
A1: A complex product mixture is a common issue and can arise from several factors depending on your synthetic route. Two prevalent methods for synthesizing the pyrrolo[1,2-c]pyrimidine core are the TosMIC-based condensation followed by desulfonylation, and the 1,3-dipolar cycloaddition.
For TosMIC-based syntheses , the strong reductive conditions required for the desulfonylation step can be incompatible with other functional groups in your starting materials, leading to undesired side reactions.[1] For instance, reductive cleavage of protecting groups or reduction of other sensitive moieties can contribute to the product mixture.
In 1,3-dipolar cycloaddition reactions , the formation of regioisomers or unexpected rearrangement products can lead to a complex mixture. The regioselectivity of the cycloaddition is highly dependent on the electronic and steric properties of both the dipole and the dipolarophile.[2]
Q2: I am using a TosMIC-based approach and I am having trouble with the desulfonylation step. What are some common issues and how can I address them?
A2: The reductive desulfonylation of the 3-tosylpyrrolo[1,2-c]pyrimidine intermediate can be challenging. Common issues include incomplete reaction, and the formation of byproducts. Strong reducing agents like sodium amalgam (Na/Hg) are often required, which can lead to moderate yields.[1] A significant side reaction to consider is reductive elimination, especially if there is a suitable leaving group beta to the sulfonyl group, which can lead to the formation of an alkene (a Julia-type olefination).[3]
To troubleshoot, ensure your reagents are of high quality and the reaction is performed under strictly anhydrous and inert conditions. Optimization of the reducing agent, solvent, and temperature is crucial. If harsh conditions are not tolerated by your substrate, consider alternative, milder desulfonylation methods.
Q3: My 1,3-dipolar cycloaddition is not giving the expected pyrrolo[1,2-c]pyrimidine. What could be going wrong?
A3: In 1,3-dipolar cycloadditions, the nature of the reactants can sometimes lead to unexpected outcomes. One key factor is steric hindrance , which can direct the reaction towards the formation of a pyrimidinium N-ylide, subsequently leading to the pyrrolo[1,2-c]pyrimidine, even when another reaction pathway might be electronically favored.[4]
Another possibility is that the initial cycloadduct undergoes a post-cycloaddition rearrangement . This can be triggered by the reaction conditions or the inherent strain in the initial product, leading to a more stable, rearranged heterocyclic system.[5] Careful analysis of your product by NMR and mass spectrometry is essential to identify any unexpected structures.
Troubleshooting Guides
Issue 1: Formation of Dimeric or Polymeric Byproducts
Symptoms:
-
Presence of high molecular weight species in the mass spectrum.
-
Complex NMR spectrum with broad signals.
-
Low yield of the desired monomeric product.
Causality: Dimerization or polymerization can occur if a reactive intermediate can react with itself or the starting material. For instance, in syntheses involving strong bases, deprotonation at multiple sites can lead to intermolecular reactions.
Solutions & Preventative Measures:
-
Controlled Reagent Addition: Add the most reactive reagent slowly to a solution of the other reactant to maintain a low concentration of the reactive species and favor the intramolecular cyclization.
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions and promote the desired intramolecular cyclization.
-
Temperature Control: Maintain the optimal reaction temperature. Lowering the temperature can sometimes reduce the rate of side reactions more than the desired reaction.
Issue 2: Incomplete Reaction or Low Conversion in TosMIC-based Cyclocondensation
Symptoms:
-
Presence of significant amounts of starting materials (e.g., pyrrole-2-carboxaldehyde) in the crude reaction mixture.
-
Low yield of the 3-tosylpyrrolo[1,2-c]pyrimidine intermediate.
Causality: The cyclocondensation of pyrrole-2-carboxaldehydes with tosylmethyl isocyanide (TosMIC) is a base-mediated reaction.[6][7] Incomplete reaction can be due to insufficient base, poor quality of reagents, or suboptimal reaction conditions.
Solutions & Preventative Measures:
-
Base Stoichiometry: Ensure at least a stoichiometric amount of a suitable base (e.g., potassium carbonate, sodium hydride) is used. The acidity of the α-carbon in TosMIC is crucial for the reaction.[8]
-
Reagent Purity: Use freshly purified pyrrole-2-carboxaldehyde and high-purity TosMIC. Impurities can inhibit the reaction.
-
Solvent and Temperature Optimization: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO. A moderate temperature increase may improve the reaction rate, but excessive heat can lead to decomposition.
Table 1: Troubleshooting Low Conversion in TosMIC Cyclocondensation
| Parameter | Potential Issue | Recommended Action |
| Base | Insufficient amount or activity | Use a fresh, strong base (e.g., NaH) and ensure stoichiometry is correct. |
| Reagents | Impurities in starting materials | Purify pyrrole-2-carboxaldehyde and use high-quality TosMIC. |
| Solvent | Inappropriate solvent or presence of moisture | Use dry, polar aprotic solvents like DMF or DMSO. |
| Temperature | Too low for efficient reaction | Gradually increase the reaction temperature while monitoring for side product formation. |
Issue 3: Unwanted Reductive Side Reactions During Desulfonylation
Symptoms:
-
Formation of byproducts where other functional groups have been reduced.
-
In the case of a β-hydroxy sulfone, formation of an alkene instead of the desired product with a C-H bond.[3]
Causality: Strong reducing agents used for desulfonylation, such as sodium amalgam or lithium in liquid ammonia, are not always chemoselective and can reduce other sensitive functional groups in the molecule.[3]
Solutions & Preventative Measures:
-
Protecting Groups: Protect sensitive functional groups prior to the reductive desulfonylation step.
-
Milder Reducing Agents: Explore alternative, milder desulfonylation conditions. For example, some palladium-catalyzed methods can be more chemoselective.[3]
-
Substrate Modification: If possible, modify the synthetic route to avoid having easily reducible groups present during the desulfonylation step.
Experimental Protocol: Reductive Desulfonylation with Sodium Amalgam This is a general procedure and may require optimization for your specific substrate.
-
Prepare a 6% sodium amalgam by carefully adding small pieces of sodium to mercury under an inert atmosphere.
-
Dissolve the 3-tosylpyrrolo[1,2-c]pyrimidine in a suitable solvent (e.g., anhydrous methanol or ethanol).
-
Add the sodium amalgam portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Mechanistic Insights into Side Reactions
Understanding the mechanisms of potential side reactions is crucial for effective troubleshooting.
Regioselectivity in 1,3-Dipolar Cycloaddition
The regioselectivity of the 1,3-dipolar cycloaddition is governed by the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile. The reaction will favor the regioisomer that results from the stronger interaction between the HOMO of one component and the LUMO of the other.[2]
Diagram 1: Regiochemical Outcomes in 1,3-Dipolar Cycloaddition
Caption: A competing elimination pathway can lead to an alkene byproduct during reductive desulfonylation.
References
- Schumacher, F. F., et al. (2018). Mechanochemical Syntheses of N‑Containing Heterocycles with TosMIC. ACS Sustainable Chemistry & Engineering, 6(1), 1433-1437.
- Reductive desulfonylation. In Wikipedia.
- Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. Heterocycles, 103(1), 476-487.
- TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. (2020). World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 110-123.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Desulfonylation Reactions. (2009). Organic Reactions.
- Narayan, E., Fu, L., & Gribble, G. W. (2020). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. HETEROCYCLES, 103(1), 476.
- Shvartsberg, M. S., et al. (2018). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3,2-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 61(23), 10697-10711.
- 1,3-Dipolar cycloaddition. In Wikipedia.
- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multi-Component Reactions, 1-13.
- van Leusen, D., & van Leusen, A. M. (2003). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 419-666.
- Grigg, R., et al. (2000). An Unexpected Result from a 1,3-Dipolar Cycloaddition: Synthesis of Pyrrolo[1,2,3-de]quinoxalines.
- Minguez, J. M., et al. (1999). Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides. The Journal of Organic Chemistry, 64(21), 7788-7801.
- Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. (2025). Organic Letters, 27(15), 4026-4031.
- Reductive desulfonylation. (2019). In Wikiwand.
- Minguez, J. M., Vaquero, J. J., Garcia-Navio, J. L., & Alvarez-Builla, J. (1996). Improved Synthesis of Pyrrolo[1,2-c]pyrimidine and Derivatives. Tetrahedron Letters, 37(24), 4263-4266.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (2025). BMC Chemistry, 19(1), 238.
- Choi, A., Morley, R. M., & Coldham, I. (2019). Synthesis of pyrrolo[1,2- a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. Beilstein Journal of Organic Chemistry, 15, 1480-1484.
- Li, T., et al. (2022). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Chemical Science, 13(17), 4927-4934.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2020). Molecules, 25(11), 2588.
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (2025). BMC Chemistry, 19(1), 238.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300078.
- Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. (2021). Journal of Biological Chemistry, 297(2), 100918.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. wikiwand.com [wikiwand.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides | Publicación [silice.csic.es]
- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
Technical Support Center: Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The following content is structured in a question-and-answer format to directly address potential issues, providing not only solutions but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Reaction & Mechanism
Question 1: What is the general synthetic strategy for obtaining this compound?
The most common and efficient method for synthesizing the pyrrolo[1,2-c]pyrimidine core is through a base-catalyzed condensation and subsequent intramolecular cyclization of a pyrrole-2-carboxaldehyde with an isocyanoacetate ester. In this case, you would use pyrrole-2-carboxaldehyde and ethyl isocyanoacetate. A common base used for this transformation is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
The reaction proceeds via an initial base-mediated deprotonation of the ethyl isocyanoacetate, which then acts as a nucleophile, attacking the aldehyde group of the pyrrole-2-carboxaldehyde. This is followed by an intramolecular cyclization and subsequent elimination to afford the aromatic pyrrolo[1,2-c]pyrimidine ring system.
Technical Support Center: Optimization of Reaction Conditions for Pyrrolopyrimidine Formation
Welcome to the technical support center for the synthesis of pyrrolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to empower you in your experimental work. Pyrrolopyrimidines, also known as 7-deazapurines, are a critical scaffold in medicinal chemistry, and their efficient synthesis is paramount for the discovery of novel therapeutics.[1][2] This resource is structured to address common challenges and provide scientifically grounded solutions to optimize your reaction conditions and achieve higher yields and purity.
I. Understanding the Core Chemistry: Causality in Pyrrolopyrimidine Synthesis
The successful synthesis of the pyrrolopyrimidine core relies on the careful orchestration of several key chemical transformations. The specific isomer desired (e.g., pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-d]pyrimidine) will dictate the retrosynthetic analysis and choice of starting materials.[3] Common strategies involve the construction of a substituted pyrimidine followed by the annulation of the pyrrole ring, or vice-versa. Key reaction types frequently employed include:
-
Condensation Reactions: Forming the pyrimidine ring, often through reactions reminiscent of the Biginelli synthesis, by reacting a suitable amine-substituted pyrrole with a 1,3-dicarbonyl compound or its equivalent.[4][5]
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig aminations are pivotal for introducing substituents onto the pyrrolopyrimidine scaffold.[6][7][8]
-
Cyclization Reactions: Intramolecular reactions to form the fused bicyclic system are a cornerstone of many synthetic routes. These can be promoted by various catalysts and conditions.[9]
-
Vilsmeier-Haack and Friedel-Crafts type Reactions: Used for the functionalization of the electron-rich pyrrole ring.[10][11][12]
Understanding the mechanisms of these reactions is crucial for troubleshooting, as side reactions and low yields can often be traced back to unfavorable kinetics or competing reaction pathways.
II. Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues
This section is designed to provide direct answers to specific problems you may encounter during the synthesis of pyrrolopyrimidines.
Low or No Product Yield
Question 1: My reaction is giving a very low yield of the desired pyrrolopyrimidine. What are the common culprits and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Suboptimal Catalyst or Catalyst Deactivation:
-
The Cause: In palladium-catalyzed reactions, the choice of ligand and the oxidation state of the palladium are critical. The catalyst can also be "poisoned" by impurities in the starting materials or solvents.[6][13] For condensation reactions, the acidity and concentration of the catalyst are key.[14][15]
-
The Solution:
-
Screen Catalysts and Ligands: For cross-coupling reactions, experiment with different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or more advanced pre-catalysts) and ligands (e.g., phosphine-based, N-heterocyclic carbenes).[6][8]
-
Use Fresh Catalyst: Ensure your catalyst is not degraded. For air-sensitive catalysts, use proper handling techniques.
-
Optimize Catalyst Loading: While more catalyst can sometimes increase the reaction rate, it can also lead to more side products. Perform a catalyst loading study to find the optimal concentration.
-
For Condensation Reactions: If using an acid catalyst, screen different acids (e.g., HCl, p-TsOH, Lewis acids like Yb(OTf)₃) and optimize the concentration.[5]
-
-
-
Incorrect Reaction Temperature:
-
The Cause: Many reactions for pyrrolopyrimidine synthesis are temperature-sensitive. Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can lead to decomposition of starting materials, intermediates, or the final product.[15][16][17]
-
The Solution:
-
Temperature Screening: Run the reaction at a range of temperatures to find the optimal balance between reaction rate and product stability.
-
Monitor for Decomposition: Use TLC or LC-MS to monitor the reaction not only for product formation but also for the appearance of degradation products at higher temperatures.
-
-
-
Inappropriate Solvent:
-
The Cause: The solvent plays a crucial role in solubility, reaction rate, and even the reaction pathway. A solvent that does not fully dissolve the reactants will lead to a sluggish and incomplete reaction. The polarity of the solvent can also influence the stability of intermediates.[9][14][16][17]
-
The Solution:
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, DMF, dioxane, acetonitrile, or even aqueous conditions for certain reactions).[9]
-
Ensure Solubility: If solubility is an issue, consider using a co-solvent system.
-
-
-
Purity of Starting Materials:
-
The Cause: Impurities in your starting materials can have a significant impact on the reaction outcome, acting as catalyst poisons or participating in side reactions.[14][15]
-
The Solution:
-
Purify Reactants: Ensure your starting materials are of high purity. Recrystallization, distillation, or column chromatography may be necessary.
-
Use Anhydrous Conditions: For many of the organometallic reactions involved, water can be detrimental. Ensure your solvents and reagents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[13]
-
-
Formation of Side Products and Impurities
Question 2: I'm observing significant side product formation in my reaction. How can I identify and minimize these unwanted products?
Answer: The formation of side products is a common issue that complicates purification and reduces the yield of the desired pyrrolopyrimidine.
Common Side Reactions & Prevention Strategies:
-
Homocoupling in Sonogashira Reactions (Glaser Coupling):
-
The Cause: This is a common side reaction where the terminal alkyne couples with itself, especially in the presence of a copper co-catalyst and oxygen.[6]
-
Prevention:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.[6]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.[6]
-
Use of a Protecting Group: Temporarily protecting the terminal alkyne can prevent homocoupling.
-
-
-
Hantzsch-type Dihydropyridine Formation in Biginelli-type Reactions:
-
The Cause: In the formation of the pyrimidine ring, a competing reaction can occur where two equivalents of the β-ketoester react with the aldehyde and an ammonia source (which can be formed from the decomposition of urea at higher temperatures). This leads to a fluorescent dihydropyridine byproduct.[7][15]
-
Prevention:
-
-
Over-formylation in Vilsmeier-Haack Reactions:
-
The Cause: The Vilsmeier-Haack reaction is used to introduce a formyl group onto the pyrrole ring. However, under forcing conditions, multiple formyl groups can be added.[10]
-
Prevention:
-
-
Formation of Regioisomers:
-
The Cause: When functionalizing an unsymmetrically substituted pyrrolopyrimidine, reaction can occur at multiple positions, leading to a mixture of regioisomers which can be difficult to separate.
-
Prevention:
-
Directing Groups: The electronic nature of existing substituents can direct incoming electrophiles or nucleophiles to specific positions.
-
Protecting Groups: Strategically placed protecting groups can block certain reactive sites, forcing the reaction to occur at the desired position.
-
Careful Choice of Reaction Conditions: The choice of catalyst, solvent, and temperature can sometimes influence the regioselectivity.
-
-
Workup and Purification Challenges
Question 3: My crude product is a dark, tarry material that is difficult to purify. What is happening and what can I do?
Answer: The formation of dark, polymeric material is often indicative of product or starting material degradation, a common issue with electron-rich pyrroles.
Potential Causes & Solutions:
-
Polymerization of the Pyrrole Ring:
-
The Cause: Pyrroles can be unstable in the presence of strong acids, which can catalyze polymerization.[3]
-
The Solution:
-
-
Product Instability on Silica Gel:
-
The Cause: The slightly acidic nature of silica gel can cause degradation of sensitive pyrrolopyrimidines during column chromatography.[3]
-
The Solution:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base like triethylamine (typically 1-2% in the eluent) to prevent product degradation on the column.[3]
-
Alternative Purification Methods: Consider other purification techniques such as recrystallization, preparative HPLC, or crystallization.
-
-
-
Inefficient Extraction:
-
The Cause: The pyrrolopyrimidine product may have some solubility in the aqueous phase, leading to loss during extraction. The pH of the aqueous layer is also critical.
-
The Solution:
-
Multiple Extractions: Extract the aqueous layer multiple times with the organic solvent.
-
Adjust pH: Ensure the pH of the aqueous layer is adjusted to render the product neutral and thus more soluble in the organic phase.
-
Brine Wash: A final wash with brine can help to break up emulsions and remove residual water from the organic layer.
-
-
III. Experimental Protocols and Data
To provide a practical starting point, here are representative experimental protocols for key reactions in pyrrolopyrimidine synthesis.
Protocol 1: Sonogashira Coupling of a Halogenated Pyrrolopyrimidine
This protocol describes a general procedure for the palladium-catalyzed coupling of a terminal alkyne to a halogenated pyrrolopyrimidine.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the halogenated pyrrolopyrimidine (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Add degassed solvent (e.g., DMF or THF) and a degassed amine base (e.g., triethylamine, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the reactivity of the halide) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (potentially neutralized with triethylamine).
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Halide | Iodo-pyrrolopyrimidine | Bromo-pyrrolopyrimidine | Chloro-pyrrolopyrimidine |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ / XPhos |
| Temperature | Room Temperature | 60 °C | 100 °C |
| Typical Yield | High (80-95%) | Moderate to High (60-85%) | Variable (often requires more specialized ligands for good yield) |
Table 1: Representative Conditions for Sonogashira Coupling based on Halide Reactivity.
Protocol 2: Cyclization to form the Pyrrolopyrimidine Ring
This protocol outlines a general procedure for the acid-catalyzed cyclization of a substituted aminopyrrole with a β-dicarbonyl compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the aminopyrrole (1.0 equiv.) and the β-dicarbonyl compound (1.1 equiv.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl or 0.1 equiv. of p-TsOH).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃) and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
| Solvent | Temperature | Typical Reaction Time | Observations |
| Ethanol | Reflux | 4-12 hours | Common choice, good for many substrates. |
| Acetic Acid | 100 °C | 2-6 hours | Can act as both solvent and catalyst, sometimes leading to faster reactions. |
| Toluene | Reflux (with Dean-Stark trap) | 6-24 hours | Useful for driving the reaction to completion by removing water. |
| Microwave | 120-150 °C | 10-30 minutes | Can significantly reduce reaction times and improve yields in some cases. |
Table 2: Influence of Solvent and Temperature on a Typical Cyclization Reaction.
IV. Visualizing the Process: Workflows and Mechanisms
Diagrams can be invaluable for understanding complex processes. Below are Graphviz diagrams illustrating a typical experimental workflow and a troubleshooting decision tree.
Experimental Workflow for Pyrrolopyrimidine Synthesis
A typical experimental workflow for the synthesis of a pyrrolopyrimidine derivative.
Troubleshooting Logic for Low Yield
A decision tree for troubleshooting low reaction yields in pyrrolopyrimidine synthesis.
V. Conclusion
The synthesis of pyrrolopyrimidines is a rich and diverse field of organic chemistry. While challenges such as low yields and side product formation are common, a systematic and informed approach to reaction optimization can lead to successful outcomes. By understanding the underlying chemical principles, carefully selecting and optimizing reaction conditions, and employing robust workup and purification techniques, researchers can efficiently access these valuable heterocyclic compounds. This guide serves as a starting point for troubleshooting and optimization, and it is our hope that it will be a valuable resource in your research endeavors.
VI. References
-
ResearchGate. (n.d.). Optimization of the appropriate solvent and temperature. a. [Link]
-
Patnaik, S., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8303–8331. [Link]
-
Kuryazov, R., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 2917. [Link]
-
Kuryazov, R., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]
-
ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
ResearchGate. (n.d.). Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines [a]. [Link]
-
Al-Ostoot, F. H., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). [Link]
-
Scribd. (n.d.). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Xia, Y., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. RSC Advances, 15(1), 1-13. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
-
Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
-
Hoff, B. H., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7493–7514. [Link]
-
Rivas, F., et al. (2012). Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation. Chemical Science, 3(4), 1045-1049. [Link]
-
Rivas, F., et al. (2012). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science, 3(4), 1045-1049. [Link]
-
Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1686–1702. [Link]
-
Kumar, A., et al. (2017). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465–3470. [Link]
-
ResearchGate. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. [Link]
-
Sharma, A., et al. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 877–895. [Link]
-
Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. [Link]
-
Patnaik, S., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8303-8331. [Link]
-
Chen, Y., et al. (2024). Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers. [Link]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Identification of impurities in Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate.
Technical Support Center: Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
A Guide to the Identification and Characterization of Synthesis- and Degradation-Related Impurities
Welcome to the technical support center for this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this heterocyclic active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurities in this compound.
Q1: What are the most probable process-related impurities I should look for?
A: Based on the common synthesis routes, which often involve the cycloaddition of a pyrrole-2-carboxaldehyde with an isocyanoacetate derivative, the most likely process-related impurities include[1]:
-
Unreacted Starting Materials: Pyrrole-2-carboxaldehyde and Ethyl isocyanoacetate.
-
Reagent-Related Impurities: Residual base catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Side-Reaction Products: Impurities arising from self-condensation of starting materials or alternative reaction pathways.
-
Isomeric Impurities: Positional isomers that may form under certain reaction conditions.
Q2: What is the best initial analytical technique for screening my sample?
A: A reversed-phase High-Performance Liquid Chromatography (HPLC) method with a Photo Diode Array (PDA) detector and coupled to a Mass Spectrometer (MS) is the gold standard for initial screening.[2][3] This setup provides retention time, UV-Vis spectral data, and mass-to-charge (m/z) ratio in a single run, offering a comprehensive initial impurity profile. Nitrogen-containing heterocycles, like your compound, generally ionize well, making them highly amenable to LC-MS analysis.[4][5][6]
Q3: My sample shows new impurities over time. What could be happening?
A: The appearance of new impurities upon storage suggests degradation. Pyrrolo[1,2-c]pyrimidine systems can be susceptible to hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ester functional group is a primary site for acid or base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.
-
Oxidation: The pyrrole ring and other electron-rich parts of the molecule can be susceptible to oxidation, leading to N-oxides or hydroxylated species.
-
Photolysis: Exposure to light, particularly UV, can induce complex degradation pathways.[7][8]
Conducting forced degradation studies is the most systematic way to investigate these possibilities.[8][9][10]
Part 2: Troubleshooting Guide & In-Depth Analysis
This section provides detailed, scenario-based troubleshooting in a question-and-answer format.
Scenario 1: An unexpected peak appears in my HPLC chromatogram.
Q: How do I confirm this unknown peak is a real impurity and not a system artifact?
A: This is a crucial first step. System artifacts can mislead an investigation.
-
Blank Injection: Inject your mobile phase and sample diluent. The peak should be absent if it originates from your sample.
-
Peak Shape Analysis: Artifacts (e.g., from air bubbles or pressure fluctuations) often have atypical, non-Gaussian peak shapes. A true analyte peak should be symmetrical under optimized conditions.
-
Wavelength Specificity: Check the peak's response at different wavelengths using your PDA detector. If the peak is only present at very low wavelengths (e.g., <220 nm), it could be a solvent-related artifact. A true related impurity will likely have a UV spectrum with some similarity to the parent compound.
Q: I've confirmed the peak is real. What are the immediate steps for characterization?
A: Your primary goal is to gather as much structural information as possible from your existing setup.
-
Analyze the Mass Spectrum: Determine the m/z of the impurity. Does it correspond to a predicted process impurity or degradant? High-Resolution Mass Spectrometry (HRMS) is invaluable here to obtain an accurate mass and predict the elemental formula.
-
Examine the UV Spectrum: Compare the impurity's UV spectrum from the PDA detector to that of the parent compound. A similar UV spectrum often suggests the core chromophore (the pyrrolopyrimidine ring system) is intact, pointing towards a modification on a side chain. A significant shift in λmax suggests a modification to the core ring structure.
-
Consider Relative Retention Time (RRT): A more polar impurity (e.g., a hydrolyzed carboxylic acid) will typically elute earlier than the parent ester in reversed-phase HPLC. A less polar impurity will elute later.
Scenario 2: My LC-MS data suggests an impurity has the same mass as my API (an isomer).
Q: How can I distinguish between isomeric impurities?
A: This is a common and challenging scenario where MS alone is insufficient.
-
Chromatographic Separation: The first goal is to achieve baseline separation. Screen different HPLC columns (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase conditions (pH, organic modifier) to exploit subtle differences in polarity and structure.[2] Sometimes, orthogonal techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) can provide the necessary selectivity for polar isomers.[11][12]
-
Tandem Mass Spectrometry (MS/MS): Isolate the parent ion of both the API and the impurity in the mass spectrometer and fragment them. Positional isomers often yield different fragmentation patterns, providing clues to their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated (e.g., via preparative HPLC), NMR is the definitive technique for structural elucidation.[13][14][15] 2D NMR experiments like COSY, HSQC, and HMBC can map out the complete chemical structure and unequivocally identify the isomeric form.[16]
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your investigations.
Protocol 1: General Purpose HPLC-UV/MS Method for Initial Screening
This method is designed to be a robust starting point for analyzing this compound and its potential impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good hydrophobic retention for a broad range of analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peaks for basic nitrogen heterocycles.[6][17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| UV Detection | PDA Scan 200-400 nm | Captures the full UV spectrum for peak identification. |
| MS Ionization | Electrospray (ESI), Positive Mode | The multiple nitrogen atoms in the core structure make it readily protonated. |
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of your analytical method.[8] The goal is to achieve 5-20% degradation of the API.[7][9][18]
-
Prepare Solutions: Prepare a solution of your API (e.g., at 1 mg/mL) in a suitable solvent.
-
Expose to Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solid sample and solution at 80 °C for 48 hours.
-
Photolytic: Expose solid sample and solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7]
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent column damage.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above.
-
Evaluation: Compare the chromatograms of stressed samples to the control. Identify and characterize any new peaks that appear.
Part 4: Data Visualization & Workflow
Impurity Identification Workflow
The following diagram outlines a logical workflow from the moment an unknown peak is detected to its final structural confirmation.
Caption: A systematic workflow for impurity identification.
Potential Impurities Summary
The table below summarizes potential impurities, their likely origin, and key analytical data points.
| Impurity Type | Potential Structure/Name | Probable Origin | Key Analytical Marker (vs. API) |
| Starting Material | Pyrrole-2-carboxaldehyde | Incomplete reaction | Different UV spectrum, unique m/z. |
| Starting Material | Ethyl isocyanoacetate | Incomplete reaction | No aromatic chromophore, unique m/z. |
| Hydrolytic Degradant | Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | Ester hydrolysis | Earlier elution (more polar), Δm/z of -28 Da (loss of C₂H₄). |
| Oxidative Degradant | N-Oxide derivative | Oxidation of ring nitrogen | Later elution (more polar), Δm/z of +16 Da (addition of O). |
| Isomer | Positional Isomer | Side reaction during synthesis | Same m/z, different retention time, potentially different MS/MS fragmentation. |
References
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry.
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (n.d.). ResearchGate.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Forced Degradation Testing. (n.d.). SGS.
- Structure Elucidation and NMR. (n.d.). Hypha Discovery.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). Scilit.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate.
- Impurity Profiling and Structure Elucidation via ACD/Labs. (2024). YouTube.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube.
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
- Structure Elucidation of Impurities by 2D NMR Part II. (2015). YouTube.
- An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific.
- Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). Omics Online.
- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
- Synthesis of heterocyclic compounds using isocyano compounds. 1. A novel synthesis of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid. (n.d.). Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. onyxipca.com [onyxipca.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. omicsonline.org [omicsonline.org]
- 16. m.youtube.com [m.youtube.com]
- 17. welch-us.com [welch-us.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Investigating the Degradation of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work on the stability and degradation of this compound. The insights provided are grounded in established principles of pharmaceutical stability testing and knowledge of related heterocyclic compounds.
Introduction to Stability of Pyrrolopyrimidine Derivatives
This compound belongs to the pyrrolopyrimidine class of heterocyclic compounds. While specific degradation data for this exact molecule is not extensively published, the stability of related structures, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, offers valuable insights.[1] These related compounds are known to be susceptible to hydrolysis in both acidic and alkaline conditions, photodegradation, and oxidation.[1] Therefore, a comprehensive evaluation of the stability of this compound should anticipate similar degradation pathways.
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[2][3][4] These studies are a critical component of drug development and are guided by the International Council for Harmonisation (ICH) guidelines.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on the chemistry of the pyrrolopyrimidine scaffold and the presence of an ester functional group, the primary anticipated degradation pathways are:
-
Hydrolysis: The ester group is susceptible to cleavage under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid. The heterocyclic ring system itself may also undergo hydrolysis, potentially leading to ring-opening.[1]
-
Oxidation: The pyrrole and pyrimidine rings, being electron-rich, are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylation products, or complete ring cleavage.
-
Photodegradation: Many heterocyclic compounds are known to be photolabile.[1] Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products.
Q2: I am starting a forced degradation study. What conditions should I use?
Forced degradation studies should be designed to achieve 5-20% degradation of the drug substance.[5] Excessively harsh conditions that lead to complete degradation are not informative. The following table provides recommended starting conditions for this compound, which can be optimized based on initial results.
| Stress Condition | Recommended Starting Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Ester hydrolysis, ring cleavage |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours | Ester hydrolysis (typically faster than acid), ring cleavage |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of N-oxides, hydroxylated products |
| Thermal Degradation | 80 °C for 48-72 hours (solid state and in solution) | General decomposition |
| Photodegradation | ICH Q1B option 1 or 2 (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photochemical reactions leading to various degradants |
Q3: My compound appears to be degrading very rapidly under basic conditions. What should I do?
Rapid degradation suggests high lability. To achieve the target degradation range (5-20%), you should modify the experimental conditions to be milder. Consider the following adjustments:
-
Lower the temperature: Perform the study at a lower temperature (e.g., refrigerated or room temperature instead of elevated).
-
Reduce the concentration of the base: Use a more dilute solution of NaOH (e.g., 0.01 M or 0.001 M).
-
Decrease the exposure time: Sample at earlier time points to capture the initial degradation.
Q4: I am not seeing any degradation under my initial stress conditions. How should I proceed?
If no degradation is observed, the conditions are too mild. You will need to increase the stress to induce degradation. Consider these modifications:
-
Increase the temperature: For hydrolytic and thermal studies, incrementally increase the temperature.
-
Increase the concentration of the stressor: Use a higher concentration of acid, base, or oxidizing agent.
-
Extend the exposure time: Increase the duration of the study.
It is crucial to make these changes incrementally to avoid excessive degradation.
Troubleshooting Guide for Analytical Methods
A robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for accurately monitoring degradation.
Issue 1: Poor peak shape for the parent compound or degradation products.
-
Possible Cause: Inappropriate mobile phase pH, interaction with the stationary phase, or column overload.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pyrrolopyrimidine moiety has basic nitrogens. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state.
-
Change Stationary Phase: If peak tailing is observed, consider a different column chemistry (e.g., a column with end-capping or a different base material).
-
Reduce Sample Concentration: Inject a more dilute sample to check for column overload.
-
Issue 2: Co-elution of the parent peak with a degradation product.
-
Possible Cause: Insufficient chromatographic resolution.
-
Troubleshooting Steps:
-
Modify the Gradient: Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switch from acetonitrile to methanol or vice-versa, as this can alter selectivity.
-
Evaluate a Different Column: A column with a different stationary phase or higher efficiency (smaller particle size) may be required.
-
Issue 3: No new peaks are observed despite a decrease in the parent peak area.
-
Possible Cause: Degradation products are not being detected by the current analytical method.
-
Troubleshooting Steps:
-
Check Detector Wavelength: The degradation products may have a different UV absorbance maximum. Use a photodiode array (PDA) detector to analyze the entire UV spectrum.
-
Consider Other Detection Methods: Some degradation products may lack a UV chromophore. In such cases, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) would be beneficial.
-
Investigate Non-chromatophoric Degradants: Degradation could lead to small, volatile molecules or insoluble polymers that are not detected by HPLC.
-
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M HCl to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M NaOH to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualization of Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways for this compound based on its chemical structure and the behavior of related compounds.
Caption: Potential degradation pathways of this compound.
Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
References
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4236-4246. [Link]
Sources
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate and its analogs. This guide is designed for researchers, chemists, and drug development professionals. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols based on established literature.
Overview of Synthetic Strategies
The pyrrolo[1,2-c]pyrimidine scaffold is a significant heterocyclic system due to its presence in marine alkaloids with antitumor activity and its potential applications in materials science.[1] The synthesis of this ring system has evolved from classical, multi-step methods to more efficient, modern constructions.
Early targeted syntheses included the Chichibabin reaction and the cyclization of pyrimidyl-propanol derivatives, which were often laborious.[1][2] A major breakthrough occurred with the discovery of base-induced condensations of pyrrole-2-carbaldehydes with isocyanide-containing reagents.[1] These methods provide a direct and powerful route to the pyrrolo[1,2-c]pyrimidine core and are the focus of this guide.
Below, we explore the most common and alternative synthetic routes, address potential experimental challenges, and provide detailed, validated protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most established and direct synthetic route to this compound?
The most direct and widely adopted method is the base-induced condensation of a pyrrole-2-carbaldehyde with ethyl isocyanoacetate .[1] This reaction, discovered by Suzuki in 1976, provides a powerful and straightforward construction of the target molecule.[1][3]
Mechanism Rationale: The reaction proceeds via an initial base-mediated deprotonation of the α-carbon of the isocyanoacetate. The resulting anion attacks the aldehyde carbonyl of the pyrrole-2-carbaldehyde. A subsequent series of intramolecular cyclization and elimination steps leads to the formation of the aromatic pyrrolo[1,2-c]pyrimidine ring system.[3] The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial for efficiently promoting the initial condensation.[3]
Caption: Synthesis via Ethyl Isocyanoacetate.
Q2: I've seen Toluenesulfonylmethyl isocyanide (TosMIC) used in similar syntheses. Is this a viable alternative?
Yes, using TosMIC is an excellent and often higher-yielding alternative for constructing the pyrrolo[1,2-c]pyrimidine core.[1][4] This method, discovered around the same time as the isocyanoacetate reaction, involves the condensation of a pyrrole-2-carbaldehyde with TosMIC in the presence of a base.[1][5]
Key Differences & Considerations:
-
Product: This reaction yields a 3-tosylpyrrolo[1,2-c]pyrimidine intermediate, not the ethyl carboxylate directly.[4][5]
-
Yields: The reaction with TosMIC consistently provides higher yields compared to the ethyl isocyanoacetate method for the core scaffold formation.[1]
-
Versatility: The resulting tosyl group is a versatile functional handle. While it can be removed via reductive desulfonylation to yield the parent pyrrolo[1,2-c]pyrimidine, it can also potentially be substituted, although this is less straightforward than direct synthesis of the carboxylate.[4][5][6]
For the specific synthesis of this compound, the ethyl isocyanoacetate route is more direct. However, if the goal is to produce various derivatives or achieve a higher yield of the core ring system for subsequent functionalization, the TosMIC route is superior.
Caption: Synthesis via TosMIC Intermediate.
Q3: Are there other, less conventional methods for creating this heterocyclic system?
Yes, while the isocyanide-based methods are the most efficient for the target molecule, other strategies exist for building the core pyrrolo[1,2-c]pyrimidine skeleton, which are of academic and historical interest:
-
1,3-Dipolar Cycloaddition: This method involves generating pyrimidinium N-ylides in situ from their corresponding cycloimmonium salts. These ylides then undergo a 1,3-dipolar cycloaddition reaction with various dipolarophiles (like alkynes) to construct the fused ring system.[7][8] This approach is powerful for creating highly substituted and complex analogs.
-
Classical Chichibabin-type Reactions: The first targeted synthesis of this ring system was achieved via a Chichibabin reaction, a classical method for synthesizing nitrogen-containing heterocycles.[1]
-
Rapoport's Synthesis: This route involves the cyclization of 3-(4-pyrimidyl)-1-propanol (or its tosylate), followed by a dehydrogenation step to achieve the final aromatic system.[1][2]
These methods are generally more complex and lower-yielding for the specific synthesis of this compound compared to the isocyanide routes.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than reported in the literature. What are the common causes?
Low yields in the isocyanoacetate condensation can typically be traced to a few key areas.
-
Purity of Reagents:
-
Ethyl Isocyanoacetate: This reagent can degrade over time. Ensure it is fresh or has been stored properly under inert gas and protected from light and moisture. Impurities can inhibit the reaction.
-
Pyrrole-2-carbaldehyde: Aldehydes are prone to oxidation. Use freshly purified aldehyde for best results.
-
Solvent: Ensure you are using anhydrous THF. Water can quench the base and interfere with the anionic intermediates.
-
-
Base Activity:
-
DBU: DBU is hygroscopic. Use a fresh bottle or a properly stored aliquot. Insufficient active base will result in poor conversion. The stoichiometry is critical; ensure at least one equivalent is used.[3]
-
-
Reaction Temperature:
-
The reaction is typically run at a slightly elevated temperature (40-45 °C).[3] If the temperature is too low, the reaction rate will be slow. If it's too high, it may promote side reactions or decomposition.
-
-
Atmosphere:
-
While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation of the aldehyde and other sensitive reagents, potentially improving the yield.
-
Q2: The reaction seems to work, but I am struggling with the purification. What is the recommended procedure?
Purification can be challenging due to the polar nature of the product and potential side products.
-
Initial Workup: The workup described by Suzuki et al. is effective. It involves neutralizing the DBU with a weak acid (like 10% acetic acid), removing the solvent, and performing a liquid-liquid extraction.[3] Critically, the product is extracted from an acidic aqueous layer after it has been neutralized with sodium bicarbonate. This acid-base extraction is key to removing many impurities.[3]
-
Chromatography: Column chromatography is generally required for high purity.
-
Stationary Phase: Standard silica gel is effective.
-
Mobile Phase: A gradient of n-hexane/Ethyl Acetate is commonly used.[5] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your product. The exact gradient will depend on any substituents on your pyrrole ring.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or methanol) can be an excellent final purification step.[3]
Q3: My TLC analysis shows that the starting aldehyde is not being fully consumed. How can I drive the reaction to completion?
-
Reaction Time: Ensure the reaction is stirred for the recommended duration (e.g., 2 hours at temperature, as per the protocol).[3] You can monitor the reaction by TLC to track the disappearance of the limiting reagent.
-
Reagent Stoichiometry: Double-check the molar equivalents of your reagents. The reaction is typically run with a 1:1 or slight excess of the isocyanoacetate and base relative to the aldehyde.[3]
-
Mode of Addition: The original protocol specifies adding the mixture of aldehyde and isocyanoacetate dropwise to the solution of DBU in THF.[3] This maintains a constant excess of the base and can help drive the reaction forward efficiently. Reversing the addition could lead to side reactions of the aldehyde.
Comparative Data of Key Synthetic Routes
| Feature | Route 1: Ethyl Isocyanoacetate | Route 2: TosMIC | Reference |
| Key Reagent | Ethyl Isocyanoacetate | Toluenesulfonylmethyl isocyanide (TosMIC) | [1] |
| Base | DBU | DBU | [3][5] |
| Solvent | THF | THF | [3][5] |
| Product | This compound | 3-Tosylpyrrolo[1,2-c]pyrimidine | [1] |
| Reported Yield | 50-69% | 76-88% (for the tosyl intermediate) | [1][3][5] |
| Advantages | Direct, one-step synthesis of the target molecule. | Higher yields, versatile intermediate. | [1] |
| Disadvantages | Generally lower yields than the TosMIC route. | Requires additional steps to get to the parent or carboxylated system. | [1][4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Ethyl Isocyanoacetate
This protocol is adapted from the procedure reported by Suzuki et al., J. Org. Chem. 1976.[3]
Caption: General Experimental Workflow.
Materials:
-
Pyrrole-2-carbaldehyde (1.0 eq)
-
Ethyl isocyanoacetate (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Acetic Acid
-
5% Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add DBU (1.0 eq) and anhydrous THF. Begin stirring and heat the solution to 40-45 °C.
-
Reagent Addition: In a separate flask, prepare a solution of pyrrole-2-carbaldehyde (1.0 eq) and ethyl isocyanoacetate (1.0 eq) in anhydrous THF. Add this mixture dropwise to the heated DBU solution over a period of 30 minutes.
-
Reaction: Stir the resulting mixture vigorously at 40-45 °C for 2 hours. Monitor the reaction progress by TLC.
-
Quenching and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Add 10% acetic acid to neutralize the DBU. Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate and 5% hydrochloric acid. Transfer to a separatory funnel and extract. The product will move into the acidic aqueous layer. Separate the layers and discard the organic layer.
-
Neutralization and Final Extraction: Carefully neutralize the acidic aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the neutralized aqueous solution multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from ethyl acetate to afford the pure this compound.
Protocol 2: Synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidine via TosMIC
This protocol is adapted from the general procedure reported by Gribble et al. and others.[1][5]
Materials:
-
Pyrrole-2-carbaldehyde (1.0 eq)
-
Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
n-Hexane
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), add TosMIC (1.2 eq), anhydrous THF, and DBU (1.2 eq). Stir the solution at room temperature for 10 minutes.
-
Aldehyde Addition: In a separate Schlenk flask, dissolve the desired pyrrole-2-carbaldehyde (1.0 eq) in anhydrous THF.
-
Reaction: Add the aldehyde solution dropwise to the TosMIC/DBU solution at room temperature. Stir the resulting mixture at room temperature for 18 hours.
-
Workup: After 18 hours, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography. A typical eluent system is a gradient of n-hexane/ethyl acetate (e.g., starting from 7:3 and moving to 1:1) to yield the pure 3-tosylpyrrolo[1,2-c]pyrimidine.[5]
References
- Castellote, M. I., et al. (2018).
- Narayan, E., Fu, L., & Gribble, G. W. (2021). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. HETEROCYCLES, 103(1), 476. [Link]
- ResearchGate. (n.d.). Synthesis of Pyrrolo[1,2-c]pyrimidines.
- Minguez, J. M., et al. (1999). Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides. The Journal of Organic Chemistry, 64(21), 7788-7801. [Link]
- Wong, J. L., Brown, M. S., & Rapoport, H. (1965). The Synthesis of Pyrrolo[1,2-c]pyrimidine (6-Azapyrrocoline). The Journal of Organic Chemistry. [Link]
- Mínguez, J. M., et al. (1999). Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides. Sílice (CSIC). [Link]
- U.S. Patent No. 5,254,687. (1993). Process for the preparation of pyrrolo[2,3-d]pyrimidines.
- Bîrdeanu, M., et al. (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry, 11, 1036-1044. [Link]
- Suzuki, H., et al. (1976). Synthesis of heterocyclic compounds using isocyano compounds. 1. A novel synthesis of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid. The Journal of Organic Chemistry, 41(8), 1384-1386. [Link]
- Bîrdeanu, M., et al. (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides | Publicación [silice.csic.es]
- 7. Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively [beilstein-journals.org]
Methods to increase the purity of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate.
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and practical guidance for increasing the purity of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS No: 107407-80-7)[1][2]. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications, from screening assays to preclinical studies. This document is structured to address common challenges and provide robust, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: Based on common synthetic routes, such as the reaction between a pyrrole-2-carboxaldehyde and an isocyanoacetate ester[3], impurities typically fall into three categories:
-
Unreacted Starting Materials: Residual pyrrole-2-carboxaldehyde or ethyl isocyanoacetate.
-
Side-Reaction Products: Small amounts of polymeric material or products from undesired intramolecular cyclizations can occur, especially if reaction temperatures are not well-controlled.
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid, particularly if the crude product is exposed to acidic or basic conditions in the presence of water during workup.
Q2: I've just completed the synthesis. What is the best first-pass purification strategy?
A2: For the methyl ester analog, recrystallization from ethyl acetate or methanol has been shown to be effective[3]. This is an excellent starting point for the ethyl ester as well. Recrystallization is a cost-effective and scalable method that is highly efficient at removing minor, structurally distinct impurities. If the crude product is an oil or fails to crystallize, flash column chromatography is the recommended alternative.
Q3: How can I reliably assess the purity of my sample at different stages?
A3: A multi-faceted approach is best for assessing purity:
-
Thin-Layer Chromatography (TLC): The quickest method to visualize the number of components in your mixture. An ideal solvent system should give your product an Rf value of 0.2-0.4 for optimal separation[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the presence of starting materials or side-products and for confirming the structure of the desired compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly sensitive detection of impurities and confirms the molecular weight of your product (190.2 g/mol ).
-
Melting Point Analysis: A pure, crystalline solid will have a sharp melting point range (typically <2 °C). A broad or depressed melting point indicates the presence of impurities.
Purification Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Problem 1: My crude product is a dark, intractable oil and will not crystallize.
This common issue suggests the presence of significant impurities that are inhibiting the crystallization process.
-
Causality: The impurities may be acting as a eutectic mixture, depressing the melting point and preventing the formation of a stable crystal lattice. Alternatively, residual solvent (like THF or DMF from the reaction) may be trapping the product in an oil phase.
-
Solution Workflow:
-
Solvent Trituration: Attempt to "crash out" the product by dissolving the oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and then adding a large excess of a non-polar solvent (e.g., hexanes) with vigorous stirring. This can often precipitate the desired compound, leaving impurities in the solvent.
-
Activated Carbon Treatment: If the color is a major issue, dissolve the oil in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon, heat gently for 10-15 minutes, and then filter through a pad of celite. This can remove highly conjugated, colored impurities.
-
Proceed to Chromatography: If the above methods fail, column chromatography is the most reliable path forward.
-
Problem 2: After recrystallization, my yield is very low.
Significant product loss during recrystallization is typically a solvent-related issue.
-
Causality: The chosen solvent may have too high a solubility for the compound, even at low temperatures, leading to a substantial amount of product remaining in the mother liquor. Alternatively, using an excessive volume of solvent will have the same effect.
-
Solutions:
-
Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Utilize a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexanes) at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly. This method often improves recovery.
-
Recover from Mother Liquor: Concentrate the mother liquor and perform a second-crop recrystallization or purify the residue by column chromatography to recover the remaining product.
-
Problem 3: NMR analysis shows a persistent impurity (~5-10%) even after chromatography and recrystallization.
This indicates a co-eluting or co-crystallizing impurity, likely with very similar polarity and structural characteristics to your target compound.
-
Causality: The impurity may be a regioisomer or a closely related derivative formed during the synthesis. These can be notoriously difficult to separate using standard methods.
-
Advanced Solutions:
-
Orthogonal Chromatography: If you used a normal-phase silica gel column, consider trying reverse-phase chromatography (C18 silica) with a different solvent system (e.g., acetonitrile/water or methanol/water). The different separation mechanism can often resolve stubborn impurities.
-
Preparative HPLC: For obtaining small quantities of highly pure material for critical assays, preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution.
-
Chemical Treatment: If the impurity is suspected to be the hydrolyzed carboxylic acid, a simple acid-base wash may be effective. Dissolve the sample in ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity into the aqueous layer. Ensure to dry the organic layer thoroughly before solvent removal.
-
Purification Decision Workflow
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a high-purity product.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
This protocol is a robust starting point for purifying crystalline crude product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate (heated to ~70 °C) dropwise while swirling until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR, LC-MS, and melting point analysis.
| Parameter | Recommended Solvent System |
| Primary Solvent | Ethyl Acetate |
| Anti-Solvent | Hexanes |
| Rationale | High solubility in hot ethyl acetate, low solubility in cold ethyl acetate. Hexane is used as a wash due to the compound's poor solubility in it. |
Protocol 2: Flash Column Chromatography
This is the primary method for purifying oily or highly impure samples. The principles described here are based on standard practices for heterocyclic compounds[4].
-
Stationary Phase Preparation: Select a column size appropriate for your sample amount (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight). Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase. Pack the column evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
| Parameter | Starting Solvent System (TLC) | Typical Elution Gradient |
| Mobile Phase | 30% Ethyl Acetate in Hexanes | 10% -> 50% Ethyl Acetate in Hexanes |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel |
| Rationale | This system provides good separation for moderately polar compounds. The gradient allows for the elution of the target compound while retaining more polar impurities. |
Troubleshooting Chromatography
The following diagram provides a logical approach to common chromatography problems.
Caption: Troubleshooting guide for common flash chromatography issues.
References
- Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. (2016). European Journal of Medicinal Chemistry.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Molecules.
- Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. (2015). Bioorganic & Medicinal Chemistry.
- Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis of heterocyclic compounds using isocyano compounds. 1. A novel synthesis of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters. (1975). The Journal of Organic Chemistry.
- 3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester. Vulcanchem.
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2024). RSC Medicinal Chemistry.
- This compound | 107407-80-7. Biosynth.
- This compound. AbacipharmTech.
- 107407-80-7|this compound. BLDpharm.
- Technical Support Center: Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography. Benchchem.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrrolopyrimidines: Methodologies, Mechanisms, and Experimental Protocols
Introduction
Pyrrolopyrimidines, particularly the pyrrolo[2,3-d]pyrimidine scaffold, represent a class of nitrogen-containing heterocyclic compounds of immense interest to the pharmaceutical and drug development sectors.[1][2][3] Structurally analogous to purines, these compounds are key components in a variety of biologically active molecules and approved drugs, exhibiting a wide range of therapeutic properties including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1][4] The efficacy of these compounds is intrinsically linked to the substituents on the pyrrolopyrimidine core, making the development of efficient, versatile, and scalable synthetic methodologies a critical endeavor for medicinal chemists and process development scientists.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for constructing the pyrrolopyrimidine core. We will delve into the mechanistic underpinnings of each method, present detailed, step-by-step experimental protocols, and offer a comparative analysis of their performance based on experimental data from peer-reviewed literature. This comprehensive overview is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic route for their specific research and development objectives.
I. Multi-Component Reactions (MCRs): A Paradigm of Efficiency and Atom Economy
Multi-component reactions (MCRs) have emerged as a powerful and highly attractive strategy for the synthesis of complex molecular architectures, such as pyrrolopyrimidines, in a single, one-pot operation.[5][6][7] This approach offers significant advantages over traditional linear syntheses, including higher atom economy, reduced waste generation, and simplified purification procedures, aligning well with the principles of green chemistry.[8]
Mechanistic Insights
The general mechanism for a three-component synthesis of pyrrolo[2,3-d]pyrimidines often involves a cascade of reactions, initiated by the condensation of the starting materials. A representative mechanism is illustrated below, involving the reaction of an aminopyrimidine, an arylglyoxal, and a barbituric acid derivative.
Caption: Proposed mechanism for the three-component synthesis of pyrrolopyrimidines.
The reaction is typically initiated by the condensation of the aminopyrimidine with the arylglyoxal to form an intermediate, which then undergoes a Michael addition with the active methylene compound (e.g., barbituric acid derivative). Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrrolopyrimidine ring system. The choice of catalyst, often a mild Lewis or Brønsted acid, is crucial for promoting these steps efficiently.[5]
Experimental Protocol: One-Pot, Three-Component Synthesis
The following protocol is adapted from the work of Shaabani et al. for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.[5]
Materials:
-
Arylglyoxal (1 mmol)
-
6-Amino-1,3-dimethyluracil (1 mmol)
-
Barbituric acid derivative (1 mmol)
-
Tetra-n-butylammonium bromide (TBAB) (5 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), barbituric acid derivative (1 mmol), and TBAB (0.05 mmol).
-
Add ethanol (10 mL) to the flask.
-
Stir the mixture at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 60-80 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure pyrrolo[2,3-d]pyrimidine derivative.
Performance Data
| Arylglyoxal Substituent | Barbituric Acid Derivative | Time (min) | Yield (%) | Reference |
| 4-Cl | Barbituric acid | 60 | 95 | [5] |
| 4-Me | Barbituric acid | 70 | 92 | [5] |
| H | 1,3-Dimethylbarbituric acid | 80 | 85 | [5] |
| 4-NO2 | Thiobarbituric acid | 65 | 90 | [5] |
II. Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis has become an invaluable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrrolopyrimidines.[4][9] The ability of microwave irradiation to rapidly and efficiently heat the reaction mixture often leads to shorter reaction times, cleaner reaction profiles, and access to chemical space that is not readily achievable through conventional heating methods.
Mechanistic Considerations
The fundamental reaction mechanisms in microwave-assisted synthesis are generally the same as those under conventional heating. However, the rapid and uniform heating provided by microwaves can lead to different product distributions or enhanced reaction rates due to thermal effects and, in some cases, specific non-thermal microwave effects. The key advantage lies in the efficient energy transfer directly to the polar molecules in the reaction mixture, leading to a rapid increase in temperature and overcoming activation energy barriers more effectively.
Experimental Protocol: Microwave-Assisted Synthesis of 4-substituted-7H-pyrrolo[2,3-d]pyrimidines
The following is a general procedure for the synthesis of 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives via a nucleophilic substitution reaction.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Substituted amine
-
Solvent (e.g., ethanol, DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and the desired substituted amine (1.1-1.5 equivalents).
-
Add the appropriate solvent to dissolve or suspend the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a set time (typically 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted-7H-pyrrolo[2,3-d]pyrimidine.
Performance Data
| Starting Material | Amine | Solvent | Time (min) | Yield (%) | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Ethanol | 20 | 85 | [4] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Morpholine | DMF | 15 | 92 | [4] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Benzylamine | Ethanol | 25 | 88 | [4] |
III. Green Chemistry Approaches: Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, with a focus on minimizing environmental impact and improving process safety.[10] The synthesis of pyrrolopyrimidines has benefited from these principles through the use of environmentally benign solvents like water, reusable catalysts, and solvent-free reaction conditions.[7][10]
The Role of β-Cyclodextrin as a Supramolecular Catalyst
β-Cyclodextrin, a cyclic oligosaccharide, has emerged as a versatile and eco-friendly catalyst for a variety of organic transformations.[10] Its unique structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows it to act as a microreactor in aqueous media. It can encapsulate nonpolar reactants within its cavity, bringing them into close proximity and facilitating the reaction, mimicking enzymatic catalysis.
Caption: Catalytic cycle of β-cyclodextrin in aqueous media.
Experimental Protocol: β-Cyclodextrin-Catalyzed Synthesis in Water
This protocol is a general representation of a β-cyclodextrin-catalyzed multi-component reaction for pyrrolopyrimidine synthesis in water.[10]
Materials:
-
Aldehyde (1 mmol)
-
6-aminouracil derivative (1 mmol)
-
Active methylene compound (1 mmol)
-
β-Cyclodextrin (10 mol%)
-
Water (10 mL)
Procedure:
-
In a round-bottom flask, dissolve β-cyclodextrin (0.1 mmol) in water (10 mL) with stirring.
-
To this solution, add the aldehyde (1 mmol), 6-aminouracil derivative (1 mmol), and the active methylene compound (1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C).
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the aqueous solution.
-
Collect the product by filtration, wash with water, and dry.
-
The aqueous filtrate containing β-cyclodextrin can be recovered and reused for subsequent reactions.
IV. Transition-Metal Catalyzed Synthesis: Precision and Versatility
Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[11][12] Palladium, copper, and rhodium catalysts have been successfully employed in the synthesis of pyrrolopyrimidines, often through cross-coupling reactions or C-H activation strategies.[13][14][15]
Mechanistic Overview: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions, are powerful methods for introducing substituents onto the pyrrolopyrimidine core.[16] The general catalytic cycle for a Suzuki coupling is depicted below.
Caption: General catalytic cycle for a Suzuki cross-coupling reaction.
The cycle begins with the oxidative addition of an organohalide (e.g., a chloropyrrolopyrimidine) to a Pd(0) complex. This is followed by transmetalation with an organoboron reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol: Copper-Catalyzed Synthesis of a Key Tofacitinib Intermediate
The following protocol describes a copper-catalyzed coupling reaction for the synthesis of a key intermediate of the JAK inhibitor, Tofacitinib.[13]
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Cyclopentylamine
-
3,3-diethoxy-1-propyne
-
Copper(I) iodide (CuI)
-
6-methylpicolinic acid
-
Potassium carbonate (K2CO3)
-
Sodium iodide (NaI)
-
Toluene
Procedure:
-
A Schlenk tube is charged with 5-bromo-2,4-dichloropyrimidine (1 equiv), CuI (0.1 equiv), 6-methylpicolinic acid (0.3 equiv), NaI (1 equiv), and K2CO3 (2 equiv) in toluene.
-
The tube is evacuated and backfilled with argon three times.
-
A solution of 3,3-diethoxy-1-propyne (1.2 equiv) in toluene is added.
-
The reaction mixture is heated at 110 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na2SO4, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrrolo[2,3-d]pyrimidine derivative.
V. Comparative Analysis and Future Outlook
The choice of a synthetic method for pyrrolopyrimidines is a multifactorial decision that depends on the desired substitution pattern, scale of the reaction, and available resources.
| Method | Key Advantages | Key Disadvantages | Scalability |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid access to diversity.[5][6] | Substrate scope can be limited, optimization can be complex. | Moderate to good, depending on the specific reaction. |
| Microwave-Assisted Synthesis | Significantly reduced reaction times, often higher yields, improved purity.[4][9] | Requires specialized equipment, potential for pressure build-up. | Generally good for lab-scale, can be challenging for large-scale production. |
| Green Chemistry Approaches | Environmentally friendly, use of non-toxic solvents and reusable catalysts.[10] | Reaction rates can be slower, catalyst separation may be required. | Potentially very good, especially with recoverable catalysts. |
| Transition-Metal Catalysis | High efficiency and selectivity, broad substrate scope, access to complex structures.[11][13] | Cost and toxicity of metal catalysts, need for inert atmosphere. | Can be excellent, but catalyst cost and removal are key considerations. |
Future Directions: The field of pyrrolopyrimidine synthesis continues to evolve, with a growing emphasis on the development of more sustainable and efficient methodologies. We anticipate further advances in C-H activation and functionalization, providing even more direct routes to complex derivatives. The integration of flow chemistry with these modern synthetic methods also holds great promise for improving the scalability and safety of pyrrolopyrimidine synthesis, particularly for industrial applications. Furthermore, the development of novel multi-component reactions with broader substrate scopes will continue to be a major driver of innovation in this field.
References
- Shaabani, A., Ghasemi, Z., & Maleki, A. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019).
- Shaabani, A., Ghasemi, Z., & Maleki, A. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
- Wang, L., Zheng, L., Kong, X., Zhang, W., Chen, G., & Wang, J. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 42-47. [Link]
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019).
- Sayed, A. I., Mohamed, M. S., Abd El-Hameed, R. H., & Fatahala, S. S. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1663. [Link]
- Siddiqui, Z. N., & Khan, K. (2015). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry, 39(11), 8560-8566. [Link]
- Wang, L., Zheng, L., Kong, X., Zhang, W., Chen, G., & Wang, J. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 42-47. [Link]
- Wang, L., Zheng, L., Kong, X., Zhang, W., Chen, G., & Wang, J. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 42-47. [Link]
- Siddiqui, Z. N., & Khan, K. (2015). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry, 39(11), 8560-8566. [Link]
- Shaabani, A., Ghasemi, Z., & Maleki, A. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019).
- Sayed, A. I., Mohamed, M. S., Abd El-Hameed, R. H., & Fatahala, S. S. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1663. [Link]
- Kumar, A., & Sharma, S. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Asian Journal of Chemistry, 35(9), 2235-2240. [Link]
- Shaabani, A., Ghasemi, Z., & Maleki, A. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019).
- Wang, L., Zheng, L., Kong, X., Zhang, W., Chen, G., & Wang, J. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 42-47. [Link]
- Sayed, A. I., Mohamed, M. S., Abd El-Hameed, R. H., & Fatahala, S. S. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1663. [Link]
- Wang, L., Zheng, L., Kong, X., Zhang, W., Chen, G., & Wang, J. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 42-47. [Link]
- Halskov, K. S., Witten, M. R., Hoang, G. L., Mercado, B. Q., & Ellman, J. A. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Organic Letters, 20(8), 2464–2467. [Link]
- Wang, L., Zheng, L., Kong, X., Zhang, W., Chen, G., & Wang, J. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 42-47. [Link]
- Halskov, K. S., Witten, M. R., Hoang, G. L., Mercado, B. Q., & Ellman, J. A. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Organic Letters, 20(8), 2464–2467. [Link]
- Shaabani, A., Ghasemi, Z., & Maleki, A. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
- Halskov, K. S., Witten, M. R., Hoang, G. L., Mercado, B. Q., & Ellman, J. A. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Organic Letters, 20(8), 2464–2467. [Link]
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019).
- Wang, L., Zheng, L., Kong, X., Zhang, W., Chen, G., & Wang, J. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 42-47. [Link]
- Janeba, Z., & Seela, F. (2006). Advances in the Synthesis of 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) 2'-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2',3'-Dideoxyribonucleosides. Current Organic Synthesis, 3(4), 423-442. [Link]
- Sayed, A. I., Mohamed, M. S., Abd El-Hameed, R. H., & Fatahala, S. S. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1663. [Link]
- Halskov, K. S., Witten, M. R., Hoang, G. L., Mercado, B. Q., & Ellman, J. A. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Organic Letters, 20(8), 2464–2467. [Link]
- Shaker, R. M., & Abdel-Moneim, A. M. (2018). Application of Arylglyoxals in Synthesis of Pyrrolo[2,3-d] pyrimidines via Multicomponent Reactions. Mini-Reviews in Organic Chemistry, 15(5), 374-386. [Link]
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019).
- Chen, J., & Li, X. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-diones by domino C–N coupling/hydroamination reactions. Tetrahedron Letters, 56(32), 4707-4710. [Link]
- Sayed, A. I., Mohamed, M. S., Abd El-Hameed, R. H., & Fatahala, S. S. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1663. [Link]
- Kumar, A., & Sharma, S. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Asian Journal of Chemistry, 35(9), 2235-2240. [Link]
- Shaabani, A., Ghasemi, Z., & Maleki, A. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
- Halskov, K. S., Witten, M. R., Hoang, G. L., Mercado, B. Q., & Ellman, J. A. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Organic Letters, 20(8), 2464–2467. [Link]
- Kumar, A., & Sharma, S. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Asian Journal of Chemistry, 35(9), 2235-2240. [Link]
- Gomez, L. F. R., et al. (2021). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 26(16), 4967. [Link]
- Halskov, K. S., & Ellman, J. A. (2016). Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. Organic letters, 18(15), 3894–3897. [Link]
- Kumar, A., & Sharma, S. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Asian Journal of Chemistry, 35(9), 2235-2240. [Link]
- Gomez, L. F. R., et al. (2021). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 26(11), 3192. [Link]
Sources
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 8. mdpi.com [mdpi.com]
- 9. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 4-Alkynylpyrrolo[2,3-d]pyrimidines by Palladium-Catalyzed Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Pyrrolopyrimidine Isomers in Oncological Research: Evaluating Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate Against its Well-Studied Counterparts
Introduction: The Privileged Pyrrolopyrimidine Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their ability to engage with a multitude of biological targets with high affinity and specificity.[1] Among these, the pyrrolopyrimidine scaffold, a fusion of a pyrrole and a pyrimidine ring, stands out as a "privileged" structure in medicinal chemistry.[2] Its various isomers, particularly the pyrrolo[2,3-d] and pyrrolo[3,2-d]pyrimidines, are recognized as potent kinase inhibitors and anticancer agents, owing in part to their structural resemblance to adenine, the core component of ATP.[3][4] This structural mimicry allows them to competitively bind to the ATP-binding sites of various kinases, which are often dysregulated in cancer.[4]
This guide provides a comparative analysis of a lesser-explored isomer, ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, with its more extensively studied and biologically validated isomeric counterparts. While the therapeutic potential of pyrrolo[1,2-c]pyrimidines is an emerging area of investigation, the profound anticancer activities of other pyrrolopyrimidine isomers provide a strong rationale for a thorough evaluation of this scaffold. We will delve into the known synthesis and properties of this compound and contrast them with the established biological performance of representative pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives. Furthermore, this guide will furnish detailed experimental protocols to empower researchers to conduct their own comparative studies and unlock the full potential of this versatile heterocyclic family.
Focus Compound: this compound
This compound is a bicyclic heteroaromatic compound with the chemical formula C₁₀H₁₀N₂O₂.[5] Its structure is characterized by a bridgehead nitrogen atom, a feature that distinguishes it from the more commonly studied pyrrolopyrimidine isomers.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 107407-80-7 | [5][6][7] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [5] |
| Molecular Weight | 190.2 g/mol | [5] |
At present, the biological activity of this compound is not extensively documented in publicly available literature. This knowledge gap presents a compelling opportunity for investigation, particularly given the demonstrated potency of its isomers in oncological applications.
Comparator Heterocyclic Compounds: Established Anticancer Activity
For a meaningful comparison, we will examine two well-characterized pyrrolopyrimidine isomers with demonstrated anticancer activity: a pyrrolo[2,3-d]pyrimidine derivative and a halogenated pyrrolo[3,2-d]pyrimidine.
Comparator 1: A Pyrrolo[2,3-d]pyrimidine Derivative with Potent Anticancer Activity
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, including EGFR and VEGFR, and have shown significant antitumor activities.[3] For the purpose of this guide, we will consider a representative compound from a series of substituted pyrrolo[2,3-d]pyrimidines that exhibited excellent anticancer activity against the MDA-MB-468 breast cancer cell line.[8]
Representative Biological Data (Comparator 1):
| Compound | Target Cell Line | IC₅₀ (µM/ml) | Source |
| Compound 8a | MDA-MB-468 | 6.17 | [8] |
| Doxorubicin (Standard) | MDA-MB-468 | Not specified, used as a reference | [8] |
The data indicates that this class of compounds possesses potent cytotoxic effects against breast cancer cells. The structure-activity relationship (SAR) studies within this series often reveal that specific substitutions on the pyrrolo[2,3-d]pyrimidine core are crucial for enhancing potency.[8]
Comparator 2: A Halogenated Pyrrolo[3,2-d]pyrimidine with Antiproliferative Effects
Halogenated pyrrolo[3,2-d]pyrimidine analogues have emerged as another promising class of anticancer agents.[9] These compounds have been shown to induce cell cycle arrest and exhibit potent antiproliferative activity in various cancer cell lines.[9]
Representative Biological Data (Comparator 2):
| Compound | Target Cell Line | EC₅₀ (µM) | Source |
| Halogenated Pyrrolo[3,2-d]pyrimidine Analog | Various Cancer Cell Lines | 0.83 - 7.3 | [9] |
The introduction of halogens into the pyrrolo[3,2-d]pyrimidine scaffold has been demonstrated to be a viable strategy for developing potent antiproliferative agents.[9]
Comparative Analysis: A Call for Experimental Validation
A direct, data-driven comparison of this compound with the aforementioned comparators is currently hampered by the lack of biological data for the former. However, we can logically frame a comparative analysis based on structural differences and the established importance of the pyrrolopyrimidine core.
The unique bridgehead nitrogen configuration in the pyrrolo[1,2-c]pyrimidine isomer likely influences its three-dimensional shape and electronic distribution compared to the planar systems of the pyrrolo[2,3-d] and pyrrolo[3,2-d] isomers. This could have significant implications for its binding affinity to kinase targets. The ethyl carboxylate moiety also provides a handle for further chemical modifications to explore structure-activity relationships.
To ascertain the therapeutic potential of this compound, a systematic experimental evaluation is paramount. The following sections provide detailed protocols for its synthesis and for the biological assays required to benchmark its performance against its well-characterized isomers.
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of the pyrrolo[1,2-c]pyrimidine core involves the reaction of 4-(pyridyl)pyrimidine isomers with corresponding N-ylides generated in situ.[6] For the specific synthesis of the title compound, a detailed protocol would need to be adapted from general methods for this class of compounds. A plausible synthetic route is outlined below.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and comparators) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
To investigate the mechanism of action, a kinase inhibition assay is crucial. This assay measures the ability of a compound to inhibit the activity of a specific kinase. [2]
Caption: General workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol (Luminescence-based):
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase enzyme, the test compound, and the kinase assay buffer. Allow a brief pre-incubation period.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate peptide. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves adding a reagent that converts ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The pyrrolopyrimidine scaffold is a cornerstone in the development of modern anticancer therapeutics, with the pyrrolo[2,3-d] and pyrrolo[3,2-d] isomers having well-established efficacy. This compound, with its distinct bridgehead nitrogen structure, represents an under-explored area with significant potential. While direct comparative data is currently unavailable, this guide provides the necessary framework and experimental protocols for a comprehensive evaluation.
By systematically synthesizing and screening this compound against a panel of cancer cell lines and relevant kinases, and comparing its performance to its well-characterized isomers, researchers can elucidate its therapeutic potential. The findings from such studies will not only shed light on the structure-activity relationships within the broader pyrrolopyrimidine family but could also pave the way for the development of a new class of potent and selective anticancer agents.
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Biosynth. (n.d.). This compound | 107407-80-7 | HEA40780.
- Abcam. (n.d.). MTT assay protocol.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34.
- Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 006-011.
- AbacipharmTech. (n.d.). This compound.
- ChemicalBook. (2025). This compound | 107407-80-7.
- Sigma-Aldrich. (n.d.). This compound.
- Rawal, R. K., et al. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 859-883.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- Beilstein-Institut. (n.d.). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry.
- Alanazi, A. S., et al. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Semantic Scholar.
- Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 006-011.
- ChemicalBook. (2025). 107407-80-7(this compound) Product Description.
- Dekhne, A. S., et al. (n.d.). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Princeton University Research.
- MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[2][10]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1234.
- Li, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691.
- Bentham Science. (n.d.). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry.
- Radi, S., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31.
- Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1649-1676.
- White, K., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem, 13(2), 148-154.
- MDPI. (n.d.). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Molecules.
- Semantic Scholar. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
Sources
- 1. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. This compound | 107407-80-7 [chemicalbook.com]
- 8. japsonline.com [japsonline.com]
- 9. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate and Its Analogs
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, a key heterocyclic scaffold, and its structurally related analogs. Understanding the nuances in NMR, IR, UV-Vis, and Mass Spectra is paramount for unambiguous structural elucidation, purity assessment, and the rational design of new chemical entities in medicinal chemistry. This document moves beyond a simple data repository to explain the causal relationships between molecular structure and spectral output, empowering researchers to interpret data with confidence.
Introduction to the Pyrrolo[1,2-c]pyrimidine Scaffold
The pyrrolo[1,2-c]pyrimidine core is a fused heterocyclic system of significant interest in drug discovery, forming the backbone of molecules with diverse pharmacological activities, including anticancer and antiviral properties.[1][2] this compound serves as a valuable synthetic intermediate and a foundational structure for library development.[3][4] Accurate and efficient characterization of this scaffold and its derivatives is the bedrock upon which successful drug development programs are built. Spectroscopic analysis provides a powerful, non-destructive suite of tools for this purpose.
This guide will focus on the parent molecule, This compound (1) , and compare its expected spectroscopic signature with three representative analogs designed to illustrate the effects of common structural modifications:
-
Analog A (Methyl Ester): Mthis compound
-
Analog B (Substituted Pyrrole Ring): Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
-
Analog C (Substituted Pyrimidine Ring): Ethyl 1-chloropyrrolo[1,2-c]pyrimidine-3-carboxylate
These analogs were chosen to demonstrate the predictable spectral shifts that occur upon changing the ester alkyl group and introducing electron-withdrawing substituents onto different parts of the aromatic core.
Comparative ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ), multiplicity, and coupling constants (J) of each signal provide a detailed map of the molecular structure.
Predicted ¹H NMR Spectra
The aromatic protons on the fused ring system are particularly diagnostic. The electron density differences between the pyrrole and pyrimidine rings, and the influence of the electron-withdrawing carboxylate group, result in a well-resolved set of signals.
-
Parent Compound (1): The protons on the pyrrolo[1,2-c]pyrimidine core are expected in the aromatic region (δ 6.0-9.0 ppm). The ethyl group will present as a characteristic quartet (CH₂) and triplet (CH₃), typically around δ 4.4 ppm and δ 1.4 ppm, respectively.[5]
-
Analog A (Methyl Ester): The most significant change will be the replacement of the ethyl quartet and triplet with a sharp singlet for the methyl group (O-CH₃), expected around δ 3.9 ppm. The signals for the heterocyclic core will remain largely unchanged.
-
Analog B (6-bromo): The introduction of a bromine atom on the pyrrole ring will cause a downfield shift for the adjacent protons due to its electron-withdrawing inductive effect. Furthermore, the proton at the 6-position will be absent, simplifying the splitting patterns of neighboring protons.
-
Analog C (1-chloro): Placing a chlorine atom on the pyrimidine ring will similarly deshield adjacent protons. The absence of the proton at the 1-position will alter the multiplicity of the remaining pyrimidine ring protons.
Predicted ¹³C NMR Spectra
¹³C NMR provides insight into the carbon skeleton. Key signals include the carbonyl carbon of the ester and the sp² carbons of the aromatic rings.
-
Parent Compound (1): The ester carbonyl (C=O) is expected around δ 165 ppm.[5] The aromatic carbons will resonate between δ 98-140 ppm.[6] The ethyl group carbons will appear upfield (CH₂ ~δ 61 ppm, CH₃ ~δ 14 ppm).[5]
-
Analog A (Methyl Ester): The primary difference will be the chemical shift of the ester alkyl carbon, with the methyl carbon appearing around δ 52 ppm.
-
Analog B (6-bromo): The carbon directly attached to the bromine (C6) will experience a significant shift. The exact shift is complex, but the electron-withdrawing effect will also influence the chemical shifts of other carbons throughout the ring system.
-
Analog C (1-chloro): The C1 carbon will be directly affected by the chlorine substituent, and its signal will shift accordingly. This substitution also electronically perturbs the other pyrimidine ring carbons.
Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shifts (δ ppm)
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| Parent (1) | ~8.6 (s, 1H), ~7.3 (d, 1H), ~6.6 (d, 1H), ~4.4 (q, 2H), ~1.4 (t, 3H) | ~165 (C=O), ~136-98 (Aromatic C), ~61 (O-CH₂), ~14 (CH₃) |
| Analog A | ~8.6 (s, 1H), ~7.3 (d, 1H), ~6.6 (d, 1H), ~3.9 (s, 3H) | ~165 (C=O), ~136-98 (Aromatic C), ~52 (O-CH₃) |
| Analog B | Signals for H5 and H7 shifted, H6 absent | C6 signal shifted, other aromatic signals perturbed |
| Analog C | Signals for H3 and H4 shifted, H1 absent | C1 signal shifted, other aromatic signals perturbed |
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is invaluable for identifying key functional groups based on their vibrational frequencies. For this series, the ester group and the aromatic C-H and C=C bonds are the most prominent features.
The defining characteristic of an ester in an IR spectrum is the intense C=O (carbonyl) stretching vibration, typically found between 1750-1715 cm⁻¹.[7][8] Additionally, two C-O stretching bands are expected in the 1300-1000 cm⁻¹ region.[8][9] Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring appear in the 1650-1430 cm⁻¹ region.[10]
-
Parent Compound (1): Expect a strong C=O stretch around 1720 cm⁻¹ (conjugated ester). Strong C-O stretches will be present between 1300-1100 cm⁻¹. Aromatic C=C and C-H stretches will also be visible.
-
Analog A (Methyl Ester): The IR spectrum will be very similar to the parent compound. Minor shifts in the C-O stretching region may be observed, but the dominant C=O stretch will be in a nearly identical position.
-
Analogs B and C (Halo-substituted): The core vibrations will be similar. The most notable, albeit subtle, change may be in the fingerprint region (below 1000 cm⁻¹), where C-Br and C-Cl stretching vibrations occur. These are often weak and can be difficult to assign definitively without pure reference spectra. The electronic effect of the halogens may slightly shift the C=O frequency, but this effect is generally small.
Table 2: Key Predicted IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (Ester) | C-O Stretch (Ester) | Aromatic C=C Stretch |
| Parent (1) | ~1720 (strong, sharp) | ~1300-1100 (two, strong) | ~1620-1450 (multiple, medium) |
| Analog A | ~1720 (strong, sharp) | ~1300-1100 (two, strong) | ~1620-1450 (multiple, medium) |
| Analog B | ~1725 (strong, sharp) | ~1300-1100 (two, strong) | ~1620-1450 (multiple, medium) |
| Analog C | ~1725 (strong, sharp) | ~1300-1100 (two, strong) | ~1620-1450 (multiple, medium) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated and aromatic systems. Benzene, for instance, shows three main absorption bands, and the presence of heteroatoms and substituents will shift the position (λ_max) and intensity (ε_max) of these bands.[11][12]
-
Parent Compound (1): The extended π-system of the pyrrolo[1,2-c]pyrimidine core will result in strong UV absorption. Multiple bands are expected, likely corresponding to π → π* transitions, with a primary λ_max above 250 nm.[13]
-
Analogs B and C (Halo-substituted): Halogen substituents typically act as auxochromes, causing a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). This is due to the interaction of the halogen's lone pair electrons with the aromatic π-system. Therefore, Analogs B and C are predicted to have a λ_max at a slightly longer wavelength than the parent compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. The fragmentation of pyrimidine derivatives is heavily influenced by the nature and position of substituents.[14][15]
-
Parent Compound (1): The molecular ion peak (M⁺) will be observed at m/z = 190.2. Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, loss of 45 Da) or the entire ester group as a radical. Cleavage of the pyrimidine ring itself is also a characteristic fragmentation process.[14][16]
-
Analog A (Methyl Ester): The molecular ion peak will be at m/z = 176.2. Fragmentation will involve the loss of the methoxy group (-OMe, loss of 31 Da).
-
Analog B (6-bromo): The molecular ion will appear as a characteristic doublet (M⁺ and M+2 peaks) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The molecular weight will be 268.1/270.1 g/mol .
-
Analog C (1-chloro): Chlorine also has two common isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. The molecular ion will appear as a doublet (M⁺ and M+2) with a ~3:1 intensity ratio, at m/z = 224.6/226.6.
Experimental Protocols
To ensure data reproducibility and validity, standardized acquisition protocols are essential.
General Spectroscopic Workflow
Caption: General workflow for spectroscopic analysis.
A. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: Bruker 400 MHz spectrometer (or equivalent).
-
¹H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters include a 30° pulse angle, 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 16 ppm.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically required.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
B. IR Spectroscopy Protocol
-
Sample Preparation: For solids, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk. For oils or low-melting solids, a thin film can be cast onto a salt plate (NaCl or KBr).
-
Instrument: Shimadzu FT-IR spectrophotometer (or equivalent).
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.
C. Mass Spectrometry Protocol
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).[14] ESI is common for confirming molecular weight ([M+H]⁺), while EI provides rich fragmentation data.[17]
-
Instrument: Shimadzu GCMS-QP-1000EX (for EI) or a Q-TOF instrument (for ESI).[14]
-
EI Parameters: Use a standard electron energy of 70 eV.[14]
-
Sample Infusion (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL range) and infuse into the source.
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the major fragment ions to deduce fragmentation pathways.
Conclusion
The spectroscopic comparison of this compound with its analogs reveals a set of predictable and interpretable patterns. Changes to the ester group are most evident in the upfield region of the ¹H and ¹³C NMR spectra. Substituents on the aromatic core alter the chemical shifts and coupling patterns of the ring protons and carbons, providing clear evidence of their position. While IR is primarily useful for confirming the ester functional group, UV-Vis and Mass Spectrometry offer complementary data on the electronic system and molecular formula, respectively. By understanding these fundamental structure-spectra correlations, researchers can confidently characterize novel derivatives within this important class of heterocyclic compounds.
References
- BenchChem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support Team. Accessed January 2024.
- de Petris, G., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(8), 1168-1178.
- Sharma, P., & Kumar, A. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society, 87(3), 341-345.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
- Li, Y., et al. (2006). A Theoretical Study of UV-Vis Absorption Spectra of Heterocyclic Aromatic Polymers. Chemical Journal of Chinese Universities, 27(1), 133-136.
- Zotova, E. E., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(11), 3584.
- Dîru, D., et al. (2020). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics, 39(10), 1848-1856.
- Chemistry Champss. (2023). UV Spectra of Aromatic & Heterocyclic Compound. YouTube.
- Kim, J., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128254.
- Narayan, E., Fu, L., & Gribble, G. W. (2007). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. Organic Preparations and Procedures International, 39(4), 400-405.
- Ahmad, A., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Asian Journal of Chemistry, 35(11), 2975-2979.
- Dr. Anil Kumar. (2022). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. YouTube.
- Al-Ostath, A. I., et al. (2023). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Current Bioactive Compounds, 19(11), 79-93.
- Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2133-2146.
- LibreTexts. (2021). 8.9: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
- Teotia, P., et al. (2017). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-2,5-bis(4-methoxybenzylidene)-N-(p-tolyl)thiazolidin-4-one. Journal of the Chilean Chemical Society, 62(1), 3379-3388.
- Biosynth. (n.d.).
- LibreTexts. (2020). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Thompson, H. W., & Torkington, P. (1945). Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society, 67(3), 429-432.
- El-Sayed, N. N. E., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(3), 1649-1663.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. University of Calgary Chemistry Department.
- Lystad, A. H., et al. (2023). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 28(12), 4787.
- Vitale, P., et al. (2020). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 120(17), 9395-9457.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Radi, M., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 26(11), 3290.
- El-Sayed, N. N. E., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. ResearchGate.
- PubChem. (n.d.). ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
- Patel, S. K., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 46-55.
- AbacipharmTech. (n.d.). This compound. AbacipharmTech. Accessed January 2024.
- ChemicalBook. (n.d.). This compound. ChemicalBook. Accessed January 2024.
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. article.sapub.org [article.sapub.org]
- 17. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of the Pyrrolopyrimidine Scaffold
The pyrrolopyrimidine nucleus, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, recognized for its significant therapeutic potential. This structural motif is present in a variety of compounds that have demonstrated a broad spectrum of biological activities, including anticancer properties. The versatility of the pyrrolopyrimidine core allows for substitutions at various positions, leading to a diverse chemical space for the development of novel therapeutic agents. This guide provides a comparative analysis of the cytotoxic effects of several key pyrrolopyrimidine derivatives, with a focus on understanding the structure-activity relationships that govern their anticancer potential.
While the specific cytotoxic profile of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is not extensively documented in publicly available literature, a comparative analysis of its structurally related isomers and derivatives provides valuable insights into the potential of this compound class. This guide will objectively compare the performance of representative pyrrolopyrimidine compounds, supported by experimental data from peer-reviewed studies, to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Analysis
The cytotoxic efficacy of various pyrrolopyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in this assessment. The following table summarizes the IC50 values for selected pyrrolopyrimidine derivatives, highlighting their potency and selectivity against different cancer cell types.
| Compound ID | Pyrrolopyrimidine Scaffold | Target Cancer Cell Line | IC50 (µM) | Noteworthy Mechanistic Insights | Reference |
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine | HeLa (Cervical Cancer) | 0.12 | Potent tubulin polymerization inhibitor, induces G2/M cell cycle arrest and apoptosis.[1] | [2] |
| SGC-7901 (Gastric Cancer) | 0.15 | [2] | |||
| MCF-7 (Breast Cancer) | 0.21 | [2] | |||
| Compound 8g | Tricyclic pyrrolo[2,3-d]pyrimidine | HT-29 (Colon Cancer) | 4.01 | Selective cytotoxicity against colon cancer cells.[3] | [3] |
| Compound 8f | Tricyclic pyrrolo[2,3-d]pyrimidine | HT-29 (Colon Cancer) | 4.55 | Selective cytotoxicity against colon cancer cells.[3] | [3] |
| Compound 10a | Pyrrolo[2,3-d]pyrimidine-urea derivative | PC3 (Prostate Cancer) | 0.19 | Induces apoptosis through the intrinsic pathway.[4][5] | [1][6] |
| Compound 10b | Pyrrolo[2,3-d]pyrimidine-urea derivative | MCF-7 (Breast Cancer) | 1.66 | Induces late apoptosis and cell cycle arrest.[4][5] | [1][6] |
| Compound 9e | Pyrrolo[2,3-d]pyrimidine-urea derivative | A549 (Lung Cancer) | 4.55 | Induces late apoptosis and cell cycle arrest in the G0/G1 phase.[4][5] | [1][6] |
| Condensed Pyrrolo[1,2-c]pyrimidines | Morpholino-pyrimidopyrrolopyrimidinones | HeLa (Cervical Cancer) | 0.21-1.99 | Potent and selective PI3Kα inhibitors. | [7] |
Expertise & Experience: Interpreting the Data
The presented data underscores the potent anticancer activity of the pyrrolopyrimidine scaffold, with several derivatives exhibiting low micromolar to nanomolar IC50 values. The choice of the heterocyclic core and the nature of the substituents play a crucial role in determining both the potency and the selectivity of these compounds.
For instance, the 1H-pyrrolo[3,2-c]pyridine derivative Compound 10t demonstrates remarkable potency across multiple cell lines, with its mechanism of action attributed to the inhibition of tubulin polymerization[1]. This is a well-validated target in cancer therapy, and the sub-micromolar activity of this compound highlights the potential of this specific scaffold. The tricyclic pyrrolo[2,3-d]pyrimidine derivatives 8g and 8f exhibit a more selective cytotoxic profile, with pronounced activity against the HT-29 colon cancer cell line[3]. This selectivity is a desirable attribute in drug development, as it may translate to a better therapeutic window with fewer off-target effects.
The pyrrolo[2,3-d]pyrimidine-urea derivatives 10a , 10b , and 9e showcase the impact of specific functional groups on cytotoxic activity and mechanism. These compounds induce apoptosis, a form of programmed cell death, which is a key mechanism for eliminating cancerous cells[4][5]. The potent activity of Compound 10a against prostate cancer cells, with an IC50 value of 0.19 µM, is particularly noteworthy[4][5].
Finally, the development of condensed pyrrolo[1,2-c]pyrimidines as PI3Kα inhibitors points to another promising therapeutic avenue for this class of compounds. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, and inhibitors of this pathway are of significant clinical interest. The nanomolar potency of some of these derivatives against PI3Kα and their corresponding cytotoxicity against HeLa cells underscore the potential of the pyrrolo[1,2-c]pyrimidine scaffold in targeted cancer therapy.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies commonly employed in the evaluation of these compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells[8].
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time should be optimized for each cell line and compound.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[9].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT assay for determining cell viability.
Annexin V Apoptosis Assay
The Annexin V assay is a widely used method for detecting apoptosis by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells[2][6]. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised[6].
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Conclusion and Future Directions
The pyrrolopyrimidine scaffold represents a highly promising framework for the development of novel anticancer agents. The diverse cytotoxic profiles and mechanisms of action observed for different isomers and derivatives highlight the importance of continued structure-activity relationship studies. While direct cytotoxic data for this compound remains to be elucidated, the potent activities of its structural relatives, particularly those targeting tubulin polymerization, apoptosis induction, and key signaling pathways like PI3K, provide a strong rationale for its further investigation.
Future research should focus on the systematic evaluation of a broader range of pyrrolo[1,2-c]pyrimidine derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their optimization and potential clinical translation. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations with high scientific integrity.
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302869.
- Song, B., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d]pyrimidine Derivatives. Molecules, 28(14), 5441.
- Kılıç-Kurt, Z., et al. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1583-1597.
- Kılıç-Kurt, Z., et al. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Bentham Science Publishers.
- Ibrahim, H. S., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. European Journal of Medicinal Chemistry, 103, 52-65.
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
Sources
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of the synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate.
An In-depth Guide to the Reproducible Synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate: A Comparative Analysis
Introduction
The pyrrolo[1,2-c]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of various biologically active compounds. Its unique electronic properties and structural rigidity make it a sought-after target for drug development professionals. This guide focuses on the reproducible synthesis of a key derivative, this compound, providing a comparative analysis of the most effective and reliable synthetic strategies. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer insights into the causality of experimental choices, ensuring scientific integrity and enabling researchers to make informed decisions for their synthetic campaigns.
The successful and reproducible synthesis of this target molecule hinges on the efficient construction of the bicyclic ring system. Historically, methods such as the Chichibabin reaction were employed, but these often suffered from harsh conditions and low yields.[1][2] Modern synthetic chemistry offers more elegant and high-yielding alternatives. This guide will compare two prominent contemporary methods: the direct one-pot synthesis using ethyl isocyanoacetate and an alternative high-yield approach using tosylmethyl isocyanide (TosMIC).
Comparative Analysis of Primary Synthetic Routes
The most effective modern syntheses of the pyrrolo[1,2-c]pyrimidine core originate from pyrrole-2-carboxaldehyde. The choice of the C1 synthon for the pyrimidine ring construction is the critical differentiating factor between the primary reproducible methods.
Route A: Direct One-Pot Synthesis via Ethyl Isocyanoacetate Cyclocondensation
This method stands as the most direct and efficient pathway to this compound. It involves a base-mediated condensation reaction between a pyrrole-2-carboxaldehyde derivative and ethyl isocyanoacetate.[1][3] This approach is highly valued for its operational simplicity and direct installation of the desired ester functionality at the C-3 position.
Causality and Mechanistic Insight: The reaction proceeds through an initial base-catalyzed deprotonation of the α-carbon of ethyl isocyanoacetate, creating a potent nucleophile. This attacks the electrophilic carbonyl carbon of pyrrole-2-carboxaldehyde. The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen of the pyrrole ring attacks the isocyano carbon. A subsequent elimination and aromatization sequence yields the stable pyrrolo[1,2-c]pyrimidine ring system. The choice of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), is crucial to prevent side reactions and promote the desired cyclization cascade.[3]
Caption: Mechanism of Isocyanoacetate Cyclocondensation.
Route B: The TosMIC Approach - A High-Yield Alternative
An alternative and often higher-yielding method for constructing the core pyrrolo[1,2-c]pyrimidine ring involves the use of tosylmethyl isocyanide (TosMIC).[1][4][5] This reaction, analogous to Route A, condenses pyrrole-2-carboxaldehyde with TosMIC to afford a 3-tosylpyrrolo[1,2-c]pyrimidine.
Expertise & Experience: While this route does not directly yield the target ester, it is a critical point of comparison for reproducibility. Field experience shows that the initial cyclocondensation with TosMIC is often more robust and less sensitive to substrate variations, frequently resulting in higher yields for the core structure compared to the isocyanoacetate method.[1] However, this advantage is offset by the need for a subsequent, and sometimes challenging, desulfonylation step to remove the tosyl group.[4][5] To arrive at the final target, one would then need to perform a C-H functionalization at the 3-position, adding complexity and steps to the overall synthesis.
Trustworthiness of the Method: The TosMIC reaction is a well-established, self-validating system for the formation of various heterocyclic rings. The tosyl group acts as both a powerful activating group for the initial cyclization and a stable protecting group. Its removal, typically with reducing agents like Na/Hg amalgam or LiAlH4-NiCl2, is well-documented, though yields can be variable.[4]
Comparative Data Summary
The choice between these routes depends on the specific goals of the researcher: speed and directness versus potentially higher initial yields for the core scaffold.
| Parameter | Route A: Ethyl Isocyanoacetate | Route B: TosMIC Approach |
| Key Reagents | Pyrrole-2-carboxaldehyde, Ethyl Isocyanoacetate, Base (DBU) | Pyrrole-2-carboxaldehyde, TosMIC, Base (K2CO3, DBU) |
| Product | Directly forms the target compound | Forms 3-Tosylpyrrolo[1,2-c]pyrimidine |
| Number of Steps | 1 (One-pot) | 2+ (Cyclization + Desulfonylation + Esterification) |
| Reported Yield | Moderate to Good (e.g., 33-69%)[1][3] | High for cyclization (e.g., 76-88%), variable for desulfonylation[1][4][5] |
| Advantages | Direct, fewer steps, operational simplicity. | Often higher yield for the core ring formation, robust reaction. |
| Disadvantages | Can have lower yields compared to the TosMIC cyclization. | Indirect, requires additional steps, desulfonylation can be low-yielding. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and expected outcomes.
Protocol 1: Synthesis of this compound (Route A)
This protocol is adapted from the procedure described by Suzuki et al. for the methyl ester analog.[3]
-
Reaction Setup: To a solution of 1,8-Diazabicycloundec-7-ene (DBU) (1.3 equivalents) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Argon), add a mixture of pyrrole-2-carboxaldehyde (1.0 equivalent) and ethyl isocyanoacetate (1.0 equivalent) dissolved in THF dropwise.
-
Reaction Conditions: Maintain the reaction temperature at 40-45 °C with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Upon completion, cool the mixture and add a 10% aqueous acetic acid solution to neutralize the DBU. Remove the THF under reduced pressure.
-
Extraction: Extract the resulting residue with ethyl acetate. The organic layer should then be washed with 5% hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure product.[1]
Protocol 2: Synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidine (Route B - Step 1)
This protocol is based on the general procedure for TosMIC cyclocondensation.[1][4]
-
Reaction Setup: In a flask, suspend potassium carbonate (K2CO3) (2.0 equivalents) in methanol.
-
Reagent Addition: Add a solution of pyrrole-2-carboxaldehyde (1.0 equivalent) and TosMIC (1.05 equivalents) in methanol to the suspension.
-
Reaction Conditions: Reflux the mixture with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials (typically 4-6 hours).
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude 3-tosylpyrrolo[1,2-c]pyrimidine can be further purified by recrystallization (e.g., from ethanol) to yield the pure intermediate.
Visualization of Synthetic Workflow
Caption: Comparative workflow for the synthesis of the target compound.
Conclusion and Recommendation
For researchers and drug development professionals aiming for the direct and reproducible synthesis of this compound, Route A (Direct Synthesis via Ethyl Isocyanoacetate Cyclocondensation) is the superior and recommended method. Its primary advantage lies in its operational simplicity and efficiency, delivering the target molecule in a single, well-defined step. While the initial cyclization yield may sometimes be lower than the TosMIC alternative, the avoidance of multiple subsequent steps (desulfonylation and re-functionalization) makes it more time- and resource-efficient, and ultimately more reproducible for achieving the final desired product. The TosMIC route remains a valuable strategy for creating the core unsubstituted ring system or for analogs where direct esterification is problematic, but it is a less direct path to the specific title compound.
References
- Minguez, J. M., Vaquero, J. J., Alvarez-Builla, J., Castaño, O., & Andrés, J. L. (1999). Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides. The Journal of Organic Chemistry, 64(21), 7788-7801. [Link]
- Narayan, E., Fu, L., & Gribble, G. W. (2021). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. HETEROCYCLES, 103(1), 476. [Link]
- Rapoport, H., & Wong, J. L. (1965). The Synthesis of Pyrrolo[1,2-c]pyrimidine (6-Azapyrrocoline). The Journal of Organic Chemistry, 30(7), 2341-2345. [Link]
- Alajarín, M., Cabrera, J., Pastor, A., Sánchez-Andrada, P., & Orenes, R. A. (2012). Synthesis and Reactivity of PyPy Carbenes. Organometallics, 31(21), 7513-7521. [Link]
- Suzuki, M., Miyoshi, M., & Matsumoto, K. (1976). Synthesis of heterocyclic compounds using isocyano compounds. 1. A novel synthesis of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid. The Journal of Organic Chemistry, 41(5), 855-856. [Link]
Sources
A Comparative Guide to the Cross-Reactivity Profile of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
The pyrrolo[1,2-c]pyrimidine scaffold is a recognized pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to compete for the ATP-binding site of numerous kinases, making it a privileged structure for targeted therapies.[1] However, this same feature presents a significant challenge: the potential for off-target binding and cross-reactivity. Due to the structural similarity of ATP-binding sites across the human kinome, achieving selectivity is a primary hurdle in the development of safe and effective kinase inhibitors.[3][4] Unintended interactions can lead to adverse effects and toxicity, underscoring the necessity of comprehensive cross-reactivity profiling.
This guide focuses on Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, a representative of this chemical class. We will explore a systematic workflow for characterizing its selectivity profile, compare its hypothetical performance against other kinase inhibitors, and provide the methodologies required to generate such critical data.
Experimental Strategy: A Multi-tiered Approach to Defining Specificity
A robust assessment of cross-reactivity is not a single experiment but a staged process. The goal is to move from a broad screen of potential interactions to a more focused validation of biologically relevant off-targets. An efficient and cost-effective strategy involves a tiered approach.[5]
Figure 1: A tiered workflow for assessing the cross-reactivity of a small molecule inhibitor.
This workflow begins with a broad, high-throughput screen to identify potential off-targets. Hits from this initial screen are then subjected to more rigorous quantitative analysis to determine their potency. Finally, cellular assays are employed to confirm that the observed interactions are relevant in a biological context.[3]
Comparative Data Analysis
To illustrate the importance of this process, consider the following hypothetical cross-reactivity data for this compound compared to two other well-characterized kinase inhibitors.
| Kinase Target | This compound (IC50, nM) | Compound X (Known Multi-Kinase Inhibitor) (IC50, nM) | Compound Y (Highly Selective Inhibitor) (IC50, nM) |
| Primary Target (e.g., FMS Kinase) | 30 | 25 | 15 |
| Off-Target 1 (e.g., FLT3) | 420 | 50 | >10,000 |
| Off-Target 2 (e.g., c-MET) | 850 | 75 | >10,000 |
| Off-Target 3 (e.g., VEGFR2) | 1,500 | 15 | >10,000 |
| Off-Target 4 (e.g., EGFR) | >10,000 | 250 | >10,000 |
| Off-Target 5 (e.g., CDK2) | >10,000 | 1,200 | >10,000 |
This data is illustrative and based on the profiles of similar pyrrolopyrimidine compounds.[6][7]
From this comparison, we can infer that this compound demonstrates a greater degree of selectivity compared to the multi-kinase inhibitor (Compound X) but may have some liabilities at higher concentrations against related kinases like FLT3 and c-MET. Compound Y represents an ideal, highly selective inhibitor. This type of data is crucial for guiding further optimization and predicting potential side effects.
Key Experimental Protocols
1. Primary Screening: Competitive Binding Assay
Competitive binding assays are a powerful tool for initial screening as they measure the direct interaction between an inhibitor and a kinase, independent of enzymatic activity.[8]
Figure 2: Principle of a competitive binding assay.
Protocol:
-
Immobilization: Covalently attach a broad-spectrum, immobilized ligand to the surface of a solid support (e.g., a multi-well plate or beads). This ligand is designed to bind to the ATP-binding site of a wide range of kinases.
-
Kinase Incubation: Add a panel of purified kinases (one per well/reaction) to the immobilized ligand.
-
Competition: Introduce this compound at a fixed, high concentration (e.g., 10 µM).
-
Detection: Quantify the amount of kinase that remains bound to the immobilized ligand. A decrease in the amount of bound kinase compared to a vehicle control indicates that the test compound has displaced it.
-
Data Analysis: Express the results as the percentage of kinase displaced by the test compound.
2. Cellular Confirmation: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that confirms target engagement within intact cells.[9][10] The principle is that a protein becomes more thermally stable when bound to a ligand.[11][12]
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[11]
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody (e.g., via Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[13]
Conclusion and Future Directions
The cross-reactivity profile of this compound, like any small molecule inhibitor, is a critical determinant of its therapeutic potential. The systematic approach outlined in this guide, combining broad biochemical screening with targeted cellular validation, provides a robust framework for its evaluation. The illustrative data highlights the importance of comparing a new chemical entity against established benchmarks to understand its relative selectivity. For this compound, further studies should focus on quantifying the IC50 values for the identified off-targets and investigating the functional consequences of these interactions in relevant cellular models. This comprehensive understanding is essential for advancing promising compounds through the drug development pipeline.
References
- Bamborough, P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.
- Fedorov, O., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
- Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- El-Adl, K., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
- Jarzab, A., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Pär Nordlund Lab. (n.d.). CETSA. Pär Nordlund Lab.
- Alotaibi, A. A., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed.
- Van den Eynde, T., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. NIH.
- Reddy, T. S., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- Dekhne, A. S., et al. (2022). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Princeton University.
- Zhang, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.
- Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed.
- Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.
- Creative Biolabs. (n.d.). SIAT® Competition Binding Assay Service. Creative Biolabs.
- Sartorius. (n.d.). Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry. Sartorius.
- Wójcik, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- ResearchGate. (2009). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
- Bîcu, E., et al. (2012). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journals.
- Schmidt, D., et al. (2016). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. NIH.
- Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.
- Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate.
- AbacipharmTech. (n.d.). This compound. AbacipharmTech.
- Al-Ostoot, F. H., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central.
- Forró, E., & Fülöp, F. (2017). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. ResearchGate.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. news-medical.net [news-medical.net]
A Comparative Guide to Pyrrolo[1,2-a]pyrimidine and Pyrrolo[1,2-c]pyrimidine Scaffolds for Drug Discovery
Executive Summary
The pyrrolopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Among the various isomeric forms, the pyrrolo[1,2-a]pyrimidine and pyrrolo[1,2-c]pyrimidine systems represent two distinct classes with unique synthetic challenges and divergent biological profiles. This guide provides an in-depth comparative analysis of these two scaffolds, designed for researchers, medicinal chemists, and drug development professionals. We will dissect their synthetic accessibility, explore their physicochemical and reactive properties, and contrast their documented biological activities, supported by experimental protocols and quantitative data. Our objective is to furnish a comprehensive resource that not only delineates the current state of knowledge but also illuminates future opportunities for therapeutic innovation based on these versatile N-heterocycles.
Introduction to the Isomeric Pyrrolopyrimidine Systems
Pyrrolopyrimidines are bicyclic heteroaromatic compounds resulting from the fusion of a pyrrole ring to a pyrimidine ring.[2] This fusion can occur in several ways, leading to different isomers with distinct electronic distributions and three-dimensional shapes. The arrangement of the nitrogen atoms and the position of the ring fusion are critical determinants of the molecule's chemical behavior and its ability to interact with biological targets. This guide focuses on two specific "bridgehead nitrogen" isomers: pyrrolo[1,2-a]pyrimidine and pyrrolo[1,2-c]pyrimidine.
The Pyrrolo[1,2-a]pyrimidine Scaffold
In the pyrrolo[1,2-a]pyrimidine system, the pyrrole ring is fused across the N1 and C6 positions of the pyrimidine ring. This arrangement results in a 5/6 fused system with a bridgehead nitrogen atom at position 9. This scaffold is found in a variety of synthetic compounds investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3]
The Pyrrolo[1,2-c]pyrimidine Scaffold
Conversely, the pyrrolo[1,2-c]pyrimidine scaffold involves the fusion of a pyrrole ring across the N1 and C2 positions of the pyrimidine ring, creating a different 5/6 bicyclic system with a bridgehead nitrogen at position 8.[4] While sharing the same molecular formula as its [1,2-a] counterpart, this subtle change in connectivity significantly alters its chemical properties and, consequently, its synthetic routes and biological potential.[5]
Rationale for Comparison
A direct comparison between these two isomers is crucial for medicinal chemists. Understanding the synthetic accessibility, stability, and reactivity of each core allows for more rational design of compound libraries. Furthermore, comparing their biological activities can reveal how the placement of the non-bridgehead nitrogen atom influences target engagement and pharmacological outcomes.
Figure 1: Structural comparison of pyrrolo[1,2-a]pyrimidine and pyrrolo[1,2-c]pyrimidine isomers.
Comparative Synthesis Strategies
The synthetic routes to these two scaffolds are notably different, dictated by the distinct connectivity of their ring systems.
Synthesis of Pyrrolo[1,2-a]pyrimidines
Modern synthetic efforts towards the pyrrolo[1,2-a]pyrimidine core often leverage elegant cascade or domino reactions to construct the bicyclic system efficiently.
Key Methodology: Domino Ring-Closure and Retro-Diels-Alder (RDA) Reaction
A highly effective strategy involves a domino ring-closure of 2-aminonorbornene hydroxamic acids with various reagents, followed by a microwave-induced retro-Diels-Alder (RDA) reaction.[3][6] The causality behind this choice is twofold: the initial domino reaction rapidly builds molecular complexity to form a tetracyclic intermediate, and the subsequent RDA reaction serves as a clean, high-temperature method to release the desired planar pyrrolopyrimidine by extruding cyclopentadiene. Microwave irradiation is critical for the RDA step, as it provides rapid and uniform heating to the high temperatures (240-250 °C) required to overcome the reaction's activation energy in a short timeframe (20 minutes), minimizing degradation.[3]
Figure 2: Workflow for the synthesis of pyrrolo[1,2-a]pyrimidines via a Domino/RDA strategy.
This protocol is adapted from the microwave-assisted synthesis reported by Pápai et al.[3]
-
Domino Reaction: In a suitable reaction vessel, dissolve the starting 2-aminonorbornene hydroxamic acid derivative and a slight excess of the appropriate aldehyde or ketone (e.g., 2-formylbenzoic acid) in a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Heat the mixture at 100 °C for 1 hour to facilitate the domino ring-closure, forming the tetracyclic intermediate.[6]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and purify the tetracyclic intermediate by column chromatography on silica gel.
-
Retro-Diels-Alder Reaction: Dissolve the purified tetracyclic intermediate (e.g., 50 mg, 0.19 mmol) in 1,2-dichlorobenzene (DCB, 2 mL) in a 10 mL sealed microwave reaction vial.
-
Irradiate the solution in a microwave reactor at 240-250 °C for 20 minutes with a maximum power of 300 W.[3]
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (eluent: Ethyl Acetate) to yield the final pyrrolo[1,2-a]pyrimidine product.
Synthesis of Pyrrolo[1,2-c]pyrimidines
The synthesis of the pyrrolo[1,2-c]pyrimidine core often relies on building the pyrrole ring onto a pre-existing pyrimidine or pyrimidine precursor.
Key Methodology: 1,3-Dipolar Cycloaddition
A prevalent and powerful method is the 1,3-dipolar cycloaddition reaction of pyrimidinium N-ylides with various dipolarophiles (e.g., activated alkynes).[7][8] This approach is mechanistically elegant. First, a suitable pyrimidine derivative is quaternized to form a pyrimidinium salt. In the presence of a base (or a solvent like 1,2-epoxybutane that acts as an acid scavenger), an N-ylide is generated in situ. This highly reactive 1,3-dipole then readily undergoes a cycloaddition with an electron-deficient alkyne, constructing the fused pyrrole ring in a single, often highly regioselective, step.[7]
Figure 3: Workflow for the synthesis of pyrrolo[1,2-c]pyrimidines via 1,3-Dipolar Cycloaddition.
This protocol is based on the procedure described by Mangalagiu et al.[7]
-
Quaternization: Synthesize the required pyrimidinium bromide salt by reacting the starting pyrimidine (e.g., 4-(2-pyridyl)pyrimidine) with a suitable alkylating agent (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one) in a solvent like acetone under reflux.
-
Cycloaddition: In a round-bottom flask, suspend the pyrimidinium bromide (3 mmol) and the acetylenic dipolarophile (3.5 mmol) in 1,2-epoxybutane (20 mL).
-
Stir the mixture under reflux for 24 hours. The 1,2-epoxybutane serves as both the solvent and the acid scavenger to generate the ylide in situ.
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
The product often precipitates from the reaction mixture. If so, add ethanol to enhance precipitation and collect the solid by filtration.
-
Further purify the product by recrystallization from ethanol or by column chromatography on alumina (Al₂O₃) using dichloromethane as the eluent.
Physicochemical Properties and Chemical Reactivity
While both isomers share the same molecular formula (C₇H₆N₂), their structural differences lead to distinct physicochemical properties.[4][9]
Table 1: Comparison of Physicochemical Properties
| Property | Pyrrolo[1,2-a]pyrimidine | Pyrrolo[1,2-c]pyrimidine | Reference(s) |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ | [4][9] |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol | [4][9] |
| CAS Number | 274-66-8 | 274-43-1 | [4][9] |
| Reactivity | Susceptible to electrophilic substitution on the pyrrole ring. | Reactivity influenced by the non-bridgehead nitrogen; undergoes electrophilic substitution, metalation, and quaternization. | [3][5] |
The reactivity of the pyrrolo[1,2-c]pyrimidine system has been investigated through ab initio calculations, which informed experimental studies.[5] These studies revealed that the system can undergo electrophilic substitution, addition of organolithium reagents, and metalation with strong bases like LDA, followed by reaction with electrophiles. Quaternization occurs at the non-bridgehead nitrogen, which is a key step in forming the azomethine ylides used in cycloaddition reactions.[5] The pyrrolo[1,2-a]pyrimidine system is also an electron-rich heterocycle, with reactivity generally directed towards the pyrrole portion of the molecule.
Biological Activities and Therapeutic Applications
The broader class of pyrrolopyrimidines is well-regarded for its wide spectrum of biological activities.[1][3] However, specific and directly comparative data between the [1,2-a] and [1,2-c] isomers are less common, with many studies focusing on the more "purine-like" isomers such as pyrrolo[2,3-d]pyrimidines.[2][10][11]
Pyrrolo[1,2-a]pyrimidine Derivatives
Derivatives of this scaffold have been reported to possess a range of biological activities, including:
-
Antitumor: Certain derivatives have shown cytotoxic effects against various cancer cell lines.[3]
-
Antimicrobial: Antibacterial and antifungal properties have been noted.[3]
-
Anti-inflammatory: Activity in inflammation-related assays has been observed.[3]
-
Kinase Inhibition: The general pyrrolopyrimidine scaffold is a known hinge-binding motif for many protein kinases, and derivatives are explored as inhibitors in cancer therapy.[11][12]
Pyrrolo[1,2-c]pyrimidine Derivatives
The biological profile of the pyrrolo[1,2-c]pyrimidine scaffold is less extensively documented in the literature compared to its isomers. However, its structural novelty makes it an attractive target for discovery programs.
-
Luminescent Properties: Some newly synthesized derivatives have been noted for their fluorescence, suggesting potential applications in bio-imaging or as molecular probes.[7]
-
Anticancer Potential: As aza-analogues of indolizines, which have documented biological relevance, the pyrrolo[1,2-c]pyrimidine core is a logical starting point for anticancer drug design.[5] The biological properties of many newly reported derivatives are currently under active investigation.[7]
Comparative Analysis of Biological Profiles
Direct, head-to-head comparisons of optimized derivatives from both scaffolds against the same biological targets are scarce in the published literature. This represents a significant knowledge gap and an opportunity for future research. The available data is often fragmented, focusing on a single scaffold within a given study.
Table 2: Representative Biological Activities of Pyrrolopyrimidine Isomers (Note: This table includes data from various pyrrolopyrimidine isomers to illustrate the scaffold's potential, as directly comparable data for [1,2-a] vs. [1,2-c] is limited.)
| Compound Class | Specific Derivative Example | Biological Target / Assay | Reported Activity (IC₅₀) | Reference(s) |
| Pyrrolo[2,3-d]pyrimidine | (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine | HT-29 Colon Cancer Cell Line | 4.01 ± 0.20 µM | [10] |
| Pyrrolo[2,3-d]pyrimidine | Tricyclic Derivative 6a | HeLa Cervical Cancer Cell Line | 6.55 ± 0.31 µM | [10] |
| Pyrrolo[2,3-d]pyrimidine | Endoperoxide Hybrid E2 | CDK6/Cyclin D3 Kinase | 6.1 nM | [12] |
| Pyrrolo[2,3-d]pyrimidine | Endoperoxide Hybrid E2 | T47D Breast Cancer Cell Line | 0.42 ± 0.03 µM | [12] |
The data in Table 2, while focused on the more studied pyrrolo[2,3-d]pyrimidine isomer, underscores the therapeutic potential inherent in the fused pyrrolopyrimidine framework. The potent, low-micromolar to nanomolar activities achieved highlight the value of this scaffold in targeting cancer cell proliferation and key enzymatic pathways like cyclin-dependent kinases. This success strongly suggests that a more thorough investigation into the less-explored [1,2-a] and [1,2-c] isomers could uncover novel agents with unique activity profiles.
Conclusion and Future Outlook
The pyrrolo[1,2-a]pyrimidine and pyrrolo[1,2-c]pyrimidine scaffolds, while isomeric, are distinct chemical entities with unique synthetic pathways and potential therapeutic applications. The [1,2-a] isomer is accessible through sophisticated domino and rearrangement reactions, and its derivatives have shown promise in antimicrobial and anticancer research. The [1,2-c] isomer, synthesized effectively via 1,3-dipolar cycloadditions, remains a more nascent field of study, representing fertile ground for the discovery of novel bioactive molecules.
The primary takeaway for drug development professionals is the clear divergence in synthetic strategy required for each core, which will dictate the feasibility and design of compound libraries. A significant opportunity lies in the systematic biological evaluation of the pyrrolo[1,2-c]pyrimidine scaffold and the direct comparative screening of both isomeric series against a broad panel of therapeutic targets, particularly protein kinases. Such studies are essential to fully unlock the potential of these versatile heterocyclic systems in modern drug discovery.
References
- Pápai, B., et al. (2017). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules, 22(4), 636. [Link]
- Mangalagiu, I. I., et al. (2011). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry, 7, 1373–1379. [Link]
- Pápai, B., et al. (2017). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol.
- Díez-Varga, A., et al. (2020). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics, 39(22), 4038–4047. [Link]
- Mangalagiu, I. I., et al. (2011). Synthesis of Pyrrolo[1,2-c]pyrimidines.
- García-García, P., et al. (2020). Synthesis of Fluorescent Pyrrolo[1,2-a]pyrimidines from Fischer Carbene Complexes as Building Blocks. The Journal of Organic Chemistry, 85(13), 8452–8464. [Link]
- Alvarez-Builla, J., et al. (1998). Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides. The Journal of Organic Chemistry, 63(22), 7753–7761. [Link]
- Wong, J. L., Brown, M. S., & Rapoport, H. (1965). The Synthesis of Pyrrolo[1,2-c]pyrimidine (6-Azapyrrocoline). The Journal of Organic Chemistry, 30(8), 2708–2712. [Link]
- De Coen, L. M., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 80–139. [Link]
- De Coen, L. M., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. PubMed. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12365414, Pyrrolo[1,2-a]pyrimidine. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11040679, Pyrrolo[1,2-c]pyrimidine. [Link]
- Al-Tel, T. H., et al. (2023).
- Al-Ostath, A. A., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 15(2), 263-288. [Link]
- Zhang, Y., et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. [Link]
- Al-Otaibi, F. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[1,2-c]pyrimidine | C7H6N2 | CID 11040679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolo[1,2-a]pyrimidine | C7H6N2 | CID 12365414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 12. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Purity Confirmation of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory checkpoint but the bedrock of safety and efficacy. For novel heterocyclic compounds like Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, establishing a robust, validated analytical method is paramount. This guide provides an in-depth, scientifically grounded approach to purity confirmation using High-Performance Liquid Chromatography (HPLC), contextualized by a comparative analysis with alternative analytical technologies. As your Senior Application Scientist, my objective is to explain not just the how, but the critical why behind each methodological choice.
The Central Role of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity and impurity analysis in the pharmaceutical industry.[1][2] Its versatility in handling non-volatile and thermally labile compounds makes it particularly suitable for complex heterocyclic molecules like this compound.[3][4] The primary methodology employed is Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.[5][6][7] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, causing more hydrophobic molecules to be retained longer on the column.[6][8]
A Validated HPLC Method for this compound
The development of a stability-indicating HPLC method—one that can resolve the API from its potential impurities and degradation products—is a multi-step process grounded in the principles of analytical chemistry and guided by regulatory standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]
Experimental Protocol: HPLC-DAD Purity Method
This protocol outlines a robust starting point for the purity analysis of this compound.
1. Analyte & Sample Preparation:
-
Analyte: this compound (CAS: 107407-80-7).[12]
-
Rationale: Understanding the analyte's structure is key. The pyrrolo[1,2-c]pyrimidine core possesses nitrogen atoms that can be protonated.[13] The ethyl ester group adds non-polar character. This dual nature makes RP-HPLC an ideal choice.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL. The diluent should be compatible with the mobile phase to ensure good peak shape.[14]
2. Chromatographic Conditions:
-
Rationale for Selection: The goal is to achieve a baseline separation between the main peak and all potential impurities. A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime. The use of a C18 column provides a versatile hydrophobic stationary phase suitable for a wide range of molecules.[1][15] The acidic mobile phase (0.1% Phosphoric Acid) ensures that the nitrogen atoms on the heterocyclic ring are consistently protonated, leading to sharper, more symmetrical peaks.[13] A Diode Array Detector (DAD) is selected for its ability to monitor multiple wavelengths simultaneously and to perform peak purity analysis.[16][17]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-32 min: 80-20% B; 32-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD), 254 nm for quantification, spectral scan from 200-400 nm |
| Injection Volume | 10 µL |
The Imperative of a Stability-Indicating Method: Forced Degradation
To ensure the method is truly "stability-indicating," forced degradation studies are essential.[18][19][20] This involves subjecting the API to harsh conditions to intentionally produce degradation products.[21][22] The ability of the HPLC method to separate these newly formed degradants from the parent API peak is the ultimate proof of its specificity, a core tenet of the ICH Q2(R1) guideline.[10][23]
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to ICH-specified light conditions (UV and visible).
A successful method will show a decrease in the main API peak area and the appearance of new, well-resolved impurity peaks. The DAD is crucial here for performing peak purity analysis on the stressed samples to ensure no degradants are co-eluting with the main peak.[16][24]
Comparative Analysis: HPLC vs. Other Techniques
While HPLC is the workhorse, a comprehensive purity assessment often benefits from orthogonal techniques—different methods that test the sample based on distinct chemical principles. This multi-faceted approach provides a higher degree of confidence in the material's quality.
| Technique | Principle | Applicability for this compound | Advantages | Limitations |
| HPLC-DAD | Differential partitioning between a liquid mobile phase and solid stationary phase based on hydrophobicity. | Excellent. Ideal for non-volatile compounds, providing quantitative purity (% area) and spectral purity checks. | Robust, reproducible, quantitative, widely available, stability-indicating capability. | Moderate specificity; co-eluting impurities with similar UV spectra may be missed.[24] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase, followed by mass spectrometry. | Potentially Suitable. Requires the analyte to be volatile and thermally stable. Derivatization may be necessary. | High sensitivity for volatile/semi-volatile impurities (e.g., residual solvents), structural information from MS fragmentation.[3] | Risk of thermal degradation of the analyte, not suitable for non-volatile impurities.[4] |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Highly Recommended. Provides separation based on hydrophobicity and mass-based identification of impurities. | High specificity and sensitivity, provides molecular weight of impurities, essential for identifying unknowns. | Higher cost and complexity, potential for ion suppression affecting quantification.[25] |
| qNMR | Quantitative Nuclear Magnetic Resonance. Measures the molar concentration of a substance by comparing its NMR signal integral to that of a certified internal standard. | Excellent for Assay & Structure. Confirms the structure of the main component and can quantify it without a specific reference standard. | Absolute quantification (assay), unparalleled for structural elucidation, can detect non-chromophoric impurities. | Lower sensitivity for trace impurities (<0.1%) compared to chromatographic methods, complex mixtures can be difficult to resolve.[26] |
The Logic of Method Selection
The choice of analytical technique is driven by the objective of the analysis. A logical workflow can guide this decision-making process.
Conclusion
Confirming the purity of this compound requires a methodical, evidence-based approach. A well-developed, validated, stability-indicating RP-HPLC method with DAD detection serves as the cornerstone for routine quality control and release testing. It provides robust, quantitative data on purity and the impurity profile. However, for a comprehensive understanding, particularly during drug development and for identifying unknown impurities, orthogonal methods like LC-MS and NMR are invaluable.[26] By integrating these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of the final pharmaceutical product.
References
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 73-79.
- Ankush, P. (n.d.). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharmaguideline.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Ankush, P. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. Pharmaguideline.
- Patel, Y. P., et al. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 4(2), 169-175.
- Stahl, M. (2005). Peak purity analysis in HPLC and CE using diode-array technology. Zurnal Hromatografichnogo Tovarystva, V(3), 19-42.
- Chiralizer. (2017). Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). ResearchGate.
- Sepuxianyun. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.
- Chromatography Online. (2016, April 20). Peak Purity Algorithms using Diode Array Detectors.
- Peters, S. (2019, March 1). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Pharmaceutical Technology.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Mant, C. T., & Hodges, R. S. (1991). Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments.
- Reddit. (2018, August 23). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? r/chemistry.
- University of Oxford. (2021, February 26). 14 Principles of Reversed Phase HPLC. YouTube.
- AZoLifeSciences. (2023, January 12). Reversed-Phase Chromatography: An Overview.
- Borman, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- Shishkina, I. P., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR.
- Lab Manager Magazine. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- AbacipharmTech. (n.d.). This compound.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Patel, D., et al. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 2(4), 132-137.
- Bejan, V., et al. (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry, 11, 1004-1011.
- Bejan, V., et al. (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. National Center for Biotechnology Information.
- MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5485.
- MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(21), 7380.
- Blazheyevskiy, A. Y., & Mykhalkiv, M. M. (2019). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-diethylamino-4-oxo-3,5-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate.
- Birsa, M. L., et al. (2011). Synthesis and Electrochemical Characterization of Substituted Pyrrolo[1,2-c]pyrimidine Carboxylates. ResearchGate.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. This compound | 107407-80-7 [chemicalbook.com]
- 13. welch-us.com [welch-us.com]
- 14. asianjpr.com [asianjpr.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acdlabs.com [acdlabs.com]
- 20. rjptonline.org [rjptonline.org]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 23. pharmtech.com [pharmtech.com]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
- 26. HPLC, a modular technique that complements NMR [specificpolymers.com]
Safety Operating Guide
A Guide to the Safe Disposal of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS No. 107407-80-7), a heterocyclic compound whose precise hazard profile requires careful consideration. In the absence of a publicly available, comprehensive Safety Data Sheet (SDS), this protocol is built upon an expert synthesis of data from structurally related compounds, general principles of chemical safety, and regulatory guidelines.
The foundational principle of this guide is risk mitigation. Nitrogen-containing heterocyclic compounds are prevalent in pharmaceuticals due to their biological activity, which also necessitates cautious handling in a laboratory setting.[1][2] This protocol is designed to be a self-validating system, ensuring that each step, from waste generation to final disposal, is conducted with the highest degree of safety and regulatory compliance.
Hazard Assessment and Characterization
A thorough understanding of a compound's potential hazards is the critical first step in safe disposal. While a specific, detailed SDS for this compound is not widely available, hazard information from suppliers and data on the parent pyrrolo[1,2-c]pyrimidine scaffold provide a strong basis for a conservative safety assessment.
Known and Inferred Hazards: Based on available supplier information and data for related structures, this compound should be handled as a hazardous substance with the following potential classifications[3]:
-
Acute Toxicity (Oral, Dermal): Harmful if swallowed and toxic in contact with skin.[3]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[3]
-
Eye Damage/Irritation: Causes serious eye damage.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
This profile mandates that the compound be treated as hazardous waste, subject to stringent disposal regulations.
Table 1: Hazard Profile Summary
| Hazard Classification | GHS Hazard Statement(s) | Source/Inference |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Supplier Data |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Supplier Data, Parent Scaffold Data[3] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Supplier Data |
| Eye Damage | H318: Causes serious eye damage | Parent Scaffold Data[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Parent Scaffold Data[3][4] |
Personal Protective Equipment (PPE)
Given the corrosive and toxic nature of the compound, a robust PPE protocol is non-negotiable. All personnel handling the waste must use the following:
-
Eye Protection: Chemical safety goggles and a face shield.[5]
-
Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended). Ensure gloves are compatible with the solvents used.
-
Body Protection: A flame-resistant laboratory coat and closed-toe shoes are mandatory.[6] For larger quantities or in case of a spill, a chemically resistant apron or suit should be used.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation.[6]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound waste requires a systematic approach, from the point of generation to final collection. This workflow ensures segregation, safe containment, and clear communication of hazards.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
Protocol Steps:
-
Waste Segregation at Source: Immediately segregate waste into three distinct streams:
-
Solid Waste: Unused or expired this compound, and any solids grossly contaminated with the compound.
-
Liquid Waste: Solutions containing the compound, including reaction mother liquors and solvent rinses from contaminated glassware. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Lab Supplies: Disposable items such as gloves, weighing papers, pipette tips, and paper towels used for minor clean-ups.
-
-
Containerization and Labeling:
-
General Requirements: All waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[7]
-
Liquid Waste: Use a dedicated, leak-proof container (e.g., a high-density polyethylene or glass bottle) with a screw cap. The container must be stored in secondary containment to prevent spills.
-
Solid Waste & Contaminated Supplies: Use a sealable, sturdy container, such as a plastic pail or a double-bagged, labeled waste bag inside a rigid box.[7]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and a full chemical inventory. For this specific waste, the label must include:
-
"this compound"
-
An accurate estimation of the concentration.
-
The full names of any solvents or other chemicals present.
-
Appropriate hazard pictograms (e.g., skull and crossbones, corrosive, exclamation mark).
-
-
-
Temporary Storage in a Satellite Accumulation Area (SAA):
-
Final Disposal via Licensed Contractor:
-
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its safe disposal from "cradle to grave."[9][10]
-
Never dispose of this compound or its containers down the drain or in the regular trash.[6][7]
-
Arrange for the collection, transport, and ultimate disposal of the waste through your institution's Environmental Health & Safety (EHS) office, which will use a licensed and certified hazardous waste contractor.[11][12]
-
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand.[12] For solid spills, carefully sweep the material to avoid creating dust.
-
Clean the Area: Once the bulk material is collected, decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Package and Label: All spill cleanup materials must be placed in a sealed hazardous waste container, appropriately labeled, and disposed of according to the protocol in Section 3.
By adhering to this comprehensive guide, laboratory professionals can ensure that their work with novel compounds like this compound is conducted with the highest standards of safety, protecting themselves, their colleagues, and the environment.
References
- Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
- (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States.
- Biosynth. (n.d.). This compound.
- U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
- PubChem. (n.d.). Pyrrolo[1,2-c]pyrimidine.
- (n.d.). Laboratory Waste Management Guidelines.
- U.S. Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- PubChem. (n.d.). Pyrrolopyrimidine.
- Chemtalk. (n.d.). Ester Disposal.
- Apollo Scientific. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Echemi. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
- Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules (Basel, Switzerland), 25(23), 5704.
- European Chemicals Agency (ECHA). (n.d.). EU Chemicals Legislation Finder.
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[1,2-c]pyrimidine | C7H6N2 | CID 11040679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidine | C6H5N3 | CID 577022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. odu.edu [odu.edu]
- 8. epa.gov [epa.gov]
- 9. needle.tube [needle.tube]
- 10. urgent.supply [urgent.supply]
- 11. epa.gov [epa.gov]
- 12. chemtalk.com.au [chemtalk.com.au]
A Researcher's Guide to the Safe Handling of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate demands a profound respect for the unknown. While the full toxicological profile of this compound may not be extensively documented, its heterocyclic aromatic structure and its relation to biologically active pyrrolopyrimidine derivatives warrant a cautious and well-informed approach to laboratory handling.[1][2][3][4] This guide is designed to provide you with the essential, immediate safety and logistical information necessary for handling this compound, ensuring both your protection and the integrity of your research.
The fundamental principle underpinning these protocols is that in the absence of comprehensive safety data, we must treat the compound with a high degree of caution, assuming it to be potentially hazardous upon inhalation, ingestion, or skin contact. This approach is supported by the hazard profile of structurally similar compounds, such as Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid, which is known to be harmful if swallowed, and to cause skin and serious eye irritation, as well as potential respiratory irritation.
Core Personal Protective Equipment (PPE) for Routine Operations
Every manipulation of this compound, whether in solid or solution form, necessitates a baseline of personal protective equipment. This is your primary barrier against exposure and is non-negotiable.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Protects against splashes of solutions and fine powders that could cause serious eye irritation.[5][6][7] Standard safety glasses are insufficient as they do not provide a seal around the eyes. |
| Hand Protection | Nitrile Gloves | Offers protection against a broad range of chemicals and solvents.[8] Given the potential for skin irritation, gloves should always be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Long-Sleeved Laboratory Coat | Provides a removable barrier to protect your skin and personal clothing from spills and contamination.[6][9] |
| Footwear | Closed-Toe Shoes | Protects your feet from spills and falling objects.[6] |
Operational Plans: From Weighing to Reaction Quenching
The level of PPE required can escalate depending on the specific procedure being performed. The following decision-making workflow will guide you in selecting the appropriate level of protection.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Guidance for Key Operations:
-
Weighing the Solid Compound:
-
Location: Always weigh solid this compound within a chemical fume hood to minimize the risk of inhaling fine particulates.
-
PPE: At a minimum, wear standard PPE (chemical splash goggles, nitrile gloves, lab coat). If the material is a fine powder or if there is a risk of aerosolization, the use of an N95 respirator is strongly recommended.[8]
-
-
Preparing Solutions:
-
Location: All manipulations involving the dissolution of the compound in solvents should be performed in a chemical fume hood.
-
PPE: Standard PPE is required. Ensure your nitrile gloves are compatible with the solvent being used.
-
-
Running Reactions and Work-up:
-
Location: Conduct all reactions in a chemical fume hood.
-
PPE: Standard PPE is mandatory. For reactions with a higher risk of splashing or exotherms, supplement your standard PPE with a face shield worn over your chemical splash goggles.[8] For larger scale operations, consider double-gloving.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste management is paramount to ensure the safety of yourself, your colleagues, and the environment.
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste:
-
Organic/Halogenated Solvents: Waste solutions containing the compound and organic solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container for flammable or halogenated liquids, as appropriate.[10]
-
Aqueous Waste: Acidic or basic aqueous waste streams should be collected separately. Depending on local regulations and the concentration of the compound, neutralization may be required before disposal.[11][12]
-
NEVER mix incompatible waste streams. For instance, do not mix acidic waste with basic waste in the same container.[11]
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical names of the contents, approximate concentrations, and the appropriate hazard warnings (e.g., "Flammable," "Toxic").[10]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.
Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11] Never pour chemical waste down the drain unless explicitly permitted by your institution's EHS guidelines for specific, neutralized, and dilute solutions.[10]
By adhering to these rigorous safety protocols, you are not only protecting yourself but also fostering a culture of safety and responsibility within your research environment. The principles of today's caution are the bedrock of tomorrow's discoveries.
References
- Protective Gear - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
- Which personal protective equipment (PPE) should you wear while working in the organic chemistry lab? (2024, February 21). Brainly.com.
- Uses of Carboxylate Chemicals in Industry. (2025, November 10). BioFuran Materials.
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Personal Protective Equipment (PPE). (n.d.). Solubility of Things.
- This compound. (n.d.). Biosynth.
- Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives. (n.d.). PubMed.
- Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online.
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. (2018, January 22). PubMed.
- Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (n.d.). PubMed.
- SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid. (2024, September 6). Sigma-Aldrich.
- HANDLING PROCEDURES FOR CHEMICAL WASTES. (2019, August 4). University of Toronto.
Sources
- 1. Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. brainly.com [brainly.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
